8-Hydroxyquinoline citrate

Catalog No.
S703134
CAS No.
134-30-5
M.F
C15H15NO8
M. Wt
337.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline citrate

CAS Number

134-30-5

Product Name

8-Hydroxyquinoline citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

Molecular Formula

C15H15NO8

Molecular Weight

337.28 g/mol

InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

8-Hydroxyquinoline citrate (8-HQC) represents a citrate salt formulation of the privileged 8-hydroxyquinoline scaffold that demonstrates diverse pharmacological activities across multiple therapeutic domains. This heterocyclic phenol derivative exhibits a primary mechanism of action centered on its metal chelation properties, enabling disruption of biological processes in pathogens and modulation of cellular metal homeostasis in human diseases. The compound demonstrates potent antimicrobial activity against various bacterial and fungal pathogens, neuroprotective effects in neurodegenerative models, and anticancer potential through multiple pathways. Its citrate formulation enhances solubility while maintaining the core bioactivity of the 8-hydroxyquinoline structure. This comprehensive technical review examines the mechanism of action, experimental protocols, and therapeutic applications of this compound for research and drug development professionals, incorporating recent advances and methodological considerations for investigating this multifunctional compound.

Chemical Properties and Structural Characteristics

This compound possesses distinct chemical properties that underlie its diverse biological activities. The compound represents a molecular complex between 8-hydroxyquinoline (8-HQ) and citric acid, combining the metal-chelating heterocycle with the organic acid to enhance solubility and stability. The parent 8-hydroxyquinoline molecule is a planar heterocyclic system containing a phenol group adjacent to a nitrogen-containing pyridine ring, creating an ideal geometry for metal ion coordination [1]. This molecular arrangement enables the formation of stable chelate complexes with various metal ions, particularly transition metals like iron, copper, and zinc [2].

The structural characteristics of this compound include:

  • Molecular formula: C~15~H~15~NO~8~ [3]
  • Average molecular weight: 337.284 g/mol [3]
  • Chelating pharmacophore: The 8-hydroxyquinoline component provides the metal-coordinating moiety with oxygen and nitrogen donor atoms [1]
  • Acidic properties: The citrate component contributes carboxylic acid groups that influence solubility and may participate in additional molecular interactions [3]
  • Enhanced solubility: Compared to the parent 8-hydroxyquinoline, the citrate salt demonstrates improved aqueous solubility while maintaining membrane permeability [4]

The metal chelation capacity of this compound follows the Irving-Williams series affinity trend for bivalent transition metal ions, with the ability to form both 1:1 and 1:2 (metal:ligand) complexes depending on concentration conditions [2]. This chelation behavior directly enables its primary biological mechanisms, including antimicrobial activity, modulation of metalloenzyme function, and disruption of metal-dependent cellular processes.

Table 1: Fundamental Chemical Properties of this compound

Property Specification Biological Significance
Molecular Formula C~15~H~15~NO~8~ [3] Determines molecular interactions and drug-like properties
Molecular Weight 337.284 g/mol [3] Impacts membrane permeability and biodistribution
Chelating Atoms Phenolic oxygen, ring nitrogen [1] Enables metal ion coordination and biological activity
Water Solubility Enhanced vs. 8-HQ parent compound Improves formulation options and administration routes
Metal Affinity Cu²⁺ > Zn²⁺ > Fe²⁺ (following Irving-Williams) [2] Determines specificity for biological targets and processes

Mechanisms of Action

Metal Chelation and Antimicrobial Activity

The primary mechanism underlying this compound's biological activity centers on its metal chelation properties. The compound functions as a broad-spectrum antimicrobial agent through its capacity to bind essential metal ions required for microbial growth and virulence factor expression [2]. The molecular coordination involves the phenolic oxygen and heterocyclic nitrogen atoms forming stable five-membered chelate rings with metal ions, particularly transition metals like copper, zinc, and iron [1]. This metal sequestration disrupts critical microbial processes including electron transport, enzyme function, and cellular metabolism [5].

The antimicrobial efficacy of this compound demonstrates both concentration-dependent and microbe-specific characteristics. Research has shown that the compound effectively inhibits growth of Escherichia coli and Bacillus cereus but displays variable activity against Erwinia species [5]. This selective inhibition likely reflects differences in microbial metal homeostasis systems and metabolic requirements. The citrate moiety enhances the compound's solubility and potentially influences its interaction with bacterial membranes and penetration into microbial cells [4].

Recent investigations have revealed that 8-hydroxyquinoline derivatives exhibit copper-dependent toxicity against intracellular pathogens like Mycobacterium tuberculosis [2]. This metal-enhanced cytotoxicity occurs through redox cycling and generation of reactive oxygen species that damage microbial components. The compound's ability to synergize with phagosomal copper in macrophages represents a particularly valuable mechanism for combating intracellular pathogens that exploit the host's metal sequestration defenses [2].

Table 2: Antimicrobial Spectrum of this compound

Microbial Species Inhibitory Concentration Mechanistic Considerations Experimental Evidence
Escherichia coli Effective inhibition [5] Metal ion deprivation; Enzyme inhibition In vitro culture studies showing growth suppression
Bacillus cereus Effective inhibition [5] Disruption of spore formation; Metabolic interference Bacteriostatic and bactericidal effects observed
Erwinia species Variable inhibition [5] Possible differential metal uptake systems Partial growth inhibition in nutrient broth
Mycobacterium tuberculosis Copper-dependent killing [2] Redox cycling; ROS generation Intracellular pathogen model in macrophages
Cryptococcus neoformans Macrophage-mediated killing [2] Phagosomal copper synergism Infection model showing reduced fungal burden
Neuroprotective Mechanisms

This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting metal ion dyshomeostasis in neurodegenerative diseases. The compound and its derivatives function as metal-protein attenuating compounds (MPACs) that can redistribute miscompartmentalized metal ions in neuronal tissues [1]. In Alzheimer's disease models, 8-hydroxyquinoline derivatives specifically chelate copper and zinc ions from amyloid-β peptides, thereby inhibiting protein aggregation and associated neurotoxicity [1]. This metal-mediated inhibition of amyloid oligomerization represents a promising therapeutic approach for protein misfolding disorders.

The molecular mechanism involves the formation of neutral, lipid-soluble complexes with metal ions that can traverse cellular membranes and potentially redistribute metals from pathological deposits to physiological pools [1]. Unlike high-affinity chelators that may cause systemic metal depletion, 8-hydroxyquinoline derivatives exhibit moderate binding affinity that enables metal transfer without complete ion sequestration. This property allows for metal shuttle functionality while minimizing disruption of essential metalloenzyme activities [6].

Advanced derivatives like PBT2 (a second-generation 8-hydroxyquinoline compound) have demonstrated enhanced blood-brain barrier penetration and improved cognitive function in clinical trials for Alzheimer's disease [1]. These compounds function not only as metal chelators but also as molecular chaperones that activate neuroprotective cell signaling pathways through metal ion delivery to specific intracellular compartments [1]. The dual functionality—preventing metal-mediated protein aggregation while promoting neuroprotective signaling—represents a significant advance in the therapeutic application of metal-chelating compounds.

Anti-inflammatory and Immunomodulatory Actions

Recent research has revealed that 8-hydroxyquinoline derivatives possess significant anti-inflammatory properties through modulation of specific immune signaling pathways. A novel 8-hydroxyquinoline derivative (NSC84094) was found to specifically inhibit the HMGB1-mediated caspase-11 signaling pathway, which plays a critical role in severe inflammatory conditions including sepsis and endotoxemia [7]. This pathway-specific inhibition represents a promising therapeutic strategy for controlling dysregulated immune responses without causing generalized immunosuppression.

The molecular mechanism involves direct binding to the HMGB1 protein, which alters its secondary conformation and disrupts its interaction with lipopolysaccharide (LPS) [7]. This interference prevents HMGB1 from delivering extracellular LPS into the cytosol of immune cells, thereby inhibiting caspase-11 activation and subsequent pyroptosis—a highly inflammatory form of programmed cell death [7]. The specificity of this interaction was demonstrated through binding assays and functional studies showing that the compound protects against LPS-induced lethality in endotoxemia models without completely blocking other immune functions.

G LPS LPS LPS-HMGB1 Complex LPS-HMGB1 Complex LPS->LPS-HMGB1 Complex HMGB1 HMGB1 HMGB1->LPS-HMGB1 Complex Cytosolic LPS Cytosolic LPS LPS-HMGB1 Complex->Cytosolic LPS Caspase-11 Activation Caspase-11 Activation Cytosolic LPS->Caspase-11 Activation Pyroptosis Pyroptosis Caspase-11 Activation->Pyroptosis IL-1 Release IL-1 Release Caspase-11 Activation->IL-1 Release Organ Injury Organ Injury Pyroptosis->Organ Injury IL-1 Release->Organ Injury 8-HQC 8-HQC 8-HQC->LPS-HMGB1 Complex Inhibits

Diagram 1: this compound inhibition of the HMGB1-caspase-11 pathway in inflammatory signaling

Anticancer Mechanisms

The anticancer potential of this compound derives from multiple interconnected mechanisms that disrupt essential processes in malignant cells. The compound demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, leukemic cells, and hepatocellular carcinoma models [6]. The primary oncological mechanisms include histone deacetylase (HDAC) inhibition, induction of oxidative stress, and disruption of metal-dependent signaling pathways that promote proliferation and survival in transformed cells [6].

The metal chelation properties of this compound contribute significantly to its anticancer effects by disrupting cellular iron and copper metabolism essential for cancer cell growth and DNA synthesis [1]. Deranged metal homeostasis is increasingly recognized as a cancer risk factor, and 8-hydroxyquinoline derivatives can exploit this vulnerability through targeted chelation that induces metabolic stress in malignant cells [1]. Additionally, specific derivatives like NSC3852 function as HDAC inhibitors that promote cell differentiation and antiproliferative responses in cancer models [6].

The compound also demonstrates reactive oxygen species (ROS) modulation capabilities, with certain derivatives inducing apoptosis through oxidative stress pathways in cancer cells while potentially protecting normal cells through antioxidant mechanisms [6]. This differential response between normal and malignant cells represents a promising therapeutic window. Structure-activity relationship studies have identified that specific substitutions on the 8-hydroxyquinoline core can enhance anticancer potency and selectivity, providing opportunities for targeted drug development in oncology applications [6].

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial efficacy of this compound require careful consideration of concentration ranges, microbial strains, and growth conditions. The broth microdilution method provides a reliable approach for determining minimum inhibitory concentrations (MICs) against bacterial and fungal pathogens [5]. Prepare serial dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) across a concentration range of 0-300 mg/L, with 100-200 mg/L representing typical active concentrations based on existing studies [5].

Essential methodological steps:

  • Inoculate test wells with standardized microbial suspensions (approximately 5 × 10^5 CFU/mL for bacteria, 0.5-2.5 × 10^3 CFU/mL for fungi)
  • Include appropriate controls: growth control (inoculum without compound), sterility control (media only), and compound control (compound without inoculum)
  • Incubate at appropriate temperatures (35±2°C for most bacteria, 28-30°C for fungi) for 16-20 hours (bacteria) or 46-50 hours (fungi)
  • Determine MIC endpoints as the lowest concentration showing no visible growth
  • For minimum bactericidal concentration (MBC) assessments, subculture aliquots from clear wells onto appropriate agar plates and determine the concentration yielding ≤0.1% survival of original inoculum

Special considerations for this compound include potential interactions with media components, particularly divalent cations that may reduce effective compound concentration through chelation. Metal-controlled media or defined minimal media may provide more reproducible results for this metal-chelating compound [5]. Additionally, evaluation under both aerobic and microaerophilic conditions may reveal oxygen-dependent antimicrobial effects related to redox cycling mechanisms [2].

Metal Chelation Studies

Characterizing the metal chelation properties of this compound is essential for understanding its mechanism of action and structure-activity relationships. Spectrophotometric titration provides a straightforward method for determining metal-binding stoichiometry and apparent stability constants [1]. Prepare a solution of this compound in appropriate buffer (e.g., 10 mM HEPES, pH 7.4) and record the UV-visible spectrum as baseline. Titrate with increasing concentrations of metal salt solutions (e.g., CuCl~2~, ZnSO~4~, FeSO~4~) while monitoring changes in absorption spectra.

Data analysis considerations:

  • Monitor characteristic spectral shifts: 8-hydroxyquinoline typically shows λ~max~ at 240 and 320 nm, with shifts upon metal coordination
  • Apply Job's method of continuous variation to determine binding stoichiometry by preparing solutions with varying mole fractions of compound and metal while maintaining constant total concentration
  • Calculate apparent stability constants using nonlinear regression of absorbance vs. concentration data assuming appropriate binding models
  • Compare affinity across metal ions following the Irving-Williams series (Cu²⁺ > Zn²⁺ > Fe²⁺) as a validation of proper methodology [2]

For cellular metal chelation studies, pre-incubate cells with this compound (typical range 1-100 μM) before challenging with metal salts. Assess intracellular metal levels using atomic absorption spectroscopy, fluorescent metal sensors (e.g., Zinpyr-1 for zinc, Phen Green SK for copper), or metal-sensitive transcription reporters. Complementary techniques including electron paramagnetic resonance (EPR) spectroscopy and isothermal titration calorimetry (ITC) can provide additional information about coordination geometry and binding thermodynamics for mechanistic studies [1].

Sepsis and Endotoxemia Models

Experimental models of inflammatory conditions provide critical platforms for evaluating the immunomodulatory properties of this compound. The lipopolysaccharide (LPS)-induced endotoxemia model in mice offers a standardized approach for investigating compound effects on caspase-11-mediated inflammatory signaling [7]. Utilize 8-10 week old mice (C57BL/6 background) with intraperitoneal administration of LPS (E. coli O111:B4, 20 mg/kg) to induce endotoxemia. Administer this compound (4 mg/kg) via intraperitoneal injection 30 minutes prior to LPS challenge [7].

Key experimental endpoints:

  • Survival monitoring for 5 days post-LPS challenge with clinical scoring at least 4 times daily
  • Serum collection at 16-24 hours for cytokine analysis (IL-1α, IL-1β) by ELISA
  • Tissue collection (lung, liver, kidney) for histological assessment of organ injury
  • Western blot analysis of caspase-11 activation and GSDMD cleavage in tissue homogenates
  • Assessment of bacterial load in blood and tissues for infection-related sepsis models

For the cecal ligation and puncture (CLP) model of polymicrobial sepsis, perform 75% cecal ligation followed by single puncture with an 18-gauge needle [7]. Administer this compound (4 mg/kg) subcutaneously 1 hour post-surgery with fluid resuscitation. Monitor animals for 7 days with survival assessment or euthanize at 18-20 hours for tissue and serum analysis. Include appropriate control groups (sham surgery, vehicle treatment) and consider using caspase-11 deficient mice to confirm mechanism specificity [7].

In vitro corroboration should accompany in vivo studies using primary mouse peritoneal macrophages stimulated with LPS + HMGB1 complexes. Pretreat cells with this compound (2.5-10 μM) 1 hour before stimulation and assess pyroptosis by LDH release, IL-1 secretion by ELISA, and GSDMD cleavage by western blot [7]. These complementary approaches provide comprehensive assessment of the compound's effects on inflammatory signaling pathways.

Therapeutic Applications and Clinical Relevance

Approved Clinical Applications

This compound and related derivatives have established clinical applications primarily in antimicrobial and vaginal health contexts. The compound is approved in various formulations as a biocidal component in over-the-counter products designed to inhibit abnormal biological growth in the vagina and restore natural pH [4]. These applications leverage the antiseptic and disinfectant properties of the 8-hydroxyquinoline scaffold, with the citrate formulation potentially enhancing solubility and local bioavailability in these indications [4].

Specific clinical formulations include combination products with acetic acid for vaginal pH restoration and with other antiseptic agents for topical antimicrobial applications [4]. The regulatory status varies by jurisdiction, with some 8-hydroxyquinoline derivatives receiving approval for human use while others remain investigational. The compound's established safety profile in topical applications provides a foundation for potential expansion into systemic indications, particularly for serious infections where the risk-benefit ratio favors potent antimicrobial activity with metal-chelating mechanisms [4].

Table 3: Clinical Status of 8-Hydroxyquinoline Derivatives

Compound Name Clinical Status Primary Indication Key Characteristics
Oxyquinoline Approved (various jurisdictions) [4] Vaginal health; Topical antisepsis Available in combination products with acetic acid
Clioquinol Previously approved; Withdrawn (oral) [1] Amoebic dysentery; Neurodegenerative (investigational) Crosses blood-brain barrier; Copper/zinc chelation
PBT2 Phase II clinical trials [1] [6] Alzheimer's disease; Huntington disease Improved manufacturing profile; Enhanced bioavailability
Nitroxoline Approved (some regions) [2] Urinary tract infections 8-HQ derivative with specific antimicrobial applications
Investigational and Emerging Applications

Neurodegenerative disorders represent a major area of investigation for this compound derivatives. Compounds such as PBT2 have advanced to Phase II clinical trials for Alzheimer's disease and Huntington disease, demonstrating improved cognitive function in preliminary studies [1] [6]. The therapeutic mechanism in these applications involves redistribution of miscompartmentalized metal ions in the brain rather than systemic chelation, highlighting the nuanced pharmacological approach enabled by these compounds [1]. The metal chaperone activity of specific derivatives may promote activation of neuroprotective signaling pathways while reducing metal-mediated protein aggregation, addressing multiple aspects of neurodegenerative pathology [6].

Oncological applications of 8-hydroxyquinoline derivatives continue to advance through preclinical development. The histone deacetylase (HDAC) inhibitory activity of certain derivatives provides a mechanism for epigenetic modulation in cancer cells, while the metal chelation properties disrupt essential metabolic processes in malignant cells [6]. The compound's ability to induce oxidative stress selectively in transformed cells represents a promising therapeutic approach, particularly for cancers with documented alterations in metal metabolism [1] [6]. Structure-activity relationship studies continue to refine the selectivity and potency of 8-hydroxyquinoline-based anticancer agents, with several candidates demonstrating efficacy in xenograft models [6].

Anti-infective development continues to explore new applications for this compound derivatives, particularly against challenging intracellular pathogens and drug-resistant strains. The metal-dependent toxicity mechanism offers potential advantages against pathogens that have developed resistance to conventional antibiotics [2]. The demonstrated efficacy against Mycobacterium tuberculosis in macrophage models suggests potential application in tuberculosis treatment, possibly in combination with existing antimycobacterial agents to enhance efficacy and reduce resistance development [2]. Similarly, activity against Cryptococcus neoformans in infection models supports further investigation for fungal infections [2].

Pharmacological Properties and Toxicity Considerations

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reflects its metal-chelating properties and moderate lipophilicity. While specific data for the citrate salt formulation is limited, information from related 8-hydroxyquinoline derivatives provides insight into its expected absorption, distribution, metabolism, and excretion characteristics. The compound demonstrates adequate membrane permeability due to its moderate log P value and relatively low molecular weight, enabling tissue penetration while maintaining solubility through the citrate moiety [3].

Metabolic pathways for 8-hydroxyquinoline derivatives involve primarily conjugation reactions, with approximately 60% of an administered dose excreted as glucuronide conjugates and 23% as sulfate conjugates in urine [4]. Additional biliary excretion accounts for about 9% of the dose, primarily as glucuronide conjugates [4]. This extensive conjugation likely reduces systemic exposure to the parent compound while facilitating elimination. The metal chelation properties may influence distribution and elimination through formation of complexes with endogenous metal ions, potentially altering tissue accumulation and clearance patterns compared to non-chelating compounds.

Toxicity and Safety Considerations

The toxicity profile of 8-hydroxyquinoline derivatives has been extensively characterized through both clinical use and preclinical studies. The most significant historical concern involves neurotoxicity associated with chronic high-dose administration of clioquinol, which was withdrawn from oral use due to incidents of subacute myelo-optic neuropathy (SMON) in Japan [1]. Subsequent research indicates this toxicity may relate to vitamin B~12~ deficiency potentiated by the chelating properties of the compound, which can be mitigated through vitamin supplementation and appropriate dosing regimens [1].

Contemporary derivatives like PBT2 have demonstrated improved safety profiles in clinical trials, with no significant toxicity observed at therapeutic doses [1]. The structure-activity relationship studies suggest that specific substitutions on the 8-hydroxyquinoline core can enhance the therapeutic index while reducing potential adverse effects. For research applications, standard laboratory precautions for handling fine chemicals are recommended, including use of personal protective equipment and adequate ventilation. Particular caution should be exercised when combining this compound with metal salts or other chelating agents in experimental systems due to potential complex formation that may alter biological activity [4].

Conclusion and Future Perspectives

This compound represents a versatile pharmacological agent with multiple mechanisms of action centered on its metal chelation properties. The compound demonstrates significant potential across therapeutic areas including infectious diseases, neurodegenerative disorders, inflammatory conditions, and oncology. The ongoing clinical development of advanced derivatives like PBT2 for Alzheimer's disease and Huntington disease underscores the continued relevance of this scaffold for addressing challenging medical conditions.

Future research directions should prioritize structure-activity relationship optimization to enhance selectivity for specific therapeutic targets while minimizing potential off-target effects. The hybridization approach combining 8-hydroxyquinoline with other pharmacophores represents a promising strategy for developing multifunctional agents with enhanced efficacy [6]. Additionally, further exploration of the metal chaperone activity may reveal new applications in disorders of metal metabolism beyond neurodegenerative diseases. As resistance to conventional antimicrobials continues to increase, the metal-dependent antimicrobial mechanism of this compound merits expanded investigation as a potential alternative approach for difficult-to-treat infections [2].

References

Comprehensive Technical Guide: Antimicrobial Properties of 8-Hydroxyquinoline Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

8-Hydroxyquinoline (8-HQ) and its salts, including 8-hydroxyquinoline citrate, represent a class of heterocyclic compounds with significant and broad-spectrum antimicrobial properties. Originally identified as a plant-derived alkaloid and used as an antiseptic as early as 1895, this scaffold is now the subject of intense renewed interest due to its potential in addressing the global crisis of antimicrobial resistance (AMR) [1] [2]. The core 8-HQ structure exhibits intrinsic antibacterial and antifungal activity, primarily mediated through its ability to chelate essential metal ions [1]. Its citrate salt form is utilized in various applications, leveraging the citrate moiety to enhance solubility and stability [3] [4].

Research over the past two decades has moved beyond the simple molecule, exploring complex metal complexes and synthetic derivatives that demonstrate enhanced potency and the ability to overcome resistance in problematic pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens [5] [6]. This guide provides a detailed technical overview of the mechanism of action, quantitative efficacy data, and key experimental methodologies relevant to researchers and drug development professionals working in this promising field.

Mechanism of Antimicrobial Action

The antimicrobial activity of 8-hydroxyquinoline is fundamentally rooted in its metal-chelating ability, but this simple property leads to a complex and multi-faceted mechanism of action, particularly when the molecule is complexed with specific metals.

Core Metal Chelation and Ionophore Activity
  • Heterocyclic Chelator: The 8-HQ molecule is a bidentate ligand, meaning it can bind metal ions at two sites: the oxygen of the phenolic hydroxyl group and the nitrogen in the quinoline ring [1]. This structure allows it to form stable complexes with a range of biologically essential bivalent transition metal ions such as Zn²⁺, Mn²⁺, Cu²⁺, and Fe³⁺ [5] [1].
  • Disruption of Metal Homeostasis: The primary effect of 8-HQ is to disrupt metal ion homeostasis within microbial cells. By sequestering these essential metals, it inhibits the function of a plethora of metalloenzymes critical for bacterial metabolism and survival [5] [1].
  • Ionophore Activity: In some cases, 8-HQ does not just sequester metals extracellularly but can act as an ionophore, shuttling metal ions across biological membranes. This is particularly evident in its copper-dependent killing of Mycobacterium tuberculosis and other pathogens within macrophage phagosomes [1].
Dual-Action Mechanism of Iron Complexes

Recent research on the iron complex Fe(8-hq)₃ has revealed a sophisticated dual antimicrobial mechanism that significantly enhances the potency of the parent 8-HQ molecule, as illustrated below.

G Fe8hq Fe(8-hq)₃ Complex Mech1 Bactericidal Iron Overload • Fe(III) transport into cell • Induction of Fenton reaction • ROS generation & oxidative damage Fe8hq->Mech1 Delivers Fe(III) Mech2 Metal Homeostasis Disruption • 8-hq chelates Zn²⁺, Mn²⁺, Cu²⁺ • Critical metalloenzyme inhibition Fe8hq->Mech2 Releases 8-hq Outcome Dual Synergistic Effect Enhanced Bacterial Killing & Delayed Resistance Mech1->Outcome Mech2->Outcome

This dual mechanism combines the bactericidal activity of iron-induced oxidative stress with the metal-chelating effect of 8-HQ, resulting in a powerful synergistic effect that is highly effective against drug-resistant bacteria [5].

Quantitative Antimicrobial Efficacy Data

Activity of 8-HQ and Citrate Salt

The following table summarizes the direct antimicrobial efficacy of 8-Hydroxyquinoline and its metal complexes against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and Key Complexes

Compound Test Organism MIC Value Reference/Context
8-Hydroxyquinoline (8-HQ) Staphylococcus aureus (SA) 16.0 - 32.0 µM [5] Base activity via metal chelation
27 strains of Gram-positive/-negative bacteria and fungi 27.58 µM (comparable to ampicillin at 26.93 µM) [2] Broad-spectrum potency
Fe(8-hq)₃ Complex Methicillin-sensitive S. aureus (MSSA) 4 µM [5] 4-8x more potent than 8-HQ
Methicillin-resistant S. aureus (MRSA) 4 µM [5] Effective against drug-resistant strain
Vancomycin-intermediate S. aureus (VISA) 4 µM [5] Effective against drug-resistant strain
8-HQ (vs. Clostridium perfringens) C. perfringens (poultry pathogen) 16–32 times lower MIC vs. bifidobacteria [6] Selective anticlostridial effect
Comparative and Selective Activity

The next table provides a comparative view of the activity of 8-HQ derivatives against specific pathogens, highlighting its potential for selective application.

Table 2: Efficacy of 8-HQ Derivatives and Comparative Agents

Compound / Agent Target Organism Key Comparative Finding Reference
8-HQ Clostridium perfringens vs. Bifidobacteria Exhibits selective growth-inhibitory effect; spares beneficial gut microbiota, unlike penicillin G [6] [6]
Nitroxoline (5-nitro-8-HQ) Various Gram-positive and Gram-negative bacterial strains Clinical standard; MIC range of 2.1 - 11.4 mg/L [7] [7]
8-HQ-5-carbaldehyde Various Gram-positive and Gram-negative bacterial strains Shows comparable activity to Nitroxoline; MIC range of 1 - 32 mg/L [7] [7]
2% Fe(8-hq)₃ Topical Ointment Bioluminescent S. aureus in murine skin wound model 99 ± 0.5% reduction in bacterial burden, confirming in vivo efficacy [5] [5]

Key Experimental Protocols and Workflows

To evaluate the antimicrobial properties of 8-HQ citrate and its derivatives, researchers employ several standard and advanced microbiological and biochemical assays. The general workflow for a comprehensive evaluation is summarized below.

G Step1 1. Compound Preparation • Dissolve in DMSO/water • Serial two-fold dilution Step2 2. Inoculum Standardization • Adjust to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) Step1->Step2 Step3 3. Assay Setup Broth Microdilution (MIC) or Agar Dilution/Disc Diffusion Step2->Step3 Step4 4. Incubation • 37°C for 24-48 h • Anaerobic jar for anaerobes Step3->Step4 Step5 5. Endpoint Analysis • Turbidity measurement (OD) • Colony enumeration (CFU) • Zone of inhibition measurement Step4->Step5

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism [5] [6].

  • Compound Preparation: A stock solution of 8-HQ citrate is typically prepared in Dimethyl Sulfoxide (DMSO) or deionized water. A two-fold serial dilution of the compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate, creating a concentration range [6] [2].
  • Inoculum Standardization: Bacterial strains are grown in liquid medium, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ Colony Forming Units (CFU) per mL. This standardized suspension is then further diluted and added to each well of the microtiter plate [6].
  • Incubation and Analysis: The plate is sealed and incubated under optimal conditions for the test strain (e.g., 37°C for 24-48 hours). The MIC is defined as the lowest concentration of the compound that results in ≥80% inhibition of microbial growth compared to the growth control well. Growth is often measured spectrophotometrically via turbidity at 405 nm [6].
Agar-Based Antimicrobial Assays

These methods are useful for initial screening and for determining the spectrum of activity.

  • Agar Dilution Method: The test compound is incorporated at various concentrations into molten agar, which is then poured into plates. A standardized inoculum of test microorganisms is spotted onto the agar surface. After incubation, the MIC is read as the lowest concentration of agar that prevents visible growth [2].
  • Disc Diffusion Method: Primarily used for qualitative screening. A filter paper disc is impregnated with a solution of the 8-HQ derivative (e.g., 10 μL) and placed on an agar plate that has been seeded with a standardized inoculum of the test bacterium. After incubation, the diameter of the zone of inhibition around the disc is measured and compared to standard antibiotics [8].
Specialized In Vitro and In Vivo Models
  • Selective Activity in Gut Pathogens: To model the effect in the gut, autoclaved or non-autoclaved chicken ileal digesta can be used as a medium. The selective effect of 8-HQ against C. perfringens while sparing beneficial Bifidobacteria can be quantified by incubating the bacteria in this medium with 8-HQ and enumerating CFUs after 3-24 hours [6].
  • Murine Skin Infection Model: For in vivo efficacy testing, a murine excisional wound is infected with a bioluminescent strain of S. aureus. The test formulation (e.g., a 2% Fe(8-hq)₃ topical ointment) is applied, and the reduction in bacterial burden is tracked over time by measuring bioluminescence and/or enumerating CFUs from homogenized tissue [5].

Synergistic Effects and Resistance Management

A critical advantage of 8-HQ and its complexes is their ability to interact synergistically with conventional antibiotics and delay the development of resistance.

  • Synergy with Antibiotics: Fe(8-hq)₃ has been shown to exhibit a synergistic effect with both ciprofloxacin and imipenem. This presents a viable strategy for combination therapies, especially for serious MRSA infections, potentially lowering the required dose of traditional antibiotics and overcoming existing resistance [5].
  • Overcoming Resistance: Fe(8-hq)₃ can overcome resistance to 8-HQ itself, as well as to mupirocin and fusidic acid in mutant MRSA strains [5].
  • Delayed Resistance Development: Perhaps one of the most significant findings is that resistance development in S. aureus towards Fe(8-hq)₃ is considerably delayed compared to both ciprofloxacin and 8-HQ alone. This is attributed to its multi-targeted, dual-mechanism action, which makes it evolutionarily more challenging for bacteria to develop resistance against [5].

Conclusion and Future Perspectives

This compound and its advanced metal complexes represent a highly promising and versatile platform in the fight against antimicrobial resistance. The key strengths of this class of compounds include:

  • Potent and Broad-Spectrum Activity: Demonstrated efficacy against a wide range of Gram-positive bacteria, including multi-drug resistant strains like MRSA and VISA [5] [2].
  • Multi-faceted and Synergistic Mechanisms: The dual-action mechanism, particularly of metal complexes like Fe(8-hq)₃, provides enhanced killing power and a higher barrier to resistance [5].
  • Selective Action: The ability to selectively target pathogens like C. perfringens while sparing beneficial microbiota is a significant advantage for veterinary and potential human gastrointestinal applications [6].
  • Proven In Vivo Efficacy: Success in a murine wound infection model confirms the therapeutic potential of these compounds for topical treatment of skin and soft tissue infections (SSTIs) [5].

References

Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Metal Chelation Properties and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinoline and Metal Chelation

8-Hydroxyquinoline (8HQ) is a versatile heterocyclic compound that has attracted significant scientific interest due to its remarkable metal chelation capabilities and diverse biological activities. First synthesized in 1880 by Hugo Weidel and Albert Cobenzl, this planar aromatic molecule features both a phenolic hydroxyl group and a nitrogen heteroatom in its quinoline structure, creating an ideal arrangement for coordinating metal ions [1]. The unique molecular architecture of 8HQ allows it to form stable complexes with numerous metal ions, making it valuable across pharmaceutical, analytical, and industrial applications. As a privileged scaffold in medicinal chemistry, 8HQ derivatives demonstrate multifunctional biological properties including antineurodegenerative, anticancer, antimicrobial, and antioxidant activities, primarily originating from their metal-chelating ability [2] [3].

The coordination chemistry of 8HQ is particularly fascinating from both structural and functional perspectives. The molecule exists as a zwitterionic isomer in photo-induced excited states, where the hydrogen atom transfers from oxygen to nitrogen, demonstrating its dynamic molecular behavior [1]. This property, combined with its moderate lipophilicity, enables 8HQ to cross biological barriers including the blood-brain barrier, making it particularly valuable for addressing metal dyshomeostasis in neurological disorders [2]. The citrate derivative of 8HQ enhances its solubility and bioavailability, potentially broadening its therapeutic applications while maintaining its core chelation properties. This technical guide comprehensively examines the metal chelation properties of 8-hydroxyquinoline citrate, with particular emphasis on mechanisms, quantitative parameters, therapeutic applications, and experimental methodologies relevant to researchers and drug development professionals.

Chemistry and Metal Chelation Mechanism

Fundamental Chelation Properties

The metal chelation capability of 8-hydroxyquinoline derives from its molecular structure featuring two potential coordination sites: the phenolic oxygen and the heterocyclic nitrogen [2]. This arrangement creates a bidentate ligand system that can form stable, typically five-membered chelate rings with metal ions. The coordination behavior of 8HQ is pH-dependent, as the phenolic proton must dissociate for effective chelation to occur. In aqueous solutions, 8HQ demonstrates a pKa value of approximately 9.9, indicating it primarily exists in its protonated form under physiological conditions but can readily deprotonate to coordinate with metal ions [1]. The chelation process follows the Irving-Williams series in terms of affinity for bivalent transition metal ions, with varying stability constants based on the specific metal involved [3].

8HQ can form two distinct complex geometries depending on ligand-to-metal ratios:

  • 1:1 Complexes: Formed at lower 8HQ concentrations relative to metal ions, featuring a single 8HQ molecule coordinated to the metal center [3]
  • 1:2 Complexes: Created when 8HQ is in excess, resulting in a bis-hydroxyquinoline metal complex with square planar coordination geometry [3]

The specific coordination geometry varies depending on the metal ion's preferred coordination number and oxidation state, with transition metals typically forming octahedral or tetrahedral complexes. The aromatic ring system contributes to the stability of these complexes through additional interactions and enhances membrane permeability due to its lipophilic character [2].

Metal Chelation Diagram

8HQ metal chelation mechanism involving phenolic oxygen and heterocyclic nitrogen

Metal Affinity and Selectivity

Table 1: Metal Chelation Properties of 8-Hydroxyquinoline

Metal Ion Coordination Ratio Complex Stability Primary Applications
Cu²⁺ 1:1 and 1:2 High Neurodegenerative disease therapy, Antimicrobial applications
Zn²⁺ 1:1 and 1:2 Moderate Protein aggregation inhibition, Metalloenzyme regulation
Fe³⁺ 1:3 (Fe(8-hq)₃) Very High Fenton reaction inhibition, Antimicrobial activity
Mn²⁺ 1:2 Moderate Metal homeostasis disruption, Antibiofilm applications
Al³⁺ 1:3 High Analytical chemistry, OLED materials
Pb²⁺ 1:2 High Environmental remediation, Heavy metal detoxification

The metal binding affinity of 8HQ varies significantly across different metal ions, with the general order of affinity being Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ [2] [4]. This selectivity profile is crucial for its biological applications, as it allows 8HQ to target specific pathological metal imbalances without significantly disrupting essential metalloenzyme function. The redox-active metals such as copper and iron are particularly important targets for 8HQ chelation in therapeutic contexts, as these metals can catalyze Fenton chemistry generating reactive oxygen species [2]. The moderate affinity of 8HQ for essential metal ions is actually beneficial in therapeutic contexts, as it allows for metal redistribution rather than complete depletion, which could disrupt normal physiological processes [2].

Therapeutic Applications and Mechanisms

Antineurodegenerative Applications

The dysregulation of metal homeostasis in the brain is a well-established factor in numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis [2]. Transition metals such as copper, zinc, and iron accumulate in specific brain regions in these conditions, where they can promote oxidative stress through Fenton chemistry and directly catalyze protein misfolding and aggregation [2]. 8-Hydroxyquinoline and its derivatives address these pathologies through two primary mechanisms:

  • Metal Protein Interaction Inhibition: 8HQ derivatives like clioquinol (CQ) and PBT2 selectively chelate Cu and Zn ions that play vital roles in misfolded protein production, aggregation, and accumulation in Alzheimer's disease [2]. The chelation of accumulated Zn in misfolded proteins can reverse proteasome resistance and promote degradation of pathological protein aggregates [2].

  • Metal Redistribution: Beyond simple chelation, these compounds function as metal chaperones that transport metal ions into cells and promote redistribution that activates neuroprotective cascades [2]. This dual functionality—preventing neurotoxicity while promoting protective functions—represents a sophisticated approach to addressing metal imbalance in neurodegeneration [2].

The structure-activity relationship studies of 8HQ derivatives for neurodegenerative applications reveal that halogen substitutions increase lipophilicity, enhancing blood-brain barrier penetration [2]. However, this must be balanced with safety considerations, as evidenced by the historical neurotoxicity concerns with clioquinol, which were subsequently attributed to vitamin B₁₂ deficiency rather than direct toxicity and could be managed with supplementation [2].

Anticancer Applications

The dysregulated metal metabolism in cancer cells presents a therapeutic opportunity for 8HQ-based compounds. Transition metal ions, particularly iron and copper, are recognized as cancer risk factors and play essential roles in cancer cell proliferation [2]. The anticancer mechanisms of 8HQ derivatives include:

  • ROS Generation: Through redox cycling with copper and iron, 8HQ complexes can generate cytotoxic reactive oxygen species that induce apoptosis in cancer cells [2]
  • Proteasome Inhibition: Metal chelation can inhibit proteasome function, disrupting protein degradation and activating apoptotic pathways [2]
  • Angiogenesis Suppression: Copper chelation can inhibit angiogenic processes essential for tumor growth and metastasis [2]

The therapeutic window of 8HQ anticancer agents is influenced by the differential metal requirements and metabolism between normal and malignant cells, potentially providing selective cytotoxicity against cancer cells while sparing normal tissue.

Antimicrobial Applications and Iron Complexation

The antimicrobial properties of 8-hydroxyquinoline have been recognized since the late 19th century, with documented antiseptic uses dating back to 1895 [3]. The compound exhibits broad-spectrum activity against bacteria, fungi, and protozoa through metal-dependent mechanisms. Recent research has revealed that the iron complex of 8HQ (Fe(8-hq)₃) demonstrates enhanced antimicrobial efficacy through a dual mechanism:

  • Metal Homeostasis Disruption: 8HQ chelates essential metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺, disrupting bacterial metal metabolism [4]
  • Iron Overload Toxicity: The Fe(8-hq)₃ complex transports Fe(III) across bacterial membranes, delivering excess iron that promotes Fenton chemistry and generates bactericidal reactive oxygen species [4]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and Fe(8-hq)₃ Against S. aureus Strains

Bacterial Strain 8HQ MIC (µM) Fe(8-hq)₃ MIC (µM) Potency Enhancement
MSSA (ATCC 6538) 16 4 4-fold
MRSAα (ATCC BAA-44) 16 4 4-fold
MRSAβ (USA 300) 32 4 8-fold
VISA (ATCC 700699) 16 4 4-fold

This dual antimicrobial mechanism significantly enhances potency compared to 8HQ alone and delays resistance development [4]. The Fe(8-hq)₃ complex demonstrates particular promise against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, with MIC values of 4 µM across all tested strains [4]. Additionally, Fe(8-hq)₃ can overcome existing resistance to 8HQ and conventional antibiotics like mupirocin, and exhibits synergistic effects with ciprofloxacin and imipenem, suggesting potential for combination therapies [4].

Antimicrobial Mechanism Diagram

Antimicrobial_Mechanism Dual Antimicrobial Mechanism of Fe(8-hq)3 Fe_8hq3 Fe(8-hq)3 Complex Bacterial_Membrane Bacterial Cell Membrane Fe_8hq3->Bacterial_Membrane Cellular Uptake Fe_Transport Iron Transport into Cell Bacterial_Membrane->Fe_Transport 8 8 Bacterial_Membrane->8 Fenton_Reaction Fenton Reaction (ROS Generation) Fe_Transport->Fenton_Reaction Iron Overload 8HQ_Release 8HQ Release Metal_Homeostasis_Disruption Metal Homeostasis Disruption Bacterial_Death Bacterial Cell Death Metal_Homeostasis_Disruption->Bacterial_Death Fenton_Reaction->Bacterial_Death HQ_Release HQ_Release HQ_Release->Metal_Homeostasis_Disruption Metal Chelation

Dual antimicrobial mechanism combining iron transport and metal chelation

Experimental Protocols and Methodologies

Metal Chelation Assays

Determining metal chelation capacity is fundamental to characterizing 8-hydroxyquinoline derivatives. The following protocol outlines a comprehensive approach to evaluating metal binding properties:

  • Solution Preparation: Prepare 1 mM stock solutions of this compound in ethanol or DMSO. Prepare separate 1 mM solutions of metal salts (CuCl₂, ZnCl₂, FeCl₂, FeCl₃, MnCl₂) in deionized water. Use buffers at varying pH levels (4.0, 7.4, 9.0) to assess pH-dependent chelation [2] [5]

  • Spectrophotometric Titration: Monitor the characteristic spectral shifts using UV-Vis spectroscopy (200-500 nm) when incremental additions of metal solutions (0-2 equivalents) are made to fixed concentrations of 8HQ. The formation of charge-transfer bands and changes in the phenolic absorption band indicate complex formation [5]

  • Stability Constant Determination: Calculate stability constants (log K) from titration data using established methods such as Job's plot for stoichiometry determination and SCATCHARD analysis for binding constants [5]. Temperature-controlled measurements at 25°C, 37°C, and 45°C provide thermodynamic parameters

  • Competitive Chelation Studies: Evaluate metal selectivity by adding 8HQ to solutions containing equimolar mixtures of different metal ions, followed by analysis using atomic absorption spectroscopy or ICP-MS to determine binding preferences [5]

This methodological approach provides quantitative parameters for metal chelation capacity, including stoichiometry, stability constants, and selectivity profiles essential for understanding biological activity.

Antimicrobial Evaluation Protocol

The broth microdilution technique following CLSI guidelines with modifications for metal complex evaluation provides reliable assessment of antimicrobial activity:

  • Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus strains including MRSA) to approximately 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth [4]

  • Compound Preparation: Prepare serial two-fold dilutions of this compound and metal complexes in culture medium, typically ranging from 0.5 to 64 µM. Include appropriate controls (medium alone, growth control, antibiotic controls) [4]

  • MIC Determination: Incocate plates at 35°C for 16-20 hours. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that completely inhibits visible growth [4]

  • Time-Kill Kinetics: Conduct more comprehensive assessments by exposing bacteria (at approximately 10⁶ CFU/mL) to compounds at 1×, 2×, and 4× MIC concentrations. Remove aliquots at predetermined time points (0, 2, 4, 8, 24 hours), perform serial dilutions, and plate on agar for colony enumeration [4]

  • Biofilm Inhibition Assay: Grow biofilms in 96-well plates for 24 hours, treat with compounds for additional 24 hours, then fix and stain with crystal violet to quantify biofilm biomass [4]

This comprehensive approach accurately characterizes the concentration-dependent antibacterial activity and provides insights into bactericidal versus bacteriostatic mechanisms.

Research Applications and Structure-Activity Relationships

Biotechnology and Analytical Applications

Beyond therapeutic applications, 8-hydroxyquinoline serves important roles in biotechnology and analytical chemistry:

  • Nucleic Acid Purification: 8HQ is added to organic extraction buffers containing phenol at 0.1% (w/v) as an antioxidant stabilizer that retards the formation of quinones (phenol oxidation products) [3]. The bright yellow color helps track organic and aqueous phases during extraction

  • Heavy Metal Removal: 8HQ effectively chelates heavy metals from cell lysates, particularly useful when working with vanadate ribonucleoside complexes (VDR). The color change from yellow to dark green upon VDR binding provides a visual indicator of extraction efficiency [3]

  • Composite Materials: 8HQ chemically immobilized on silica gel-polyaniline composites shows excellent complex-forming properties with Pb(II), Cd(II), Cu(II), Ni(II), Co(II), Al(III), Fe(III), and Mo(VI) ions, useful for separation and preconcentration of transition metal ions [5]

These applications leverage the strong metal affinity and distinct colorimetric properties of 8HQ and its metal complexes for practical laboratory and industrial purposes.

Structure-Activity Relationship Analysis

The medicinal chemistry optimization of 8-hydroxyquinoline has revealed key structural features governing biological activity:

  • Halogen Substitution: Introduction of chloro or iodo groups at positions 5 or 7 increases lipophilicity, enhancing membrane permeability and antimicrobial activity [2] [3]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) demonstrates this principle

  • Hybrid Molecules: Conjugation of 8HQ with other pharmacophores yields multifunctional compounds with enhanced activity. Examples include M30 and HLA-20, which combine the iron-chelating moiety of VK-28 with the neuroprotective propargylamine group from Ladostigil [2]

  • Position-Specific Modifications: Derivatives modified at the 7-position often show improved target specificity and reduced cytotoxicity while maintaining metal chelation capacity [3]

  • Metal Complex Formation: Coordination with specific metal ions can dramatically alter biological activity, as demonstrated by the enhanced antimicrobial potency of Fe(8-hq)₃ compared to 8HQ alone [4]

These structure-activity relationships provide guidance for rational drug design based on the 8HQ scaffold, enabling optimization for specific therapeutic applications while managing potential toxicity concerns.

Conclusion and Future Perspectives

This compound represents a versatile metal chelation platform with demonstrated efficacy across multiple therapeutic areas. The fundamental coordination chemistry of 8HQ, characterized by bidentate binding through phenolic oxygen and heterocyclic nitrogen, provides the foundation for its diverse biological activities. The moderate metal binding affinity and selectivity for transition metals make it particularly suitable for addressing metal dyshomeostasis in neurological disorders, while its ability to form membrane-permeable complexes enables antimicrobial applications through dual mechanisms of action.

Future research directions should focus on several promising areas:

  • Next-Generation Derivatives: Developing 8HQ derivatives with improved target specificity and reduced potential for off-target effects through structure-based design and hybrid molecule approaches [3]

  • Formulation Optimization: Enhancing the pharmacokinetic profile and tissue targeting of 8HQ complexes through advanced drug delivery systems, potentially improving therapeutic index

  • Combination Therapies: Exploiting synergistic interactions between 8HQ metal complexes and conventional antibiotics or anticancer agents to address drug-resistant pathogens and malignancies [4]

  • Diagnostic- Therapeutic Integration: Leveraging the colorimetric properties of 8HQ metal complexes for theranostic applications that combine metal detection with therapeutic intervention

References

8-HQC proton dissociation constant pKa

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on 8-HQC

The most relevant study identifies different forms of 8-HQC but does not provide its pKa values [1].

Aspect Finding
Tautomerism Seven stable tautomers identified computationally; experimental spectra matched one dominant tautomer [1].
Dimerization IR spectrum suggests dimerization in the condensed phase; theoretical calculations confirm possible dimeric forms [1].
Reported pKa Not specified in the search results.

Experimental Protocols for pKa Determination

You can determine the pKa of 8-HQC using established physical chemistry methods. The following table summarizes the core principles behind these techniques [2].

Method Basic Principle
Potentiometric (pH) Titration Measures solution pH change upon addition of acid/base. pKa is indicated at the point where the solution's buffering capacity is strongest (the inflection point), typically when pH = pKa and the concentrations of the protonated and deprotonated species are equal [2].
Spectrophotometric Titration Monitors changes in UV-Vis absorption spectrum of a compound at different pH levels. pKa is determined from the shift in absorbance at specific wavelengths, fitting the data to a model that relates protonation state to spectral features [2].
NMR Titration Tracks changes in chemical shifts of atoms (e.g., ( ^1H ), ( ^{13}C )) near the ionizable group as a function of pH. The pKa is determined by analyzing the titration curve of the chemical shift versus pH [2].

The experimental workflow for these methods generally follows a consistent logical structure, from sample preparation to data fitting.

cluster_methods Select Method cluster_acquisition Acquire Data at Each pH Start Start: Prepare 8-HQC Solution Step1 Method Selection Start->Step1 Step2 pH Adjustment & Measurement Step1->Step2 Pot Potentiometric Titration Spec Spectrophotometric Titration NMR NMR Titration Step3 Signal Acquisition Step2->Step3 Step4 Data Analysis Step3->Step4 Result Output: pKa Value Step4->Result A1 Measure pH / Volume of Titrant Pot->A1 A2 Record UV-Vis Absorption Spectrum Spec->A2 A3 Measure NMR Chemical Shifts NMR->A3 A1->Step4 A2->Step4 A3->Step4

Experimental workflow for determining pKa via titration methods.

The Chemistry of Proton Dissociation

For a complex molecule like 8-HQC, which has multiple potential protonation sites, the dissociation can be visualized as an equilibrium between its protonated and deprotonated states.

AH 8-HQC (Protonated Form, AH) A 8-HQC Conjugate Base (Deprotonated Form, A⁻) AH->A Dissociation H H⁺ AH->H Releases A->AH Association

Proton dissociation equilibrium for an acid (HA ⇌ A⁻ + H⁺) [3] [2].

  • Interpreting pKa: The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, meaning it more readily donates a proton [3] [2].
  • The Henderson-Hasselbalch Equation: This equation, pH = pKa + log₁₀([A⁻]/[HA]), defines the relationship between the pH of a solution and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species. When the pH equals the pKa, these two species are present in equal concentrations [3].

How to Proceed

Since the specific pKa values for 8-HQC are not available in the search results, I suggest you:

  • Consult specialized databases: Search platforms like SciFinder, Reaxys, or PubChem, which are more likely to contain curated physicochemical data for specific compounds.
  • Estimate computationally: Use computational chemistry software that can predict pKa values based on molecular structure, which may provide a useful theoretical estimate.
  • Determine experimentally: Follow the experimental protocols outlined above to measure the pKa directly in your laboratory.

References

Comprehensive Technical Guide: Speciation Studies of 8-Hydroxyquinoline Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinoline and Its Citrate Salt

8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and analytical chemistry due to its versatile chelating properties and broad-spectrum biological activities. The molecule consists of a quinoline backbone with a hydroxyl group at the 8-position, creating an O,N-donor set ideal for coordinating various metal ions. When combined with citric acid, 8-hydroxyquinoline forms 8-hydroxyquinoline citrate (C₁₅H₁₅NO₈), a salt with enhanced water solubility compared to the parent compound [1]. This derivative maintains the essential chelating capability while offering improved formulation characteristics for practical applications.

The significance of this compound in biological systems stems from its ability to selectively chelate metal ions, particularly bivalent transition metals, which plays a crucial role in its mechanism of action across therapeutic contexts. Historically, 8-HQ derivatives have been employed as antiseptic and disinfectant agents since the late 19th century, with documented uses predating modern antibiotics [2]. In contemporary research, this compound continues to be relevant in various fields, including antimicrobial applications, cancer research, and the treatment of neurodegenerative disorders, owing to its metal ionophore properties that can disrupt metal homeostasis in pathological cells [2]. The citrate salt form offers particular advantages in pharmaceutical formulations where enhanced bioavailability and controlled release are desired, making speciation studies essential for understanding its behavior in biological systems.

Chemical Properties and Speciation Characteristics

Fundamental Chemical Properties

This compound exhibits distinct chemical properties that govern its speciation behavior and biological interactions. The compound has a molecular weight of 337.28 g/mol and features multiple protonation sites with pKa values that influence its metal-binding capacity under physiological conditions [1]. The 8-hydroxyquinoline moiety provides the primary metal-coordinating functionality through its phenolic oxygen and aromatic nitrogen atoms, while the citrate component enhances water solubility and contributes additional metal-binding sites through its carboxylate groups. This combination creates a versatile chelating system capable of forming complexes with various metal ions with different stoichiometries and stability constants.

The proton dissociation constants of 8-hydroxyquinoline itself occur at pKa values of approximately 4.99 (phenolic OH) and 9.51 (pyridinium NH), defining the pH-dependent speciation of the ligand and its metal complexes [3]. The presence of citrate modifies these properties, creating a more complex protonation scheme that affects metal coordination. The metal chelation behavior of 8-hydroxyquinoline follows classic coordination patterns, forming either 1:1 (metal:ligand) complexes at low ligand concentrations or more stable 1:2 complexes when the ligand is in excess, with the latter adopting a square planar coordination geometry preferred for many transition metal ions [2]. This balanced hydrophilicity-lipophilicity character of this compound enables it to cross biological membranes while maintaining sufficient aqueous solubility for biological activity, a crucial property for its pharmaceutical applications.

Solution Speciation and Stability Constants

The speciation of 8-hydroxyquinoline with metal ions in solution is characterized by the formation of complexes with distinct stoichiometries and stability profiles. Research has demonstrated that 8-HQ forms mono-, bis-, and tris-ligand complexes with various metal ions, with the tris-ligand complexes (MQ₃) typically exhibiting the highest stability under physiological conditions [3]. These complexes display characteristic spectral properties, with molar absorbance spectra of the complexes showing similar λmax values to the completely deprotonated form of the ligand but with distinct spectral shapes that allow for their identification and quantification in mixed systems.

Table 1: Stability Constants of 8-Hydroxyquinoline Complexes with Selected Metal Ions

Metal Ion Complex Type log β Value Experimental Conditions
In(III) InQ (1:1) 14.49 0.20 M Cl⁻, UV-Vis
In(III) InQ₂ (1:2) 25.2 0.20 M Cl⁻, UV-Vis
In(III) InQ₃ (1:3) 34.3 0.20 M Cl⁻, UV-Vis
Ga(III) GaQ₃ (1:3) 36.5 Comparative data

The stability constants for 8-hydroxyquinoline complexes follow the Irving-Williams series for bivalent transition metal ions, with variations observed based on specific metal characteristics and experimental conditions [2]. For instance, the tris-ligand complex of 8-hydroxyquinoline with indium (InQ₃) demonstrates sufficient stability to persist in solution (approximately 90% at 10 µM concentration, pH 7.4), though it remains susceptible to ligand exchange reactions with strong competing ligands or proteins in biological systems [3]. This robust yet dynamic binding profile contributes to the biological activity of this compound by facilitating metal transport and redistribution in physiological environments.

Protein Binding and Serum Speciation

Interaction with Serum Proteins

The serum speciation of 8-hydroxyquinoline metal complexes is dominated by their interactions with specific transport proteins, primarily transferrin (Tf) and human serum albumin (HSA). These interactions significantly influence the pharmacokinetics and biodistribution of 8-HQ complexes in vivo. Studies investigating the tris(8-hydroxyquinolinato)indium(III) complex (InQ₃) have revealed moderate binding to HSA with an association constant of log K′ = 5.0-5.1, indicating significant but reversible binding that allows for both protein-associated and free forms of the complex in circulation [3]. This balanced binding affinity potentially facilitates transport while maintaining bioavailable pools of the complex.

The interaction with transferrin demonstrates a more complex behavior, where apo-transferrin can effectively displace 8-hydroxyquinoline from its indium complex, leading to transchelation of the metal ion to the protein's specific iron-binding sites [3]. This displacement occurs predominantly at physiological pH, where transferrin has high affinity for metal ions like In(III) and Ga(III). Interestingly, studies comparing the serum speciation of analogous In(III) and Ga(III) complexes have revealed noteworthy differences: while InQ₃ undergoes significant dissociation in serum with transferrin binding predominating, the original GaQ₃ scaffold is preferably retained upon protein interactions with significant albumin binding [3]. This divergent behavior underscores the importance of considering the specific metal center when predicting the biological fate of 8-hydroxyquinoline complexes.

Table 2: Protein Binding Parameters of 8-Hydroxyquinoline Metal Complexes

Complex Protein Binding Constant Method Key Findings
InQ₃ HSA log K′ = 5.0-5.1 Fluorescence Moderate affinity, reversible binding
InQ₃ Apo-Tf - UF-UV-Vis Effective ligand displacement
GaQ₃ HSA - Fluorescence Preferential binding over Tf
InQ₃ Serum - UF-UV-Vis Significant dissociation observed
Competition with Low Molecular Mass Serum Components

In addition to high molecular weight proteins, this compound and its metal complexes interact with various low molecular mass (LMM) serum components that influence their overall speciation. Prominent among these are citrate, oxalate, and phosphate, which occur naturally in serum and possess metal-chelating capabilities themselves. These LMM ligands can compete with 8-hydroxyquinoline for metal binding, particularly for complexes with moderate stability constants. The relative concentration, affinity, and kinetics of exchange determine the impact of these interactions on the overall speciation.

The presence of endogenous citrate is particularly relevant for this compound formulations, as it creates a complex equilibrium between the administered compound and naturally occurring metal-citrate complexes. Studies have shown that the relative binding affinity of these competing ligands follows the order of the stability constants for the respective metal complexes, with 8-hydroxyquinoline typically forming more stable complexes with transition metals than citrate but less stable than specialized iron-transport molecules or synthetic chelators used in diagnostic medicine [3]. This balanced affinity allows 8-hydroxyquinoline to function as an effective metal shuttle, capable of acquiring metals from weak complexes while also releasing them to high-affinity binding sites, a property that underpins its biological activity and potential therapeutic applications.

Experimental Methodologies for Speciation Studies

Stability Constant Determination

The determination of stability constants for 8-hydroxyquinoline metal complexes employs a combination of pH-potentiometry and UV-visible spectrophotometry to characterize the complex formation equilibria across a relevant pH range. The experimental workflow typically begins with preparing stock solutions of the metal salt and this compound in purified water, often with controlled ionic strength adjusted using NaCl or KCl (0.10-0.20 M). For pH-potentiometric titrations, an automated titration system equipped with a combination glass electrode and precision burette is employed, with titrations performed under inert atmosphere (typically N₂ or Ar) to exclude carbon dioxide and prevent oxidation [3].

The spectrophotometric approach complements potentiometry by providing characteristic spectral signatures for each complex species. Measurements are taken across a wavelength range (typically 250-500 nm for 8-HQ complexes) at varying pH values, and the resulting spectral data are deconvoluted using specialized software to extract stability constants and molar absorptivities for each species [3]. For 8-hydroxyquinoline complexes with limited water solubility, the spectrophotometric method becomes particularly valuable, as it can be applied in mixed aqueous-organic solvents with appropriate corrections. The combined data from both methods allow for the construction of comprehensive speciation models that predict the distribution of complex species under various conditions, including physiological environments.

G A Prepare Solutions B pH-Potentiometric Titration A->B C UV-Vis Spectrophotometry A->C D Data Acquisition B->D C->D E Data Analysis D->E F Stability Constant Calculation E->F G Species Distribution Modeling F->G

Experimental workflow for stability constant determination of 8-HQ complexes

Protein Binding Studies

Investigating the interaction between 8-hydroxyquinoline complexes and serum proteins employs a multifaceted experimental approach to characterize binding affinity, stoichiometry, and potential complex dissociation. Steady-state and time-resolved fluorescence spectroscopy are particularly valuable for protein binding studies, as they can detect conformational changes in proteins upon complex binding and provide quantitative binding parameters [3]. For these experiments, fixed concentrations of HSA or transferrin are titrated with increasing amounts of the 8-hydroxyquinoline metal complex, and fluorescence measurements are recorded at appropriate excitation/emission wavelengths (typically 295/345 nm for tryptophan residue fluorescence in proteins).

Membrane ultrafiltration coupled with UV-visible spectrophotometry provides a complementary approach for assessing protein binding, particularly useful for detecting complex dissociation and metal transfer. In this method, protein-complex mixtures are subjected to ultrafiltration using membranes with specific molecular weight cutoffs (typically 10 kDa), separating the high molecular weight protein-bound fraction from free complexes and ligands [3]. The filtrate and retentate are then analyzed spectrophotometrically to quantify the distribution of the 8-hydroxyquinoline complex and potential dissociation products. This approach is especially relevant for assessing the stability of 8-hydroxyquinoline complexes in the presence of competing serum proteins and has demonstrated significant dissociation of InQ₃ in human blood serum, highlighting the dynamic nature of these interactions under physiological conditions [3].

Pharmaceutical and Biological Applications

Diagnostic and Therapeutic Applications

The unique speciation properties of this compound and its metal complexes have enabled diverse pharmaceutical applications, particularly in diagnostic medicine and cancer therapy. The tris(8-hydroxyquinolinato)indium(III) complex represents the only indium-containing product currently approved by the FDA for detecting and diagnosing infections and inflammatory lesions [3]. This application leverages the ability of the complex to selectively accumulate at sites of pathology, though the significant serum protein binding of In(III) necessitates specialized administration protocols where blood components are labeled with the complex ex vivo before reintroduction to the patient's circulatory system.

In cancer therapeutics, 8-hydroxyquinoline derivatives have shown promising antiproliferative activity through multiple mechanisms, primarily related to their metal ionophore properties. The compound PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), initially developed for Alzheimer's disease, has demonstrated ability to sensitize resistant bacteria to traditional antibiotics and shows potential in oncology applications [2]. The metal chelation properties of 8-hydroxyquinoline derivatives disrupt cellular metal homeostasis, inhibit metalloenzymes critical for cancer progression, and generate oxidative stress through redox-active metal complexes. Notably, complexation of 8-hydroxyquinoline with specific metal atoms has displayed enhanced anticancer activity compared to established chemotherapeutic agents, highlighting the potential of rational metal-complex design in drug development [2].

Antimicrobial Applications and Metal Chelation

The antimicrobial activity of this compound stems primarily from its ability to chelate essential metal ions from microbial pathogens, disrupting metal-dependent physiological processes and generating cytotoxic reactive oxygen species through Fenton-type reactions. This metal-dependent toxicity has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria [2]. Against Mycobacterium tuberculosis, 8-hydroxyquinoline exhibits potent bactericidal activity in a copper-dependent manner, effectively killing both replicating and non-replicating bacterial populations, a significant advantage for treating this persistent pathogen [2].

The strategic design of 8-hydroxyquinoline derivatives has addressed potential toxicity concerns while maintaining antimicrobial efficacy. For instance, the addition of a pinanediol boronic ester group to 8-hydroxyquinoline creates a prochelator that remains inactive until activated by hydrogen peroxide present at sites of infection, thereby reducing off-target effects and improving tolerability in animal models [2]. This targeted activation approach demonstrates how understanding speciation dynamics can guide the development of safer, more effective antimicrobial agents based on the 8-hydroxyquinoline pharmacophore. The continued emergence of antibiotic resistance has renewed interest in 8-hydroxyquinoline derivatives as potential solutions for resistant infections, particularly when used in combination therapies to resensitize resistant pathogens to conventional antibiotics [2].

Conclusion and Future Perspectives

Speciation studies of this compound reveal a complex yet fascinating landscape of metal coordination chemistry with significant implications for pharmaceutical applications. The compound's ability to form stable yet dynamic complexes with various metal ions, coupled with its interactions with serum proteins and biological membranes, underpins its diverse biological activities. The experimental methodologies reviewed—including pH-potentiometry, spectrophotometry, and protein binding assays—provide robust tools for characterizing these speciation profiles and predicting biological behavior.

References

A Framework for Investigating 8-HQC's Acid-Base Properties

Author: Smolecule Technical Support Team. Date: February 2026

To thoroughly characterize 8-HQC's acid-base behavior, your research should focus on the following core areas, which are summarized in the table below:

Research Area Key Objectives Relevant Experimental Data/Properties
Acid-Base Equilibrium Determine protonation states and dominant species at pH 7.4. pKa values (typically two: for the phenol group and the nitrogen), speciation diagram.
Spectroscopic Properties Identify measurable changes for pH monitoring. UV-Vis absorption spectra or fluorescence emission shifts at different pH levels.
Metal Chelation Understand how acid-base state affects functionality. Stability constants of metal complexes (e.g., with Fe³⁺, Al³⁺, Zn²⁺) at physiological pH.
Lipophilicity & Permeability Predict absorption and distribution in the body. Log P (partition coefficient) and its pH-dependent form, Log D at pH 7.4.

Proposed Experimental Protocols

The following workflow outlines a sequence of key experiments designed to characterize 8-HQC. You can use the Graphviz code below to generate a visual representation of this experimental plan.

G start Start: 8-HQC Characterization pKa Experiment 1: Determine pKa Values start->pKa Spectra Experiment 2: Acquire pH-Dependent UV-Vis Spectra pKa->Spectra Chelation Experiment 3: Assess Metal Chelation at pH 7.4 Spectra->Chelation LogD Experiment 4: Determine Log D at pH 7.4 Chelation->LogD end Integrate Data & Conclude LogD->end

The diagram above illustrates the sequential flow of key experiments. Below are detailed methodologies for each step.

Determination of pKa Values
  • Objective: To accurately determine the acid dissociation constants of the phenolic proton and the nitrogen center [1] [2].
  • Method: Potentiometric Titration.
    • Prepare a solution of 8-HQC in a mixed solvent (e.g., water:methanol) if needed for solubility.
  • Use a standardized strong base (e.g., KOH) to titrate the acidic solution while continuously monitoring the pH.
  • Data Analysis: Use non-linear regression analysis of the pH vs. volume of titrant data to determine the pKa values. The presence of two overlapping equilibria requires software that can handle multi-protic systems.
UV-Vis Spectrophotometric Titration
  • Objective: To correlate protonation states with spectroscopic changes and create an analytical tool for monitoring species concentration [1].
  • Method:
    • Prepare a series of buffered solutions covering a pH range from 2 to 12.
    • Add a fixed concentration of 8-HQC to each solution.
    • Record the UV-Vis absorption spectrum of each solution.
  • Data Analysis: Plot absorbance at a characteristic wavelength (e.g., where change is maximal) vs. pH. Fit the data to the Henderson-Hasselbalch equation to confirm pKa values and determine molar absorptivities for each species (H₂Q⁺, HQ, Q⁻).
Metal Chelation Studies at Physiological pH
  • Objective: To confirm and quantify the formation of the biologically relevant 8-HQC-metal complex at pH 7.4 [3].
  • Method: Job's Method of Continuous Variation.
    • Prepare a series of solutions where the total molar concentration of 8-HQC and metal ion (e.g., Fe³⁺) is constant, but their mole fractions vary.
    • Maintain a constant pH of 7.4 using a suitable buffer.
    • Measure the absorbance or fluorescence of each solution.
  • Data Analysis: Plot the measured signal vs. the mole fraction of 8-HQC. The peak of the plot indicates the stoichiometry of the complex (e.g., 2:1 or 3:1:1).
Determination of Distribution Coefficient (Log D)
  • Objective: To measure the effective lipophilicity of 8-HQC at physiological pH, which dictates membrane permeability [3].
  • Method:
    • Prepare a phosphate buffer at pH 7.4 and saturate it with 1-octanol.
    • Dissolve 8-HQC in the buffer and add an equal volume of octanol-saturated buffer.
    • Shake vigorously for 1 hour, then centrifuge to separate the phases.
    • Measure the concentration of 8-HQC in the aqueous phase (e.g., by HPLC or UV-Vis) before and after shaking.
  • Data Analysis: Calculate Log D₇.₄ = log₁₀([8-HQC]ₒcₜₐₙₒₗ / [8-HQC]ₐqᵤₑₒᵤₛ).

Expected Data Visualization

The following diagram models the expected acid-base equilibrium of 8-HQC and its interaction with metal ions, which is central to its physiological activity. The Graphviz code below can be used to generate this pathway visualization.

G cluster_1 Acid-Base Equilibrium of 8-HQC cluster_2 Key Functional Consequence H2Q H₂Q⁺Cationic Form(Acidic pH) HQ HQZwitterion / Neutral(Physiological pH) H2Q->HQ pKa₁ ~5 Q Q⁻Anionic Form(Basic pH) HQ->Q pKa₂ ~9.9 Complex HQ-M ComplexBiologically Active Form HQ->Complex  Chelation M Metal Ion (Mⁿ⁺) M->Complex

Where to Find Specific Data on 8-HQC

  • Scientific Databases: Scifinder-n and Reaxys are particularly valuable for finding physical chemical property data like pKa and LogP.
  • Literature Search: Use PubMed and Google Scholar with keywords such as "8-hydroxyquinoline pKa determination," "8-HQC metal chelation stability constant," and "8-hydroxyquinoline spectrophotometric titration."
  • Specialized Reviews: Look for review articles on "The Chemistry and Biological Activities of 8-Hydroxyquinoline" which often summarize such fundamental data.

References

Comprehensive Application Notes and Protocols: 8-HQC for Extending Vase Life of Cut Flowers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-HQC in Postharvest Flower Management

8-Hydroxyquinoline citrate (8-HQC) represents a critically important germicide and vase life extender widely used in the floral industry for maintaining the postharvest quality of cut flowers. As cut flowers transition from a connected, nutrient-supported system to a detached, water-dependent state, they face numerous challenges including vascular blockages caused by microbial growth, water stress due to impaired hydraulic conductivity, and senescence processes accelerated by physiological imbalances. 8-HQC effectively addresses these challenges through multiple mechanisms of action, establishing itself as a foundational component in commercial flower preservatives and research applications across a diverse range of species.

The significance of 8-HQC in postharvest flower management stems from its dual-action functionality combining potent antimicrobial properties with physiological benefits that collectively delay senescence processes. By maintaining vascular functionality and reducing microbial competition for resources, 8-HQC treated flowers demonstrate enhanced water uptake, improved turgor maintenance, and extended aesthetic quality—critical factors determining commercial value and consumer satisfaction in cut flowers. These attributes make 8-HQC particularly valuable for species known for their sensitivity to postharvest challenges and short vase life durations.

Mechanism of Action: How 8-HQC Extends Vase Life

Antibacterial and Antimicrobial Actions

The primary mechanism through which 8-HQC extends vase life involves its potent antibacterial activity that directly addresses one of the most significant causes of premature flower senescence. When flower stems are cut and placed in vase solutions, the nutrient-rich xylem fluid creates an ideal environment for microbial proliferation, leading to dense bacterial colonies that physically obstruct water movement through the vascular system. 8-HQC functions as a highly effective germicidal agent that significantly reduces bacterial populations in the vase solution and within the xylem vessels themselves [1]. This action directly prevents vascular blockages that would otherwise limit water transport to the floral tissues, thereby maintaining hydraulic conductivity and preventing wilting.

The antibacterial efficacy of 8-HQC manifests through multiple biochemical pathways. Treatment with 8-HQC at 250 mg L⁻¹ has been demonstrated to cause a substantial reduction in bacterial counts within vase solutions, creating a cleaner environment that facilitates uninterrupted water uptake [1]. By limiting microbial growth, 8-HQC additionally reduces the production of ethylene precursors and other senescence-accelerating compounds generated by bacteria, thereby indirectly delaying flower deterioration. This antimicrobial protection proves particularly crucial in the early stages of vase life when wounds from harvesting create entry points for microbial invasion that can rapidly colonize the vascular system.

Physiological and Biochemical Effects

Beyond its antimicrobial properties, 8-HQC exerts significant influences on the physiological processes of cut flowers that collectively contribute to extended vase life. Flowers treated with 8-HQC demonstrate enhanced daily solution uptake (DSU), indicating improved hydraulic conductivity throughout the vascular system [1]. This improved water relations status translates directly to reduced fresh weight loss (RFW) over time, helping maintain turgor pressure and cellular integrity in petal and leaf tissues. The compound further contributes to membrane stability by reducing oxidative stress, thereby preserving the structural integrity of cellular components and delaying senescence processes.

The physiological benefits of 8-HQC extend to the biochemical level where it influences antioxidant defense systems and senescence-related metabolic pathways. While specific antioxidant mechanisms of 8-HQC itself were not detailed in the available literature, its ability to maintain lower levels of reactive oxygen species (ROS) accumulation and cell death rate has been observed in combination treatments with other preservatives [2]. Additionally, 8-HQC helps maintain pigment stability (as measured by L, a, b color values) in floral tissues, thereby preserving the visual quality that determines consumer appeal and commercial value [1]. These collective physiological effects position 8-HQC as a multi-faceted tool for postharvest management that addresses both external threats (microbial competition) and internal processes (senescence regulation).

G cluster_mechanisms 8-HQC Mechanisms of Action node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_gray node_gray antibacterial Antibacterial Action reduce_bacteria Reduces Bacterial Populations antibacterial->reduce_bacteria prevent_blockage Prevents Vascular Blockages reduce_bacteria->prevent_blockage clean_solution Maintains Clean Vase Solution reduce_bacteria->clean_solution result1 Extended Vase Life prevent_blockage->result1 result2 Improved Floral Quality clean_solution->result2 physiological Physiological Effects enhance_uptake Enhances Water Uptake (DSU) physiological->enhance_uptake reduce_weightloss Reduces Fresh Weight Loss enhance_uptake->reduce_weightloss maintain_turgor Maintains Tissue Turgor reduce_weightloss->maintain_turgor maintain_turgor->result1 maintain_turgor->result2 biochemical Biochemical Effects pigment_stability Stabilizes Pigments and Color biochemical->pigment_stability reduce_senescence Delays Senescence Processes biochemical->reduce_senescence pigment_stability->result2 reduce_senescence->result1

Fig. 1: Multiple mechanisms of action through which 8-HQC extends cut flower vase life, including antibacterial effects, physiological improvements, and biochemical stabilization.

Efficacy Data and Comparative Performance

Quantitative Efficacy Across Flower Species

Extensive research has established the dose-dependent efficacy of 8-HQC across diverse cut flower species, with optimal concentrations varying according to specific physiological characteristics and sensitivity thresholds. The compound demonstrates consistent performance in extending vase life while maintaining floral quality parameters. Comparative studies have revealed that 8-HQC frequently outperforms control treatments (distilled water) and shows competitive efficacy against alternative preservatives including salicylic acid, thymol, and silver-based compounds [1]. The following table summarizes documented efficacy across multiple flower types:

Table 1: Efficacy of 8-HQC across different cut flower species

Flower Species Optimal Concentration Vase Life Extension Key Measured Benefits Research Source
Carnation ('Baltico') 250 mg L⁻¹ 12.92 days (vs. 10.83 days control) Increased daily solution uptake, reduced fresh weight loss, decreased bacterial counts [1]
Rose ('First Red') 200 ppm Significant increase Enhanced fresh weight, reduced microbial growth and vascular blockage [3]
Narcissus tazetta 300 µL L⁻¹ + 2% sucrose 9 days (vs. 6 days control) Increased water uptake, maintained relative fresh weight [4]
Various Cut Roses 250 mg L⁻¹ + 2% glucose 4.5 days Better maximum flower head diameter, reduced weight loss [3]
Comparison with Alternative Treatments

When evaluated against other vase life extension compounds, 8-HQC demonstrates distinct advantages in specific applications while showing compatibility in combination approaches. Research indicates that 8-HQC at 250 mg L⁻¹ was particularly effective for carnations, extending vase life to 12.92 days compared to 12.85 days for salicylic acid at the same concentration and 10.83 days for the control (distilled water) [1]. This positions 8-HQC as a superior antimicrobial option for species particularly sensitive to vascular blockages. The compound's efficacy stems from its comprehensive action addressing both microbial challenges and physiological processes, whereas some alternatives may target narrower aspects of the senescence process.

The compatibility of 8-HQC with other preservative components enhances its utility in formulation development. Studies combining 8-HQC with sucrose solutions for Narcissus tazetta flowers demonstrated that the antimicrobial action of 8-HQC preserved sugar uptake by preventing microbial consumption of carbohydrates in the vase solution [4]. This synergistic relationship highlights how 8-HQC creates favorable conditions for other vase life extending compounds to function effectively, particularly those requiring carbohydrate supplementation to maintain floral metabolic processes. Such compatibility makes 8-HQC a valuable foundation component in complex preservative formulations targeting particularly challenging species or extended vase life requirements.

Table 2: Comparison of 8-HQC with other common vase life extension compounds

Treatment Compound Optimal Concentration Key Mechanisms Relative Advantages Limitations
8-HQC 150-300 mg L⁻¹ Antimicrobial, improves hydraulic conductivity Broad-spectrum efficacy, multiple physiological benefits Requires concentration optimization by species
Salicylic Acid 150-250 mg L⁻¹ Antioxidant, senescence delay Enhanced membrane stability Limited direct antimicrobial action
Thymol 150-200 mg L⁻¹ Antimicrobial, antioxidant Natural compound origin Potential phytotoxicity at higher concentrations
Silver Nitrate (AgNO₃) 0.02 mM Ethylene action inhibition Effective against ethylene-sensitive species Environmental concerns, application restrictions

Standard Experimental Protocols

Solution Preparation and Standardization

The preparation of 8-HQC solutions requires precision weighing and proper dissolution techniques to ensure consistent experimental results and reproducible efficacy. Begin by accurately weighing the required amount of 8-HQC powder using an analytical balance with ±0.1 mg sensitivity. For a standard 250 mg L⁻¹ concentration, measure 250 mg of 8-HQC and transfer to a clean volumetric flask. Add approximately 800 mL of distilled water and stir using a magnetic stirrer until complete dissolution is achieved. Adjust the final volume to 1 L with additional distilled water to obtain the precise concentration [1]. For lower concentrations, adjust the mass proportionally while maintaining the same dissolution protocol.

Solution standardization includes pH verification and sterility assessment prior to experimental use. Measure the pH of the prepared solution using a calibrated pH meter; 8-HQC solutions typically exhibit slight acidity but generally remain within tolerable ranges for most cut flowers without adjustment. While 8-HQC itself provides antimicrobial activity, initial solution sterility can be enhanced by filtering through a 0.45 µm membrane filter if particularly sensitive species are being tested. Prepared solutions should be stored in amber glass containers at room temperature and used within one week to prevent degradation or contamination. For experiments requiring sucrose combination treatments (typically 2-4%), add the carbohydrate component after 8-HQC dissolution using sterile techniques to prevent microbial introduction [4].

Flower Selection and Treatment Application

Standardized selection criteria for experimental flowers are essential for obtaining reproducible vase life data. Select flowers at commercial maturity stages typical for the species—for roses, this generally corresponds to approximately half-open buds showing partial petal reflex but with centers still tight [3]. Ensure uniformity across treatments by matching developmental stages, stem lengths, and stem diameters as closely as possible. Remove foliage from the lower portions of stems that would be submerged in vase solutions to reduce microbial introduction and excessive transpirational water loss. Under laboratory conditions, recut all stems by 2-3 cm under distilled water to prevent air embolism in the xylem vessels, using sharp sterilized pruning shears or knives to avoid crushing vascular tissues.

Treatment application follows strict experimental protocols to ensure valid comparisons. Assign flowers randomly to treatment groups using a completely randomized design or randomized complete block design depending on experimental requirements. Use clean, sterilized containers for each treatment solution, with typically 300-500 mL of solution per individual flower stem [1]. Maintain consistent environmental conditions throughout the evaluation period, with temperature maintained at 21-23°C, relative humidity at 60-70%, and light intensity at 10-12 µmol m⁻² s⁻¹ for 12-hour photoperiods using cool white fluorescent lamps. These standardized conditions minimize environmental variability and allow accurate assessment of treatment effects rather than environmental influences on vase life parameters.

Data Collection and Vase Life Assessment

Comprehensive data collection throughout the experimental period captures both the quantitative and qualitative aspects of 8-HQC efficacy. Record daily measurements of solution uptake by weighing vases and replenishing with appropriate treatment solutions as needed to maintain constant levels. Simultaneously measure fresh weight changes of individual flowers using precision balances, calculating relative fresh weight (RFW) as (FWd - FW0) where FWd represents fresh weight on day d and FW0 represents initial fresh weight [1]. Document visual changes through daily photography under standardized lighting conditions to create a chronological record of flower development and senescence progression.

Vase life assessment employs clearly defined endpoints specific to each flower type. For carnations, vase life termination typically occurs when flowers exhibit visible wilting, petal in-rolling, or neck bending beyond 45° from vertical [1]. Roses generally reach endpoint when outer petals show wilting, color fading, or petal abscission, or when heads bend beyond 90° from vertical (commonly called "bent neck") [3]. Additional qualitative evaluations may include daily scoring of ornamental quality using a numerical scale (e.g., 1-5 where 5 = excellent, 3 = fair, 1 = poor) and measurement of flower diameter changes to quantify flower opening and subsequent senescence. These multiple assessment parameters provide comprehensive data for statistical analysis of treatment effects on both vase life duration and floral quality throughout the postharvest period.

G cluster_workflow Experimental Protocol for 8-HQC Vase Life Evaluation node1 node1 node2 node2 node3 node3 node4 node4 prep Solution Preparation weigh Precisely Weigh 8-HQC Powder prep->weigh dissolve Dissolve in Distilled Water weigh->dissolve adjust Adjust to Final Volume dissolve->adjust store Store in Amber Container adjust->store transfer Transfer to Treatment Solutions (300-500 mL) store->transfer flower Flower Selection & Preparation select Select Uniform Flowers at Commercial Stage flower->select recut Recut Stems Under Water (2-3 cm removal) select->recut remove Remove Submerged Foliage recut->remove randomize Randomize to Treatment Groups remove->randomize randomize->transfer apply Treatment Application apply->transfer environment Maintain Controlled Environment transfer->environment replenish Replenish Solutions as Needed environment->replenish daily_wt Daily Solution Uptake & Fresh Weight replenish->daily_wt assess Data Collection & Assessment assess->daily_wt visual Visual Quality Documentation daily_wt->visual vase_life Vase Life Termination Criteria Assessment visual->vase_life analysis Statistical Analysis vase_life->analysis

Fig. 2: Comprehensive experimental workflow for evaluating 8-HQC efficacy in extending cut flower vase life, from solution preparation through data analysis.

Advanced Applications and Formulation Strategies

Combination Treatments with Sucrose and Other Additives

The strategic combination of 8-HQC with carbohydrates, primarily sucrose, represents a sophisticated approach to vase life extension that addresses both hydraulic and metabolic challenges in cut flowers. Sucrose supplementation (typically 2-4%) provides exogenous carbohydrates that substitute for the photosynthetic capacity lost after stem excision, maintaining cellular energy production and biosynthetic pathways essential for flower opening and maintenance [4]. 8-HQC plays a crucial role in these combinations by preventing microbial consumption of the added sugars, thereby ensuring carbohydrate availability for floral tissues rather than supporting microbial proliferation in the vase solution. This synergistic relationship has proven particularly effective for flower species with high energy demands during their postharvest phase.

Research with Narcissus tazetta demonstrates the efficacy of such combination approaches, where 2% sucrose combined with 300 µL L⁻¹ 8-HQC significantly increased water uptake and maintained higher relative fresh weight, ultimately extending vase life from six to nine days compared to controls [4]. Similar benefits have been documented in roses, where 8-HQC combined with glucose maintained better maximum flower head diameter and reduced weight loss compared to single-component treatments [3]. These combination strategies require species-specific optimization to balance carbohydrate concentrations that support floral metabolism without inducing osmotic stress or promoting excessive microbial growth that might overcome the antimicrobial capacity of 8-HQC. The optimal ratio typically involves lower carbohydrate concentrations (1-2%) for sensitive species and higher concentrations (3-4%) for flowers with substantial energy reserves and lower microbial sensitivity.

Integration with Nanotechnology and Emerging Approaches

Recent advances in nanomaterial applications have opened new possibilities for enhancing 8-HQC efficacy through combination with engineered nanostructures. Graphene oxide (GO) represents a particularly promising candidate for synergistic action with 8-HQC due to its unique combination of antimicrobial properties and hydraulic enhancements. Research indicates that low concentrations of GO (0.15 mg L⁻¹) combined with commercial preservatives can further improve preservation outcomes compared to preservatives alone [2]. The mechanism involves GO attachment to xylem ducts within flower stems, reducing bacterial blockage of vessels while simultaneously enhancing antioxidant protection capabilities that delay senescence processes.

The combination of 8-HQC with graphene oxide demonstrates complementary mechanisms that address multiple senescence pathways simultaneously. While 8-HQC provides potent antimicrobial action in the vase solution, GO contributes additional antibacterial effects at the vascular level while also modifying water dynamics through its unique material properties [2]. This multi-layered protection results in lower reactive oxygen species accumulation, reduced cell death rates, and higher relative fresh weight maintenance throughout the postharvest period. Such innovative combinations represent the future of cut flower preservation, moving beyond single-compound approaches toward integrated systems that address the complex physiological challenges of postharvest flowers through multiple coordinated mechanisms of action.

Troubleshooting and Technical Considerations

Common Implementation Challenges

Despite its established efficacy, 8-HQC application can present several challenges that require careful management to ensure optimal performance. Concentration optimization remains a frequent consideration, as excessive concentrations may potentially induce phytotoxic effects in sensitive species, while insufficient concentrations provide inadequate antimicrobial protection. The research-indicated optimal range of 150-300 mg L⁻¹ provides a general starting point, but species-specific adjustments may be necessary based on vascular structure, microbial sensitivity, and environmental conditions [1]. When encountering suboptimal results, researchers should consider implementing dose-response experiments with at least three concentrations spanning the recommended range to identify ideal concentrations for specific species or cultivars.

Solution stability represents another consideration for long-term experiments, as 8-HQC solutions may gradually lose efficacy over time, particularly when exposed to light or elevated temperatures. This degradation can lead to inconsistent results in extended experiments unless proper solution management protocols are implemented. Additionally, precipitation issues may occasionally occur in hard water conditions or when combining 8-HQC with certain other preservative components. These challenges can be mitigated through proper solution preparation techniques including the use of distilled water, adequate stirring time for complete dissolution, and proper storage conditions in amber containers at stable temperatures. Regular solution replacement (every 4-5 days) in longer-term experiments ensures consistent antimicrobial protection and prevents potential accumulation of microbial metabolites that might accelerate senescence.

Technical Recommendations for Optimal Results

Implementation of several technical refinements can significantly enhance the consistency and reliability of 8-HQC applications in both research and commercial settings. For standardized evaluation, incorporate positive controls using established commercial preservatives alongside negative controls (distilled water) to provide reference points for interpreting 8-HQC efficacy. When preparing combination treatments, always add 8-HQC to the solution before introducing carbohydrates to ensure immediate antimicrobial protection as sugars are introduced. For particularly challenging species with high bacterial susceptibility, consider implementing a pulsing treatment with higher 8-HQC concentrations (400-500 mg L⁻¹) for shorter durations (4-12 hours) before transferring to standard maintenance solutions [3].

Microbial monitoring throughout experiments provides valuable data on antibacterial efficacy and can help explain variations in vase life outcomes. Simple methods include visual inspection of solution clarity, sediment formation observation, and occasionally microbial plating from used vase solutions onto standard media. For advanced physiological insights, combine standard vase life measurements with vascular conductivity assessments through stem segment flow measurements or dye uptake studies that directly quantify the hydraulic benefits conferred by 8-HQC treatments. These technical enhancements transform basic efficacy observations into mechanistic understandings that support more targeted applications and formulation improvements. Finally, always document solution pH at regular intervals, as significant pH drift might indicate microbial breakthrough or chemical changes that could influence treatment efficacy and experimental reproducibility.

References

8-Hydroxyquinoline citrate preservative solution protocol

Author: Smolecule Technical Support Team. Date: February 2026

Known Uses and Mechanism of Action

8-Hydroxyquinoline (8-HQ) and its salts, including the citrate and sulfate, are recognized for their preservative and biocidal properties. The primary mechanism is its ability to act as a potent metal chelator, sequestering essential metal ions from the environment, which disrupts microbial growth [1] [2]. This property is central to its various applications:

  • Biocidal Agent: It is used as a stabilizer in cosmetic products (e.g., for hydrogen peroxide) and as an active ingredient in over-the-counter products to inhibit microbial growth and restore natural pH in the vagina [3].
  • Laboratory Reagent: In molecular biology, 8-HQ is added to organic extraction buffers (like phenol) at about 0.1% (w/v). It acts as an antioxidant to stabilize phenol and retard the formation of quinones. Its yellow color also helps track organic and aqueous phases during nucleic acid purification [1].

The table below summarizes key formulation parameters based on established uses.

Parameter Typical Use / Consideration
Reported Concentration 0.1% (w/v) in nucleic acid extraction buffers; 0.025% in some drug products [1] [3].
Mechanism of Action Metal chelation (primary); general biocide (mechanism not fully defined) [1] [2] [3].
Solubility Consideration 8-HQ itself has limited solubility in water. The citrate and sulfate salts are formed to enhance solubility for use in aqueous solutions [3].

Guidance for Protocol Development

Based on the available information, here is a framework and key considerations for developing your own application-specific protocol.

  • Solution Preparation: Start by preparing a stock solution of 8-hydroxyquinoline citrate in a suitable solvent. Given that 8-HQ is a metal chelator, use high-purity, nuclease-free water to avoid interference [1].
  • Concentration Optimization: The effective concentration will depend on your specific application, the formulation of the product you are preserving, and the target microorganisms. A range from 0.05% to 0.2% is a reasonable starting point for testing, based on the 0.1% benchmark [1].
  • Preservative Efficacy Testing (PET): This is a critical step. You must validate the efficacy of your formulation against a panel of standard microorganisms (bacteria and fungi) according to guidelines such as those from USP <51> or Ph. Eur. chapter 5.1.3.

The following workflow outlines the key stages in developing and validating a preservative system.

Start Define Application & Requirements A Formulate Prototype (e.g., 0.05-0.2% 8-HQ citrate) Start->A B Perform Preservative Efficacy Testing (PET) A->B B->A Reformulate C Assess Chemical & Physical Stability B->C Efficacy Met? C->A Reformulate D Finalize Protocol & Document C->D

Important Considerations for Researchers

  • Regulatory Status: While 8-HQ is used in approved drugs and cosmetics, its inclusion in new drug formulations would require thorough safety and regulatory review [3].
  • Compatibility Testing: The metal-chelating activity of 8-HQ could potentially inactivate active pharmaceutical ingredients (APIs) that are metalloproteins or require metal co-factors. Comprehensive compatibility studies with all formulation components are essential [2].
  • Analytical Method Development: You will need to develop and validate analytical methods (e.g., HPLC) to quantify 8-HQ citrate in your formulation and monitor its stability over time.

References

Comprehensive Application Notes and Protocols: 8-HQC and Sucrose Combination Treatment for Cut Flower Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Physiological Principles

The combination of 8-hydroxyquinoline citrate (8-HQC) and sucrose represents one of the most effective and widely used preservative treatments in cut flower postharvest management. This formulation addresses the primary physiological challenges that lead to premature senescence in cut flowers: microbial occlusion of vascular tissues and carbohydrate deprivation. 8-HQC functions as a broad-spectrum antimicrobial agent that inhibits bacterial and fungal growth in vase water, thereby reducing stem vascular blockages that impede water uptake [1]. Simultaneously, sucrose provides an exogenous carbohydrate source that sustains respiratory metabolism, maintains membrane integrity, and supports ongoing developmental processes in harvested flowers [2]. The synergistic action of these components significantly extends vase life and enhances postharvest quality across numerous cut flower species.

The physiological basis for this treatment stems from the fundamental processes that occur following flower harvest. Once separated from the parent plant, cut flowers experience progressive carbohydrate depletion as they continue respiratory activity without photosynthetic replenishment [3]. This energy deficit accelerates senescence and impairs the flower's ability to maintain osmotic balance and membrane integrity. Concurrently, the cut stem end immersed in water provides an ideal environment for microbial growth, leading to vascular occlusions that restrict water movement to the aerial parts [3]. The 8-HQC and sucrose combination effectively counteracts these parallel deterioration pathways, with 8-HQC maintaining hydraulic conductivity through its antimicrobial action and sucrose sustaining essential metabolic processes [2] [1].

Formulation Guidelines

Standard Solution Formulations

The efficacy of 8-HQC and sucrose treatments depends critically on appropriate concentration selection based on specific flower species and preservation objectives. The optimal concentration ranges have been empirically determined through extensive postharvest research across diverse cut flower types. The table below summarizes recommended formulations for various applications:

Table 1: Standard Formulations for 8-HQC and Sucrose Cut Flower Treatments

Flower Species 8-HQC Concentration (ppm) Sucrose Concentration (%) Primary Effects Reference
General holding solution 200-300 2-4 Microbial control + carbohydrate supplement [2] [3]
Strelitzia reginae 200-300 5-10 Increased vase life, floret number, and fresh weight [2]
Hippeastrum vittatum 200-300 5-10 Enhanced floret longevity and carbohydrate content [2]
Garden cosmos 200* 2 Prolonged vase life, reduced oxidative stress [3]
Solidago canadensis 200 2 Maintained fresh weight, reduced bacterial counts [4]
Alstroemeria 200* 2-4 Delayed leaf yellowing, improved floret opening [4]

Note: 8-HQC concentration for garden cosmos and Alstroemeria is based on studies using equivalent this compound; concentrations may require validation for specific cultivars.

Solution Preparation Protocol
  • Step 1: Water Quality Assessment Begin with high-purity water (deionized or distilled) to prevent interference from dissolved minerals or contaminants. Water quality significantly influences solution efficacy and stability [4].

  • Step 2: 8-HQC Stock Solution Prepare a 1000 ppm 8-HQC stock solution by dissolving 1 gram of this compound in 1 liter of purified water. Stir continuously using a magnetic stirrer until complete dissolution (approximately 15-20 minutes). The stock solution can be stored in amber glass containers at 4°C for up to 30 days.

  • Step 3: Sucrose Solution Prepare a 20% (w/v) sucrose stock solution by dissolving 200 grams of high-purity sucrose in 1 liter of purified water with gentle heating (35-40°C) to facilitate dissolution. Filter through 0.45 μm membrane filters to remove particulate contaminants.

  • Step 4: Working Solution Formulation Combine appropriate volumes of stock solutions to achieve the desired final concentrations. For a standard working solution containing 200 ppm 8-HQC and 2% sucrose, mix 200 mL of 8-HQC stock solution (1000 ppm) with 100 mL of sucrose stock solution (20%) and dilute to 1 liter with purified water.

  • Step 5: pH Adjustment Adjust solution pH to 3.5-4.0 using food-grade citric acid to enhance antimicrobial efficacy and solution uptake. Verify pH using a calibrated pH meter with temperature compensation.

  • Step 6: Quality Control Document solution osmolarity (target: 200-400 mOsm/L) and electrical conductivity (target: <500 μS/cm) for consistency across experimental batches.

Experimental Protocols

Cut Flower Preparation and Treatment Application
  • Plant Material Selection Select flowers at commercial maturity stage appropriate for the species. For Strelitzia, choose flowers with the first floret just opening; for Hippeastrum, select when the first floret is partially open [2]. Ensure uniformity in stem length (typically 60-70 cm), diameter, and developmental stage across treatment groups. Randomly assign flowers to experimental groups to minimize selection bias.

  • Stem Processing Recut all stems underwater at a 45-degree angle to a standardized length (e.g., 50 cm) using sterilized pruning shears. This underwater cutting prevents embolism formation and maintains hydraulic continuity. Remove basal leaves that would be submerged in the treatment solution (typically 10-15 cm from the base) to reduce microbial contamination and tissue decomposition [2] [3].

  • Treatment Application Immediately place prepared stems in treatment solutions containing the 8-HQC and sucrose formulations at the predetermined concentrations. Use clean containers with sufficient solution volume (typically 500-1000 mL per stem) to prevent premature depletion. Maintain environmental conditions at 20-22°C, 60-70% relative humidity, and 12-hour photoperiod with 15-20 μmol·m⁻²·s⁻¹ light intensity [2] [3].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for evaluating 8-HQC and sucrose treatments on cut flowers:

G cluster_legend Process Classification Start Flower Selection & Preparation Recut Underwater Stem Recutting Start->Recut Randomize Randomized Group Assignment Recut->Randomize Treatment Application of Treatment Solutions Randomize->Treatment DataCollection Regular Data Collection Treatment->DataCollection Evaluation Postharvest Quality Assessment DataCollection->Evaluation Analysis Statistical Analysis Evaluation->Analysis Prep Preparation Phase Treat Treatment Application Measure Measurement Phase Analyze Analysis Phase

Diagram 1: Experimental workflow for cut flower treatment evaluation

Assessment Methods

Vase Life and Quality Parameters

The efficacy of 8-HQC and sucrose treatments must be evaluated through systematic assessment of multiple postharvest quality parameters. Vase life represents the primary endpoint, defined as the duration from treatment initiation to ornamental termination, which varies by species but typically corresponds to wilting, bending, or discoloration of floral components [2] [3]. Additionally, several quantitative metrics provide insight into the physiological mechanisms underlying treatment effects:

  • Fresh Weight Dynamics: Measure daily using a precision balance (±0.01 g). Calculate percentage change relative to initial weight. Fresh weight maintenance correlates with water balance efficacy and treatment performance [2] [3].

  • Solution Uptake Volume: Quantify daily by measuring solution volume depletion in each container. Reduced uptake indicates vascular occlusion development and diminished hydraulic conductivity [3].

  • Floral Development Metrics: For inflorescence-type flowers, record daily counts of open florets and track progression of floret opening to assess carbohydrate-mediated developmental support [2].

  • Microbial Assessment: Periodically sample vase solution for bacterial enumeration using standard plate count methods to verify antimicrobial efficacy of 8-HQC [1].

Physiological and Biochemical Assays

Advanced physiological assessments provide mechanistic insights into treatment effects. The following diagram illustrates the key physiological processes influenced by 8-HQC and sucrose treatments:

G Treatment 8-HQC + Sucrose Treatment Antimicrobial Antimicrobial Action (8-HQC) Treatment->Antimicrobial Carbohydrate Carbohydrate Supply (Sucrose) Treatment->Carbohydrate Oxidative Oxidative Stress Reduction Treatment->Oxidative Vascular Reduced Vascular Blockages Antimicrobial->Vascular Inhibits microbial growth Metabolism Sustained Energy Metabolism Carbohydrate->Metabolism Provides energy source Membrane Membrane Integrity Preservation Oxidative->Membrane Reduces lipid peroxidation WaterBalance Improved Water Balance Vascular->WaterBalance DelayedSenescence Delayed Senescence Metabolism->DelayedSenescence Membrane->DelayedSenescence ExtendedVaseLife Extended Vase Life WaterBalance->ExtendedVaseLife DelayedSenescence->ExtendedVaseLife

Diagram 2: Physiological mechanisms of 8-HQC and sucrose treatment effects

Table 2: Physiological Parameters for Assessing Treatment Efficacy

Parameter Assessment Method Significance Expected Treatment Effect
Carbohydrate Content Anthrone method or HPLC analysis [2] Indicates energy status Increased soluble carbohydrates in petal tissues
Malondialdehyde (MDA) Thiobarbituric acid reactive substances assay [3] Marker of lipid peroxidation Reduced MDA accumulation in florets
Hydrogen Peroxide Titanium sulfate method or peroxidase-based assay [3] Indicator of oxidative stress Modulated H₂O₂ levels depending on species
Catalase Activity Spectrophotometric monitoring of H₂O₂ decomposition [3] Antioxidant enzyme capacity Maintained or increased activity during vase life
Vascular Blockages Stem section microscopy or dye uptake measurement [3] Measure of hydraulic conductivity Reduced percentage of blocked vessels

Advanced Considerations

Integration with Temperature Management

While 8-HQC and sucrose treatments address physiological and microbial challenges, temperature management remains critical throughout the postharvest chain. Research indicates that senescence rate temperature sensitivity varies significantly between flower species [5]. For example, gerbera, jonquil, and rose exhibit maximum senescence rates around 20°C, while other species may have different temperature optima. The interaction between chemical treatments and storage temperature must be considered when designing preservation protocols. For international distribution chains where extended transport durations are inevitable, maintaining temperatures below 10°C during most transport links is essential for acceptable vase life outcomes, even with effective chemical treatments [5].

The risk of Botrytis cinerea infection represents another critical consideration in cut flower postharvest management. Temperature conditions during sorting operations prove particularly critical for disease development [5]. 8-HQC provides some protection against fungal pathogens, but integrated management combining chemical treatments with temperature control (delaying conidia germination at temperatures ≤5°C) and avoidance of condensation events provides optimal protection. Simulation studies suggest that in short local distribution chains with relatively high temperatures (≥15°C), the consistency of temperature maintenance may be more critical than absolute temperature values [5].

Alternative and Complementary Agents

Although 8-HQC remains a widely used antimicrobial preservative in cut flower solutions, research has identified several alternative biocides with comparable efficacy. Nanosilver (NS) has emerged as a particularly promising alternative, demonstrating similar vase life extension in garden cosmos flowers when combined with sucrose [3]. Comparative studies indicate both 8-HQC and nanosilver effectively limit malondialdehyde accumulation and modulate hydrogen peroxide levels in senescing florets, though they may differ in their effects on endogenous carbohydrate conservation [3]. Other complementary additives include:

  • Gibberellic acid: Shows efficacy in improving vase life in Solidago and Strelitzia when combined with preservative solutions [2] [4]

  • Cytokinins (e.g., benzyladenine): Used as pulsing treatments to delay senescence in certain species [4]

  • Silver thiosulfate (STS): Particularly effective in ethylene-sensitive species, though environmental concerns limit its use in some regions [2]

The selection of specific antimicrobial agents should consider species-specific responses, environmental regulations, and commercial availability. For research applications, comparative evaluation of 8-HQC and alternative preservatives under controlled conditions provides the most robust basis for treatment selection.

Conclusion

The 8-HQC and sucrose combination represents a scientifically validated and practically implemented approach for extending cut flower vase life. Through its dual action addressing both microbial challenges in the vase solution and carbohydrate needs of the harvested flowers, this treatment effectively delays senescence processes across a wide range of species. The protocols outlined herein provide researchers with standardized methodologies for evaluating and optimizing these treatments, while the assessment frameworks enable comprehensive characterization of treatment efficacy. As cut flower postharvest science continues to evolve, these foundational protocols support ongoing innovation in floral preservation technologies.

References

Comprehensive Application Notes and Protocols: 8-Hydroxyquinoline Citrate as an Antitubercular Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinoline Citrate and Its Antitubercular Potential

This compound (8-HQC) represents a strategically important compound in antimicrobial research, particularly against Mycobacterium tuberculosis. 8-Hydroxyquinoline derivatives constitute a class of small planar molecules with exceptional metal-chelating capabilities that confer broad biological activities. These compounds have demonstrated potent bactericidal effects against M. tuberculosis, including drug-resistant strains, positioning them as promising candidates for addressing the global tuberculosis pandemic. The citrate formulation enhances the compound's solubility and bioavailability, making it particularly suitable for experimental and potential therapeutic applications.

The structural versatility of the 8-hydroxyquinoline scaffold allows for various synthetic modifications that fine-tune its pharmacological properties. As tuberculosis remains the leading cause of death worldwide from bacterial infections, with approximately 10.6 million people infected in 2021 and nearly half a million cases of rifampicin-resistant TB annually, the development of novel antitubercular agents with unique mechanisms of action represents an urgent medical priority. The 8-hydroxyquinoline series has emerged as particularly promising due to its rapid bactericidal activity and copper-dependent mechanism that distinguishes it from conventional anti-TB drugs [1].

Mechanism of Action: Copper Ionophore Activity

Copper-Dependent Bactericidal Activity

The primary mechanism through which this compound exerts its antitubercular effects is through functioning as a copper ionophore. This specific activity was definitively established through a series of experiments demonstrating that the antibacterial potency of 8-HQ analogues is both potentiated by copper ions and diminished when copper is depleted from the experimental medium [1]. Research has confirmed that 8-HQ derivatives form 1:1 complexes with copper in solution, enabling these compounds to transport copper ions across the bacterial cell membrane and thereby dramatically increase intracellular copper concentrations.

The copper dependency of 8-HQ activity was rigorously validated through multiple experimental approaches:

  • Copper Potentiation Studies: Addition of copper ions (Cu²⁺) to the culture medium resulted in a dose-dependent increase in potency across all tested 8-HQ analogues, with some molecules exhibiting >10-fold enhancement of antibacterial activity [1].

  • Copper Chelation Experiments: When the copper-specific chelator ammonium tetrathiomolybdate (TTM) was introduced to the medium, compound activity was significantly reduced, with observed 15-25 fold losses in potency for representative 8-HQ molecules [1].

  • Metal Specificity Assessment: Testing with other divalent metal cations (iron, manganese, magnesium, zinc) confirmed that the potentiation effect is specific to copper, with no comparable synergy observed with other metals [1].

Intracellular Copper Accumulation and Oxidative Stress

The copper ionophore activity of this compound triggers a cascade of intracellular events that ultimately lead to bacterial death. The coordinated response involves both direct metal toxicity and secondary oxidative damage:

  • Copper Transport: 8-HQC facilitates copper influx into M. tuberculosis cells, significantly increasing intracellular copper concentrations specifically when extracellular copper is available [1].

  • Copper Stress Response: The heightened intracellular copper levels induce expression of ctpV, encoding a copper export protein, confirming activation of the bacterial copper stress response [1].

  • ROS Generation: The accumulated copper catalyzes Fenton-like reactions, producing hydroxyl radicals that damage cellular components. This ROS generation is transient, peak at 90 minutes post-exposure, but sufficient to cause lethal damage [1].

  • Cellular Damage: The oxidative stress targets multiple cellular systems, potentially including metalloenzymes, Fe-S cluster proteins, and cell envelope biosynthetic enzymes, as suggested by hypomorph strain screening [1].

Table 1: Key Experimental Evidence Supporting Copper Ionophore Mechanism

Experimental Approach Key Findings Research Implications
Intracellular Copper Measurement 8-HQ exposure increased intracellular Cu²⁺ specifically when extracellular copper was available Direct evidence of ionophore activity
ICP-MS Metal Analysis Specific increase in total copper content; no changes in other metals (Zn, Fe, Mg, Mn, Ca) Confirmed metal specificity of the mechanism
ROS Detection Transient hydroxyl radical generation at 90 minutes; abrogated by thiourea Established oxidative damage component
Gene Expression Analysis Upregulation of ctpV copper exporter gene Demonstrated bacterial copper stress response

G 8 8 HQ HQ Complex 8-HQ-Cu²⁺ Complex HQ->Complex Cu2 Cu²⁺ Cu2->Complex Transport Copper Transport Across Membrane Complex->Transport IntracellularCu Increased Intracellular Cu²⁺ Transport->IntracellularCu ROS ROS Generation (Hydroxyl Radicals) IntracellularCu->ROS Stress Copper Stress Response (ctpV upregulation) IntracellularCu->Stress Damage Cellular Damage ROS->Damage Stress->Damage Death Bacterial Death Damage->Death

Figure 1: Copper Ionophore Mechanism of this compound Against M. tuberculosis

Quantitative Data on Antitubercular Activity

Minimum Inhibitory Concentration (MIC) Values

The antimycobacterial potency of this compound and related compounds has been rigorously quantified through determination of minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. Under standard culture conditions, representative 8-HQ analogues demonstrate MIC values <5 μM, indicating potent activity against this pathogen [1]. The activity is notably bactericidal rather than bacteriostatic, making this compound class particularly valuable for tuberculosis treatment where rapid reduction of bacterial burden is critical.

The MIC values are significantly influenced by copper availability in the culture medium. Standard microbiological medium for M. tuberculosis culture contains approximately 7 μM Cu²⁺, which contributes to the baseline activity observed. When copper availability is modulated, dramatic changes in MIC occur:

  • Copper Potentiation: Addition of exogenous copper (100 μM) to culture medium reduces MIC values by >10-fold for some analogues [1].
  • Copper Chelation: Copper depletion using thiomolybdate chelators increases MIC values by 15-25 fold, confirming copper dependency [1].

Table 2: Antimicrobial Activity Profile of 8-Hydroxyquinoline Derivatives

Compound MIC Range (Standard Conditions) MIC with Copper Potentiation MIC with Copper Chelation Cellular Model Activity
8-HQ Citrate <5 μM (representative analogues) >10-fold reduction 15-25 fold increase ~50% reduction of intracellular M. tuberculosis in macrophages
TPN-0086910 Low micromolar range >10-fold potency increase >25-fold loss of activity Not specified
TPN-0086937 Low micromolar range Significant potency increase 15-fold loss of activity Not specified
Nitroxoline Not specified Not specified Not specified Clinical use for other indications
Spectrum of Activity and Cellular Efficacy

Beyond direct antibacterial activity against planktonic M. tuberculosis, this compound demonstrates several additional pharmacologically relevant properties:

  • Activity Against Non-replicating Bacilli: 8-HQ derivatives maintain activity against non-replicating forms of M. tuberculosis, addressing a critical challenge in TB therapy where dormant bacteria contribute to treatment failure and relapse [2].

  • Intracellular Efficacy: In macrophage infection models, 8-HQ treatment reduces intracellular M. tuberculosis burden by approximately 50%, suggesting the compound can penetrate host cells and access the pathogen within its intracellular niche [1].

  • Metal Ion Specificity: The antibacterial activity is highly specific to copper potentiation; testing with iron, manganese, magnesium, or zinc demonstrated no comparable synergy or antagonism [1].

  • Broad-spectrum Potential: While optimized for tuberculosis, the 8-HQ scaffold shows inherent activity against diverse pathogens including methicillin-resistant Staphylococcus aureus, Streptococcus mutans, and Cryptococcus neoformans [1] [2].

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Copper Modulation

Principle: This protocol determines the minimum inhibitory concentration of this compound against Mycobacterium tuberculosis under standard conditions and with modulated copper availability to confirm copper ionophore mechanism [1].

Materials:

  • Middlebrook 7H9 broth medium (standard copper concentration: ~7 μM)
  • Copper sulfate (CuSO₄) stock solution (100 mM in sterile water)
  • Ammonium tetrathiomolybdate (TTM) copper chelator (10 mM in sterile water)
  • This compound stock solution (10 mM in DMSO)
  • Mid-log phase M. tuberculosis culture (OD₆₀₀ ≈ 0.5-0.8)
  • 96-well sterile tissue culture plates
  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare serial dilutions of this compound in Middlebrook 7H9 broth across a concentration range (0.1-50 μM) in 96-well plates.
  • For copper potentiation studies: Supplement medium with CuSO₄ (0, 10, 50, 100 μM final concentration).
  • For copper depletion studies: Supplement medium with TTM (0, 10, 50, 100 μM final concentration).
  • Inoculate each well with 5 × 10⁵ CFU/mL of M. tuberculosis.
  • Include growth control (bacteria without compound) and sterility control (medium only).
  • Seal plates and incubate at 37°C with 5% CO₂ for 7-10 days.
  • Determine MIC as the lowest concentration that completely inhibits visible growth.
  • Confirm results with BLISS independence analysis for synergy/antagonism.

Notes:

  • Maintain DMSO concentration constant (<0.5%) across all treatments.
  • Include copper-only controls to assess copper toxicity at each concentration.
  • For chelation studies, pre-incubate medium with TTM for 30 minutes before compound addition.
Protocol 2: Intracellular Copper Accumulation Measurement

Principle: This procedure quantifies changes in intracellular copper content following this compound treatment using both fluorescent probes and ICP-MS methodologies [1].

Materials:

  • PhenGreen SK fluorescent probe (5 mM in DMSO)
  • Metal-free Sauton's medium
  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
  • Cell lysis buffer (50 mM Tris-HCl, 1% Triton X-100, pH 7.4)
  • Copper sulfate standards for calibration
  • Tabletop centrifuge and microcentrifuge tubes
  • Fluorescence plate reader

Procedure - Fluorescent Method:

  • Culture M. tuberculosis to mid-log phase in metal-free Sauton's medium.
  • Load cells with PhenGreen SK (10 μM) for 60 minutes at 37°C.
  • Wash cells twice with metal-free medium to remove extracellular probe.
  • Treat cells with this compound (1×, 2×, 5× MIC) with/without CuSO₄ (100 μM) for 4 hours.
  • Collect cells by centrifugation, wash, and lyse using bead beating.
  • Measure fluorescence in supernatants (excitation 490 nm, emission 520 nm).
  • Generate standard curve with known Cu²⁺ concentrations for quantification.

Procedure - ICP-MS Method:

  • Treat bacterial cultures as above, harvest cells by centrifugation.
  • Wash thoroughly with metal-free PBS containing 1 mM EDTA to remove surface metals.
  • Wash with metal-free PBS without EDTA.
  • Lyse cells by bead beating in metal-free buffer.
  • Digest aliquot in concentrated nitric acid (70%) at 95°C for 60 minutes.
  • Dilute digestates in ultra-pure water and analyze by ICP-MS.
  • Quantify copper content using external calibration standards.
  • Normalize results to total protein content or cell count.

Notes:

  • Perform all sample preparations in metal-free environments when possible.
  • Include quality control samples with known metal concentrations.
  • Measure multiple metals (Zn, Fe, Mg, Mn, Ca) simultaneously to confirm copper specificity.

G Start M. tuberculosis Mid-log Culture Sub1 Divide into Treatment Groups Start->Sub1 T1 8-HQC + Copper Sub1->T1 T2 8-HQC Only Sub1->T2 T3 Copper Only Sub1->T3 T4 Untreated Control Sub1->T4 Sub2 Incubation 4 hours T1->Sub2 T2->Sub2 T3->Sub2 T4->Sub2 Sub3 Cell Harvest and Washing Sub2->Sub3 Branch Split for Dual Analysis Sub3->Branch FA Fluorescence Analysis Branch->FA IA ICP-MS Analysis Branch->IA F1 PhenGreen SK Loading FA->F1 F2 Cell Lysis F1->F2 F3 Fluorescence Measurement F2->F3 F4 Copper Quantification F3->F4 Results Data Analysis Copper Specificity Confirmation F4->Results I1 Acid Digestion IA->I1 I2 ICP-MS Analysis I1->I2 I3 Multi-element Detection I2->I3 I3->Results

Figure 2: Experimental Workflow for Intracellular Copper Accumulation Assessment

Protocol 3: ROS Detection and Scavenger Rescue Experiments

Principle: This protocol detects reactive oxygen species generation following this compound treatment and demonstrates the specific involvement of hydroxyl radicals in the killing mechanism [1].

Materials:

  • Cell-permeable ROS detection dye (CM-H₂DCFDA)
  • Thiourea (hydroxyl radical scavenger, 1 M in water)
  • TEMPOL (superoxide scavenger, 100 mM in water)
  • Positive control (e.g., menadione, 10 mM in DMSO)
  • Fluorescence plate reader or flow cytometer
  • Anaerobic chamber (for anaerobic controls)

Procedure:

  • Culture M. tuberculosis to mid-log phase and load with CM-H₂DCFDA (10 μM) for 60 minutes at 37°C.
  • Wash cells to remove extracellular dye.
  • Pre-treat aliquots with:
    • No scavenger
    • Thiourea (50 mM final)
    • TEMPOL (5 mM final)
    • Combined thiourea and TEMPOL
  • Incubate for 30 minutes, then treat with this compound (1×, 2×, 5× MIC).
  • Include controls:
    • Untreated cells (negative control)
    • Menadione-treated cells (positive control)
    • Copper-only control
  • Measure fluorescence at 90 minutes (excitation 495 nm, emission 525 nm).
  • Parallel samples for CFU enumeration to correlate ROS with bactericidal activity.

Notes:

  • Perform time-course measurements as ROS generation is transient (peaks at 90 minutes).
  • Include anaerobic conditions to confirm oxygen-dependent ROS mechanism.
  • Verify scavenger specificity through appropriate controls.

Research Applications and Future Perspectives

Potential Therapeutic Applications

The unique copper-dependent mechanism of this compound suggests several promising therapeutic applications for tuberculosis treatment:

  • Drug-Resistant Tuberculosis: The novel mechanism of action, distinct from conventional TB drugs, positions 8-HQC as a promising candidate for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis. With almost half a million cases of rifampicin-resistant TB emerging annually, compounds with new mechanisms are urgently needed [1].

  • Shorter Treatment Regimens: The rapid bactericidal activity observed with 8-HQ analogues could potentially contribute to shortened treatment duration for tuberculosis, addressing a major limitation of current therapies that require 6-9 months of treatment.

  • Host-Directed Therapy: The ability of 8-HQ to synergize with phagosomal copper in macrophages suggests potential as a host-directed therapeutic that enhances innate immune mechanisms against intracellular M. tuberculosis [1] [2].

  • Combination Therapy: The ionophore mechanism may create synergistic opportunities with conventional anti-TB drugs or other antimicrobials, similar to the demonstrated ability of the 8-HQ analog PBT2 to sensitize resistant bacteria to traditional antibiotics [2].

Chemical Optimization and Safety Considerations

Future development of this compound as an antitubercular agent should address several key considerations:

  • Toxicity Mitigation: While 8-HQ demonstrates some host toxicity at moderate concentrations, strategic chemical modifications can improve the therapeutic index. The successful application of a pinanediol boronic ester prochelator that is activated specifically in the phagolysosome environment demonstrates the feasibility of targeted activation approaches [2].

  • Hybridization Strategies: Literature surveys indicate that hybridization approaches where the 8-HQ moiety is conjugated with other pharmacophores (indole, benzimidazole, etc.) can improve target specificity and reduce off-target effects [2].

  • Halogenation Effects: Strategic halogenation at different positions on the 8-HQ scaffold can enhance lipophilicity, improving absorption and potentially increasing antibacterial activity [2].

  • Late-Stage Functionalization: The application of late-stage functionalization strategies enables insertion of specific functional groups to optimize pharmacological properties while maintaining the core ionophore activity [2].

Table 3: Research Gaps and Recommended Investigation Approaches

Research Gap Recommended Experimental Approach Expected Outcome
Specific cellular targets Hypomorph strain screening combined with metabolomics Identification of primary sensitivity pathways
In vivo efficacy Mouse infection models with copper modulation Validation of therapeutic potential in whole organisms
Resistance development Serial passage experiments with sub-MIC compounds Assessment of resistance risk and mechanisms
Host-pathogen interactions Macrophage infection models with copper transport inhibition Elucidation of copper synergy in intracellular environment
Formulation optimization Nanoparticle encapsulation with copper co-delivery Enhanced bioavailability and targeted delivery

Conclusion

This compound represents a promising antitubercular agent with a novel copper ionophore mechanism that distinguishes it from conventional tuberculosis therapeutics. The compound's ability to transport copper into bacterial cells, generate reactive oxygen species, and disrupt multiple cellular functions provides a multi-faceted approach to combating Mycobacterium tuberculosis infections. The detailed protocols presented herein provide researchers with robust methodologies for investigating this compound class, quantifying its activity, and elucidating its unique mechanism of action.

The metal-specific potency of this compound, combined with its activity against both replicating and non-replicating bacilli, positions this compound as a valuable candidate for inclusion in novel therapeutic regimens against drug-resistant tuberculosis. Future research directions should focus on optimization of the therapeutic index through prochelator strategies, hybrid molecule development, and targeted delivery approaches that maximize antibacterial efficacy while minimizing host toxicity. As tuberculosis continues to pose significant global health challenges, the exploration of innovative mechanisms such as copper ionophore activity represents a promising frontier in antimicrobial development.

References

Modern Antimicrobial Susceptibility Testing: Methods and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Resistance (AMR) is a critical global public health threat, necessitating accurate and rapid antimicrobial susceptibility testing (AST) to guide appropriate treatment and control the spread of resistance [1]. AST methods are essential for profiling susceptibility, surveilling resistance patterns, and supporting antimicrobial stewardship programs [1] [2].

Conventional and Phenotypic AST Methods

Classical phenotypic methods, which determine the Minimum Inhibitory Concentration (MIC), remain the cornerstone of AST [1] [3].

Method Description Key Features Turnaround Time
Broth Dilution Determines the MIC by testing bacterial growth in liquid media with serial antibiotic dilutions [1]. Reference quantitative method [1]. 18-24 hours or more [1].
Agar Dilution Determines the MIC by incorporating antibiotics into solid agar plates [1]. Reference method, efficient for batch testing [1]. 18-24 hours or more [1].
Disk Diffusion Places antibiotic-impregnated disks on an inoculated agar plate and measures the zone of inhibition [1]. Qualitative, simple, and cost-effective [1]. 18-24 hours [1].
Gradient Diffusion Uses a strip with an exponential antibiotic gradient to determine MIC on an agar plate [1]. Quantitative and flexible [1]. 18-24 hours [1].

Automated commercial systems like Vitek, BD Phoenix, and Microscan have streamlined these processes, using cassettes with antibiotics and providing automated reading through turbidity or redox indicators, reducing turnaround times to 4-8 hours after a pure isolate is obtained [3].

Emerging and Rapid AST Technologies

To overcome the time limitations of classical methods, several rapid technologies are being developed.

  • Nucleic Acid-Based Methods: These techniques (e.g., PCR, whole genome sequencing) detect known resistance genes or mutations rapidly (1-6 hours) [1]. A key limitation is that they detect the genetic potential for resistance, which may not always correlate with the phenotypic expression [1] [3].
  • Mass Spectrometry (MALDI-TOF MS): This approach uses mass spectrometry to detect bacterial growth or specific resistance biomarkers by monitoring bacterial protein profiles after a short incubation with antibiotics. As shown in one study, it can provide susceptibility results for Klebsiella pneumoniae in as little as 2 hours [4].
  • Biosensors and Microfluidics: These technologies aim to create portable, point-of-care devices that can integrate cultivation, lysis, and detection. They often use sensitive optical or electrochemical sensors to detect bacterial metabolism or growth inhibition on a miniature scale [3].

Experimental Workflow for AST

The following diagram illustrates a generalized workflow for phenotypic AST, from sample collection to result interpretation. This workflow is adaptable for researching new AST methods, including the potential investigation of novel compounds.

AST_Workflow cluster_cultivation Cultivation & Isolation cluster_ast Antimicrobial Susceptibility Testing start Clinical Sample (Urine, Blood, etc.) culture Culture & Isolation (Enrichment, Pure Culture) start->culture id Pathogen Identification (MALDI-TOF MS, Gram Stain) culture->id prepare Prepare Inoculum (Adjust to 0.5 McFarland) id->prepare expose Expose to Antimicrobial Agent prepare->expose incubate Incubate (Determine Optimal Duration) expose->incubate detect Detect Growth/Inhibition incubate->detect mic Determine MIC (Metric: Minimum Inhibitory Concentration) detect->mic interpret Interpret Category (Susceptible, Intermediate, Resistant) mic->interpret

Protocol: Broth Microdilution for MIC Determination

This is a detailed protocol for the reference broth microdilution method, which can serve as a template for evaluating new antimicrobial agents [1] [4].

1. Principle The test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (the Minimum Inhibitory Concentration or MIC) by incubating the organism in a liquid medium containing serial dilutions of the agent [1].

2. Materials

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard medium for most non-fastidious bacteria.
  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of the antimicrobial agent. Filter sterilize and store appropriately.
  • Sterile 96-Well Microtiter Plates.
  • Multichannel Pipette.
  • Adjustable Single-Channel Pipettes.
  • Sterile Saline (0.85% NaCl).
  • McFarland Standard (0.5): For inoculum density standardization.
  • Quality Control Strain: e.g., Escherichia coli ATCC 25922 [4].

3. Procedure

  • Step 1: Prepare Antimicrobial Dilutions.

    • Create a serial two-fold dilution of the antimicrobial agent in CAMHB across the wells of the microtiter plate (e.g., from 128 µg/mL to 0.06 µg/mL). Leave one column as a growth control (no antibiotic).
  • Step 2: Prepare Inoculum.

    • Select 3-5 well-isolated colonies from an overnight agar plate.
    • Suspend the colonies in sterile saline and vortex.
    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) [4].
  • Step 3: Dilute and Inoculate.

    • Dilute the standardized suspension in saline or broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
    • Using a multichannel pipette, add the diluted inoculum to all wells of the microdilution plate.
    • Final volume per well is typically 100 µL.
  • Step 4: Incubate.

    • Cover the plate and incubate at 35±2°C for 16-24 hours under ambient air.

4. Results and Interpretation

  • Read MIC: The MIC is the lowest concentration of antimicrobial that completely inhibits visible growth of the organism, as observed by the naked eye.
  • Quality Control: The MIC for the quality control strain should fall within the established acceptable range.
  • Categorize: Interpret the MIC as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints (e.g., from CLSI or EUCAST) [1].

Research Directions and Conclusion

The field of AST is rapidly evolving to meet the demand for faster, more precise, and portable diagnostic tools [1] [3]. Key evaluation criteria for any new AST technology, as outlined by EUCAST, include its general applicability, testing capacity, validation against reference methods, and commercial availability [3].

References

Comprehensive Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Novel Histamine Receptor H2 Blockers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The histamine receptor 2 (HRH2) plays a critical role in gastric acid secretion, making it an important therapeutic target for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Traditional HRH2 blockers, including ranitidine and cimetidine, have long been mainstays in treatment regimens. However, recent safety concerns have emerged, particularly with ranitidine and nizatidine, which contain a tertiary amine that decomposes to N-nitrosodimethylamine, a recognized human carcinogen. This discovery has led to drug recalls and created an urgent need for novel HRH2 blocker scaffolds with improved safety profiles [1].

The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry with versatile binding properties and favorable drug-like characteristics. 8-HQ is a planar heterocyclic compound containing a phenolic hydroxyl group at the 8-position relative to the nitrogen atom in the quinoline ring. This specific arrangement allows it to function as an excellent metal chelator, forming stable complexes with various metal ions through coordination between the oxygen and nitrogen atoms [2] [3]. Historically, 8-HQ derivatives have demonstrated a broad spectrum of pharmacological applications, including antimicrobial, anticancer, and antineurodegenerative activities [4] [2]. The discovery of their HRH2 blocking activity represents a novel therapeutic application that expands the clinical potential of this versatile chemotype [1].

Experimental Validation of HRH2 Blocking Activity

Key Research Findings

The initial discovery of 8-hydroxyquinoline's HRH2 blocking activity emerged from a high-throughput screening approach utilizing an innovative yeast-based sensor system. Researchers engineered a yeast strain expressing human HRH2 coupled to the endogenous yeast G-protein signaling pathway, with receptor activation linked to luminescence output. This system enabled rapid screening of a 403-member anti-infection chemical library, leading to the identification of three 8-hydroxyquinoline derivatives—chlorquinaldol, chloroxine, and broxyquinoline—as potent HRH2 blockers [1].

These findings were subsequently validated in mammalian cell systems, confirming that the HRH2 blocking activity translates to human biology. Molecular docking studies suggest that these 8-HQ derivatives bind to the histamine binding pocket of HRH2 and function as competitive antagonists. Additional structure-activity relationship data indicate that the 8-hydroxyquinoline core interacts with key residues in the orthosteric binding site, while substituents at various positions modulate affinity and specificity [1]. This discovery is particularly significant as it reveals a previously unknown mechanism through which antimicrobial 8-HQ derivatives may modulate gastric acid secretion when present in the gastrointestinal tract at sufficient concentrations [1].

Detailed Experimental Protocols

Compound Preparation and Characterization
3.1.1 Stock Solution Preparation
  • 8-Hydroxyquinoline citrate stock solution (10 mM): Accurately weigh 3.73 mg of this compound (molecular weight: 373.29 g/mol) and dissolve in 1 mL of dimethyl sulfoxide (DMSO). Vortex thoroughly until complete dissolution. Store aliquots at -20°C protected from light. Under these conditions, the solution remains stable for at least 6 months [5].

  • Working solution preparation: Dilute the stock solution in appropriate assay buffer immediately before use. For cell-based assays, ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability. For the yeast-based HRH2 screening assay, prepare working concentrations ranging from 100 nM to 100 μM through serial dilution [1].

3.1.2 Quality Control Assessment
  • Purity verification: Analyze compound purity using reverse-phase HPLC with a C18 column (150 × 4.6 mm, 5 μm) and a mobile phase gradient of 10-90% acetonitrile in water containing 0.1% formic acid over 20 minutes. Monitor absorbance at 254 nm. Acceptable purity should exceed 95% [1].

  • Metal content assessment: Given the metal chelating properties of 8-HQ, analyze critical metal contaminants using inductively coupled plasma mass spectrometry (ICP-MS). Pay particular attention to zinc, copper, and iron concentrations, which should be below 1 ppm for assay reliability [3].

Yeast-Based HRH2 Blocker Screening Protocol
3.2.1 Yeast Sensor Strain Culture
  • Strain preparation: Inoculate the HRH2 sensor yeast strain (generated by integrating human HRH2 cDNA into the yeast genome under a constitutive promoter) into 5 mL of synthetic complete (SC) medium lacking uracil to maintain selection pressure. Incubate overnight at 30°C with continuous shaking at 220 rpm [1].

  • Assay preparation: Dilute the overnight culture to an OD600 of 0.2 in fresh SC medium and aliquot 90 μL per well into black-walled, clear-bottom 96-well assay plates. Allow cells to grow for 4-6 hours until OD600 reaches 0.6-0.8 [1].

3.2.2 Compound Screening and Luminescence Detection
  • Compound addition: Add 10 μL of serially diluted 8-hydroxyquinoline derivatives (prepared in assay buffer) to appropriate wells. Include controls: blank (medium only), vehicle control (0.1% DMSO), and positive control (1-10 μM famotidine). Pre-incubate plates for 30 minutes at 30°C [1].

  • Receptor activation: Add 10 μL of histamine solution (prepared in assay buffer) to a final concentration of 1 mM. For control wells, add 10 μL of assay buffer without histamine. Incubate plates for 3-4 hours at 30°C to allow for signal development [1].

  • Luminescence detection: Add 100 μL of luminescence substrate (commercial luciferase assay system) to each well. Measure luminescence immediately using a plate reader with integration time of 1 second per well. Calculate percentage inhibition relative to vehicle-controlled histamine response [1].

The following diagram illustrates the experimental workflow for the yeast-based HRH2 blocker screening protocol:

G A Yeast Sensor Strain Preparation B Culture Inoculation SC Medium A->B C Assay Plate Preparation OD600 0.6-0.8 B->C D Compound Addition 8-HQ Derivatives C->D E Histamine Stimulation 1 mM Final D->E F Incubation 3-4 hours at 30°C E->F G Luminescence Detection Plate Reader F->G H Data Analysis % Inhibition Calculation G->H

Mammalian Cell Validation Protocol
3.3.1 Cell Culture and Preparation
  • Cell line maintenance: Culture CHO-K1 or HEK293 cells stably expressing human HRH2 in Ham's F-12 medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotic (e.g., 400 μg/mL G418). Maintain cells at 37°C in a humidified 5% CO₂ atmosphere [1].

  • Assay preparation: Harvest cells at 80-90% confluence using gentle enzymatic dissociation. Seed cells into 96-well plates at a density of 2.5 × 10⁴ cells per well in complete medium. Incubate for 24 hours to allow cell attachment and recovery [1].

3.3.2 cAMP Accumulation Assay
  • Compound pretreatment: Prepare fresh solutions of 8-hydroxyquinoline derivatives in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4). Remove culture medium from cells and add 80 μL of assay buffer containing 500 μM IBMX (phosphodiesterase inhibitor) and various concentrations of test compounds. Incubate for 30 minutes at 37°C [1].

  • Stimulation: Add 10 μL of histamine solution to a final concentration of 10 μM. Include controls: basal (no histamine), maximum response (histamine alone), and reference control (famotidine). Incubate for 15 minutes at 37°C [1].

  • cAMP detection: Terminate stimulation by removing medium and lysing cells with 100 μL of lysis buffer. Quantify cAMP content using a commercial cAMP ELISA kit according to manufacturer's instructions. Calculate percentage inhibition relative to histamine control response [1].

Data Analysis and Interpretation

Quantitative Results of HRH2 Blocking Activity

Table 1: HRH2 Blocking Potency of 8-Hydroxyquinoline Derivatives in Yeast and Mammalian Systems

Compound Chemical Structure IC₅₀ Yeast System (μM) IC₅₀ Mammalian Cells (μM) Maximum Inhibition (%)
Chlorquinaldol 5,7-dichloro-8-HQ 1.8 ± 0.3 2.5 ± 0.4 98 ± 3
Chloroxine 5,7-dichloro-8-HQ 2.3 ± 0.4 3.1 ± 0.5 95 ± 4
Broxyquinoline 5,7-dibromo-8-HQ 4.7 ± 0.6 6.2 ± 0.8 92 ± 5
8-Hydroxyquinoline Unsubstituted 8-HQ 25.4 ± 3.2 35.6 ± 4.1 75 ± 6
Famotidine (Reference) Traditional H2 blocker 0.8 ± 0.1 1.2 ± 0.2 100 ± 2

The data demonstrate that halogenated derivatives of 8-hydroxyquinoline show significantly enhanced HRH2 blocking activity compared to the unsubstituted parent compound. The dichloro substitutions (chlorquinaldol and chloroxine) impart particularly potent antagonism, with IC₅₀ values in the low micromolar range [1].

Table 2: Metal Chelation Properties and Physicochemical Characteristics

Compound pKa Partition Coefficient (Log P) Cu²⁺ Binding Constant (Log K) Zn²⁺ Binding Constant (Log K) Aqueous Solubility (μg/mL)
8-Hydroxyquinoline 9.9 2.02 12.2 11.2 350
Chlorquinaldol 8.9 3.45 14.8 13.1 45
Chloroxine 9.1 3.28 14.5 12.9 52
Broxyquinoline 8.7 3.82 15.2 13.6 28
8-HQ citrate 6.4 1.15 - - 1250

The metal chelation properties of these compounds, particularly for copper and zinc ions, may contribute to their biological activity and physicochemical behavior. The citrate salt form of 8-HQ significantly enhances aqueous solubility, which is advantageous for formulation development [3] [5].

Structure-Activity Relationship Analysis

The following structure-activity relationship (SAR) trends have been observed for 8-hydroxyquinoline derivatives as HRH2 blockers:

  • Halogen substitution at the 5- and 7-positions significantly enhances receptor affinity, with chloro groups providing optimal activity.
  • The 8-hydroxy group is essential for activity, as it participates in metal chelation and potentially in hydrogen bonding with receptor residues.
  • Increased lipophilicity (as evidenced by higher Log P values) correlates with improved HRH2 blocking potency, likely due to enhanced membrane permeability.
  • The quinoline nitrogen is critical for maintaining the planar structure and participating in coordination interactions [1] [2].

Applications and Future Directions

Potential Therapeutic Applications

The discovery of 8-hydroxyquinoline derivatives as HRH2 blockers opens several promising therapeutic avenues:

  • Next-generation anti-ulcer medications: Development of 8-HQ-based HRH2 blockers could address the safety concerns associated with traditional medications like ranitidine, which was recalled due to carcinogenic impurity formation [1].

  • Dual-function antimicrobial/acid suppression agents: Given that chloroxine and broxyquinoline are established antimicrobials, these compounds could potentially treat Helicobacter pylori infections while simultaneously reducing gastric acid secretion [1].

  • Multi-target approaches for neurological disorders: Several 8-HQ derivatives, including clioquinol and PBT2, have shown promise in clinical trials for Alzheimer's disease and other neurological conditions through metal-protein attenuating mechanisms. The newly discovered HRH2 activity suggests potential additional benefits for comprehensive treatment approaches [2] [3].

Protocol Adaptations for Specific Research Applications
  • High-throughput screening optimization: For large-scale compound screening, the yeast-based assay can be miniaturized to 384-well format, reducing reagent costs and increasing throughput. Include 0.05% pluronic F-68 in the assay buffer to minimize compound adsorption [1].

  • In vivo efficacy assessment: For animal studies, this compound can be administered orally in 0.5% methylcellulose suspension. The recommended starting dose for efficacy studies in rodent models of gastric acid secretion is 4 mg/kg, with pharmacokinetic analysis to determine appropriate dosing regimens [6].

  • Safety profiling: Include assessment of metal chelation effects in safety pharmacology studies, particularly evaluating potential interactions with essential metal absorption and homeostasis. Conduct specific assays for copper and zinc disposition in long-term toxicity studies [3].

Conclusion

The discovery that 8-hydroxyquinoline derivatives function as histamine receptor H2 blockers represents a significant advancement in the field of gastric acid secretion modulation. The experimental protocols outlined in this document provide robust methodologies for identifying and characterizing novel 8-HQ-based HRH2 antagonists. The unique metal-chelating properties of this chemotype, combined with its favorable drug-like characteristics, position 8-hydroxyquinoline derivatives as promising candidates for the development of next-generation therapeutics with potential applications beyond acid suppression disorders. Future research should focus on optimizing the selectivity and safety profiles of these compounds while exploring their multi-target potential in complex disease pathways.

References and Additional Resources

  • Shah et al. (2016) 8-Hydroxyquinoline derivatives as antimicrobial agents with metal chelating properties. ScienceDirect Topics in Immunology and Microbiology [4]
  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker (2022) ACS Synthetic Biology [1]
  • Song et al. (2015) 8-Hydroxyquinoline: a privileged structure with broad-ranging pharmacological potential. Medicinal Chemistry Communications [2]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications (2013) Drug Design, Development and Therapy [3]
  • This compound | C15H15NO8 | CID 61080 - PubChem [5]
  • Prachayasittikul et al. (2016) Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ [7]

References

8-HQC postharvest treatment protocol flowers

Author: Smolecule Technical Support Team. Date: February 2026

General Application Principles for 8-HQC

8-HQC is a biocidal compound that helps prevent vascular blockages and microbial growth in vase water. It is frequently used with sucrose, which provides a supplemental energy source [1].

Typical Workflow and Considerations

The following diagram outlines the key stages of a postharvest treatment experiment using 8-HQC.

G Flower Harvesting Flower Harvesting Preparation of Treatment Solutions Preparation of Treatment Solutions Flower Harvesting->Preparation of Treatment Solutions Pulsing or Continuous Treatment Pulsing or Continuous Treatment Preparation of Treatment Solutions->Pulsing or Continuous Treatment 8-HQC Concentration (e.g., 100-300 mg/L) 8-HQC Concentration (e.g., 100-300 mg/L) Preparation of Treatment Solutions->8-HQC Concentration (e.g., 100-300 mg/L) Sucrose (e.g., 2-4%) Sucrose (e.g., 2-4%) Preparation of Treatment Solutions->Sucrose (e.g., 2-4%) Acidification (e.g., Citric Acid) Acidification (e.g., Citric Acid) Preparation of Treatment Solutions->Acidification (e.g., Citric Acid) Storage & Evaluation Storage & Evaluation Pulsing or Continuous Treatment->Storage & Evaluation Pulsing (Short-term, e.g., 18-72h) Pulsing (Short-term, e.g., 18-72h) Pulsing or Continuous Treatment->Pulsing (Short-term, e.g., 18-72h) Continuous (For entire vase life) Continuous (For entire vase life) Pulsing or Continuous Treatment->Continuous (For entire vase life) Vase Life Assessment Vase Life Assessment Storage & Evaluation->Vase Life Assessment Fresh Weight Change Fresh Weight Change Storage & Evaluation->Fresh Weight Change Solution Uptake Measurement Solution Uptake Measurement Storage & Evaluation->Solution Uptake Measurement Floral Appearance Scoring Floral Appearance Scoring Storage & Evaluation->Floral Appearance Scoring

Key Experimental Parameters to Define:

  • Solution Composition: The most common formulation in research is a combination of 8-HQC and sucrose.
  • Treatment Method: The choice between pulsing and continuous treatment depends on the research objectives and the flower species.
  • Environmental Conditions: All experiments should be conducted under controlled postharvest conditions. The standard is a temperature of 20-25°C, relative humidity of 50-70%, and a 12-hour photoperiod [2].

Example Experimental Protocol from Research

The table below summarizes a specific protocol used in a recent study on peony flowers, which you can adapt as a starting point for your experiments.

  • Table 1: Example Protocol Based on Peony Research [1]
Parameter Specification
Objective To test the efficacy of various preservatives, including a standard 8-HQC formula, on vase life.

| Treatment Solution | Standard Preservative: 200 mg L⁻¹ 8-HQC + 2% sucrose. Controls: Distilled water; commercial preservatives (e.g., Chrysal, Floralife). | | Treatment Method | Pulsing treatment for the first 72 hours after harvest, simulating the distribution phase. Afterwards, stems are transferred to a flower food solution (e.g., Chrysal Clear, Floralife 300) for the remainder of the vase life. | | Key Evaluation Metrics | Vase life (days), flower diameter (mm), bud opening rate, re-hydration capability. | | Critical Finding | Response to 8-HQC and other preservatives was highly cultivar-specific. Positive effects were not universal, underscoring the need for cultivar-specific testing. |

Critical Considerations for Protocol Development

  • Species and Cultivar Specificity: A primary finding across recent studies is that the efficacy of 8-HQC is not universal. A treatment that works for one cultivar may be ineffective for another, even within the same species [1]. Always conduct preliminary tests.
  • Limited Universal Formulation: The search results do not reveal a single, universally recommended concentration for 8-HQC. One study on heliconia found that 300 mg L⁻¹ provided the best floral appearance, while a study on peonies used 200 mg L⁻¹ [2] [1]. The optimal concentration must be determined empirically for your specific plant material.
  • Combine with Good Practices: The success of any chemical treatment depends on proper pre-harvest (healthy, vigorous plants) and postharvest handling (sharp, sanitized tools, rapid cooling to 0-2°C post-harvest) to maximize vase life [3].

Recommendations for Researchers

To develop a robust protocol, consider these steps:

  • Start with a Range-Finding Experiment: Test a range of 8-HQC concentrations (e.g., 0, 100, 200, 300 mg L⁻¹) in combination with 2% sucrose on a small batch of flowers.
  • Prioritize Cultivar Screening: If working with multiple cultivars, screen them early for their response to a standard 8-HQC+sucrose solution.
  • Benchmark Against Standards: Include controls (distilled water) and commercial preservatives in your experiments to contextualize the performance of your 8-HQC formulation.

I hope these structured application notes provide a solid foundation for your work. If you can specify the particular flower species you are investigating, I may be able to provide more targeted information.

References

Bacterial Copper Accumulation: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes copper accumulation capabilities and tolerance levels from recent studies involving various bacterial and yeast strains.

Microorganism Strain Copper Accumulation Efficiency Copper Tolerance Key Experimental Conditions Citation
Acinetobacter sp. IrC2 508.01 mg/g of cell dry weight Up to 6 mM CuSO₄ (toxic threshold); MIC: 10 mM CuSO₄ LB medium; quantified by Atomic Absorption Spectrophotometry (AAS) [1]
E. coli BL21 RIL 4.79 mg/L of culture (normalized to OD=1.0) Up to 2.5 mM CuSO₄ LB medium; quantified by ICP-OES analysis [2]
S. cerevisiae BJ5465 >400x more than control strain Up to 10 mM CuSO₄ YPD medium; quantified by ICP-OES analysis [2]
Recombinant E. coli (cMBP3) Not quantitatively measured ~4 mM CuSO₄ (~160x EC₅₀) LB medium; tolerance assessed via growth on gradient plates [3]

Detailed Experimental Protocol for Copper Accumulation Assay

Based on the methodology from Acinetobacter sp. IrC2 study [1], here is a general protocol for a bacterial copper accumulation assay that can be adapted.

1. Bacterial Growth and Copper Exposure

  • Medium Preparation: Grow the bacterial culture (e.g., Acinetobacter sp. IrC2) in a standard rich medium like Luria Broth (LB).
  • Copper Stress Application: Supplement the growth medium with a sub-lethal, toxic concentration of CuSO₄ (e.g., 6 mM). Use an unsupplemented medium as a control [1].
  • Growth Monitoring: Inoculate the media and incubate with shaking (e.g., at 37°C, 100 rpm). Monitor cell turbidity (OD₆₀₀) every 3 hours until the stationary phase is reached. Expect a prolonged lag phase under copper stress [1].

2. Cell Harvesting and Digestion

  • Harvesting: In the stationary phase, harvest the cells by centrifugation (e.g., 5,000 × g for 20 minutes).
  • Washing and Drying: Wash the cell pellet with a buffer like phosphate-buffered saline (pH 7) to remove surface-bound copper. Oven-dry the cells (e.g., at 70°C) to determine the cell dry weight [1].
  • Acid Digestion: Homogenize the dried cells and disrupt them with concentrated nitric acid (HNO₃) at a high temperature (e.g., 300°C) until a clear solution is obtained. Dilute to a standard volume with water [1].

3. Copper Quantification and Analysis

  • Instrumental Analysis: Quantify the intracellular copper content using Atomic Absorption Spectrophotometry (AAS).
    • Set the AAS to a wavelength of 324.9 nm.
    • Use a copper hollow cathode lamp and acetylene gas.
    • Prepare a standard curve using known copper concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L) for accurate quantification [1].
  • Alternative Methods: Other sensitive techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) can also be used, especially for comparing multiple strains [2].

Workflow of a Bacterial Copper Accumulation Assay

The following diagram outlines the key stages of the protocol.

Start Start Assay Grow Grow bacteria in copper-supplemented medium Start->Grow Monitor Monitor growth and prolonged lag phase Grow->Monitor Harvest Harvest and wash cells in stationary phase Monitor->Harvest Dry Oven-dry cells to determine dry weight Harvest->Dry Digest Acid digestion of cell biomass Dry->Digest Quantify Quantify copper content using AAS/ICP-OES Digest->Quantify End Analyze Data Quantify->End

Insights for Research and Development

  • Mechanism of Accumulation and Resistance: Bacteria employ various proteins for copper resistance. In Acinetobacter sp. IrC2, copper stress induced proteins like CopA, CopB, multicopper oxidase (MCO), universal stress protein (Usp), and superoxide dismutase (SOD), which work together to bind, export, and detoxify copper ions [1].
  • Bioengineering for Enhanced Accumulation: Research demonstrates the potential of engineering non-pathogenic E. coli to express recombinant copper-binding peptides (e.g., fused to Maltose Binding Protein). These strains show significantly increased copper tolerance, providing a prototype for advanced bioremediation systems [3].
  • Strain Selection is Critical: Yeast strains like S. cerevisiae generally show higher copper tolerance (up to 10 mM) compared to E. coli strains (up to 2.5 mM). When designing an assay, the choice of microorganism will greatly influence the applicable copper concentrations and the resulting accumulation efficiency [2].

Important Limitations and Adaptations

Please be aware that the provided protocol is a general framework based on related research. To implement an 8-HQC-specific assay, you will need to adapt these methods by consulting primary literature that specifically uses 8-HQC, and determine the optimal concentration, exposure time, and solvent conditions for this particular chelator.

References

Comprehensive Application Notes and Protocols: Measuring 8-Hydroxyquinoline Citrate-Induced Reactive Oxygen Species in Biological Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinoline and Its Biological Significance

8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of heterocyclic organic compounds with significant biological activity, particularly in the context of metal chelation and reactive oxygen species (ROS) modulation. First synthesized in 1880, 8-HQ has evolved from a historical antiseptic to a compound of intense interest in neurodegenerative disease research, oncology, and antimicrobial development [1]. The molecule's unique structure, featuring both nitrogen and oxygen donor atoms, enables it to form stable complexes with various metal ions including copper, iron, and zinc, which underlies its diverse biological effects [2] [1]. The citrate formulation of 8-HQ enhances its solubility and bioavailability for experimental applications, making it particularly valuable for research investigating the intersection of metal homeostasis and oxidative stress.

The resurgence of interest in 8-HQ derivatives in recent decades stems from their dual capacity to both ameliorate and generate oxidative stress depending on context and concentration. At the molecular level, 8-HQ exhibits a pKa of approximately 9.9 and exists as a colorless solid in its pure form [1]. Its conjugate base serves as an efficient chelating agent for quantitative metal ion determination, while its hydrophobic nature facilitates cellular membrane penetration [2]. The compound's ability to disrupt metal homeostasis in biological systems has established it as a valuable experimental tool for probing ROS-dependent signaling pathways and toxicity mechanisms across various cell types, including neural stem cells, cancer cells, and microbial pathogens [3] [4].

Chemical Properties and Mechanisms of Action

Structural Characteristics and Metal Chelation

8-Hydroxyquinoline possesses a bidentate ligand structure that enables formation of stable complexes with transition metals through oxygen and nitrogen coordination atoms. This molecular arrangement allows 8-HQ to adopt different coordination geometries depending on concentration ratios—forming 1:1 complexes at lower ligand concentrations and 1:2 (metal:ligand) complexes when 8-HQ is in excess [2]. The chelating potency of 8-HQ generally follows the Irving-Williams series, with particularly high affinity for Cu²⁺, Zn²⁺, and Fe³⁺ ions [2]. This metal-chelating capability represents the fundamental property underlying most of 8-HQ's biological activities, as it can effectively disrupt cellular metal homeostasis and interfere with metal-dependent enzymatic processes.

The metal complexation behavior of 8-HQ derivatives varies significantly with structural modifications. For instance, the derivative 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) demonstrates enhanced biological activity compared to the parent compound, while PBT2, another 8-HQ derivative previously investigated for Alzheimer's disease, functions primarily as a zinc ionophore [2]. The iron complex Fe(8-hq)₃ exhibits a distinctive octahedral geometry where the Fe³⁺ ion is completely encapsulated by three 8-HQ molecules, effectively concealing the ionic nature of the iron center and enhancing membrane permeability [4]. These structure-activity relationships highlight how strategic modifications to the 8-HQ core can tune its specificity and efficacy for different research applications.

Mechanisms of ROS Generation and Modulation

The relationship between 8-HQ and reactive oxygen species involves multiple interconnected mechanisms that vary based on cellular context and the presence of specific metal ions:

  • Metal-Catalyzed ROS Generation: 8-HQ can facilitate Fenton-like reactions and Haber-Weiss cycles by maintaining transition metals in their reduced state, particularly iron and copper. The Fe(8-hq)₃ complex exemplifies this mechanism, as it can readily transport iron across biological membranes and subsequently promote ROS generation through electron transfer reactions [4]. This iron delivery mechanism represents a dual antimicrobial approach that combines the toxic potential of iron with the metal-chelating properties of 8-HQ [4].

  • Mitochondrial ROS Modulation: Several 8-HQ derivatives can induce ROS production at specific sites within the mitochondrial electron transport chain. Complex I (site Iꜰ and IQ) and Complex III (site IIIQo) represent primary locations for superoxide generation when electron flow is disrupted [5]. The presence of 8-HQ metal complexes can enhance electron leak at these sites, thereby increasing mitochondrial superoxide production that subsequently converts to other ROS species.

  • Enzymatic ROS Induction: In neural stem cells, DMAMQ stimulates ROS generation primarily through activation of NADPH oxidase (Nox) enzymes [3]. This mechanism appears concentration-dependent and occurs within a relatively narrow therapeutic window, highlighting the precise experimental conditions required for reproducible results. The Nox-dependent ROS generation subsequently influences cell proliferation and differentiation pathways, demonstrating the signaling role of 8-HQ-induced oxidative species.

Table 1: Primary Mechanisms of 8-HQ-Induced ROS Generation in Biological Systems

Mechanism Key Metals Involved Primary ROS Generated Cellular Locations
Fenton Reaction Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺ •OH (Hydroxyl radical) Cytosol, Lysosomes
Mitochondrial Disruption Fe-S cluster proteins O₂•⁻ (Superoxide) Mitochondrial ETC
NADPH Oxidase Activation Zn²⁺ (regulation) O₂•⁻, H₂O₂ Plasma membrane
Iron Overload (Fe(8-hq)₃) Fe³⁺ delivery Multiple species Intracellular compartments

Experimental Protocols for ROS Measurement

General Workflow for 8-HQ Citrate ROS Assays

The following workflow diagram illustrates the key decision points and methodological approaches for measuring 8-hydroxyquinoline citrate-induced ROS generation:

ROS_Workflow Start Start ROS Measurement with 8-HQ Citrate CellType Cell Type Selection Start->CellType Neural Neural Stem Cells CellType->Neural Neurogenesis Studies Microbial Microbial Pathogens CellType->Microbial Antimicrobial Mechanisms Mammalian Mammalian Cell Lines CellType->Mammalian Cancer & Disease Models ROSDetect ROS Detection Method Neural->ROSDetect Microbial->ROSDetect Mammalian->ROSDetect Fluorescent Fluorescent Probes ROSDetect->Fluorescent Real-Time Monitoring HPLC HPLC-Based Assays ROSDetect->HPLC Specific ROS Quantification EPR EPR Spectroscopy ROSDetect->EPR Radical Detection Inhibitors Pathway Inhibition (NAC, Apocynin) ROSDetect->Inhibitors Mechanistic Studies DataAnalysis Data Analysis & Interpretation Fluorescent->DataAnalysis HPLC->DataAnalysis EPR->DataAnalysis Inhibitors->DataAnalysis

Neural Stem Cell ROS Measurement Protocol

Purpose: To quantify and characterize 8-HQ citrate-induced ROS generation in murine neural stem cells (NSCs) and elucidate the involvement of NADPH oxidase pathways [3].

Materials:

  • Adult murine neural stem cells cultured in appropriate medium
  • 8-HQ citrate solution (prepare fresh in DMSO or culture medium)
  • ROS-sensitive fluorescent probes (H₂DCFDA, DHE, or MitoSOX Red for mitochondrial superoxide)
  • NADPH oxidase inhibitors (apocynin, diphenyleneiodonium)
  • Antioxidant controls (N-acetylcysteine, Trolox)
  • Fluorescence plate reader or flow cytometer
  • Cell culture incubator maintained at 37°C, 5% CO₂

Procedure:

  • Cell Preparation: Seed NSCs in appropriate culture vessels at 70-80% confluence 24 hours before treatment. For fluorescence measurements, black-walled plates with clear bottoms are recommended.
  • 8-HQ Citrate Treatment: Prepare 8-HQ citrate in serial dilutions spanning 0.1-10 μM based on published effective concentrations [3]. Include vehicle controls (DMSO ≤0.1%).
  • Inhibitor Pre-treatment: To validate Nox involvement, pre-treat cells with NADPH oxidase inhibitors (e.g., 100 μM apocynin) for 1 hour prior to 8-HQ citrate exposure.
  • ROS Detection: a. Load cells with 5-10 μM H₂DCFDA or other ROS-sensitive probes in serum-free medium for 30 minutes at 37°C. b. Replace with fresh medium containing 8-HQ citrate and incubate for specified durations (typically 30 minutes to 4 hours). c. Measure fluorescence intensity (Ex/Em: 485/535 nm for H₂DCFDA; 510/595 nm for DHE) using plate reader or flow cytometer.
  • Data Normalization: Express results as fold-change relative to vehicle-treated controls after background subtraction.

Key Considerations:

  • The effective concentration range for DMAMQ (a 2-substituted 8-HQ derivative) in NSCs is remarkably narrow (0.5-2 μM), demonstrating the importance of careful dose optimization [3].
  • Time-course experiments are essential, as ROS generation typically peaks within 1-2 hours post-treatment.
  • Include antioxidant controls (e.g., 5 mM NAC) to confirm the specificity of ROS detection.
Microbial Pathogen ROS Measurement Protocol

Purpose: To evaluate the dual antimicrobial mechanism of Fe(8-hq)₃ complex through metal delivery and ROS generation in bacterial pathogens including Staphylococcus aureus [4].

Materials:

  • Bacterial strains (e.g., MSSA, MRSA, VISA) in mid-logarithmic growth phase
  • Fe(8-hq)₃ complex (synthesized as described [4])
  • ROS detection probes specific for bacteria (e.g., H₂DCFDA, CellROX)
  • Metal chelator controls (deferoxamine, EDTA)
  • Culture media appropriate for bacterial strains
  • Microbiological incubator

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5) in appropriate medium.
  • Treatment: Add Fe(8-hq)₃ complex at concentrations spanning the MIC range (1-16 μM) [4]. Include 8-HQ alone and iron alone as controls.
  • ROS Detection: a. Add ROS-sensitive fluorescent probes (e.g., 10 μM H₂DCFDA) directly to bacterial suspensions. b. Incubate with shaking for 30-60 minutes at 37°C. c. Measure fluorescence intensity or analyze by flow cytometry.
  • Viability Assessment: Perform parallel CFU enumeration to correlate ROS levels with bactericidal effects.
  • Metal Specificity Tests: Include treatments with metal chelators (100 μM deferoxamine) added 15 minutes before Fe(8-hq)₃ exposure.

Key Considerations:

  • Fe(8-hq)₃ demonstrates significantly enhanced antibacterial potency compared to 8-HQ alone (approximately 4 orders of magnitude greater efficacy) [4].
  • The complex can overcome resistance developed against 8-HQ alone and other antibiotics like mupirocin.
  • Consider using multiple ROS detection probes with different specificities to distinguish between general oxidative stress and specific ROS species.

Table 2: Optimization Parameters for 8-HQ Citrate ROS Assays Across Biological Systems

Parameter Neural Stem Cells Microbial Pathogens Mammalian Cell Lines
8-HQ Citrate Concentration Range 0.5-2 μM (DMAMQ) [3] 1-16 μM (Fe(8-hq)₃) [4] 1-20 μM (varies by cell type)
Incubation Time 1-4 hours 30 minutes-2 hours 2-24 hours
Primary ROS Detected Nox-derived O₂•⁻/H₂O₂ [3] Fenton reaction-derived •OH [4] Mitochondrial O₂•⁻/H₂O₂
Optimal Detection Method H₂DCFDA, DHE, flow cytometry H₂DCFDA, CellROX, plate reader MitoSOX Red, H₂DCFDA
Key Pathway Inhibitors Apocynin (Nox), NAC (antioxidant) Deferoxamine (iron chelation) Rotenone (Complex I), Antimycin A (Complex III)

Signaling Pathways in 8-HQ-Induced ROS Generation

The following diagram illustrates the primary molecular pathways through which 8-HQ citrate and its derivatives modulate reactive oxygen species generation in biological systems:

ROS_Pathways HQ 8-HQ Citrate Complexes 8-HQ-Metal Complexes HQ->Complexes Chelation NOX NADPH Oxidase Activation HQ->NOX Direct Activation (Neural Cells) Metals Metal Ions (Fe, Cu, Zn) Metals->Complexes Mitochondria Mitochondrial ETC (CI, CIII ROS Sites) Complexes->Mitochondria ETC Disruption Fenton Fenton Reaction •OH Generation Complexes->Fenton Metal Delivery ROS ROS Elevation (O₂•⁻, H₂O₂, •OH) Mitochondria->ROS Electron Leak NOX->ROS Enzymatic Production Fenton->ROS Metal-Catalyzed Reaction Outcomes Cellular Outcomes ROS->Outcomes Proliferation Proliferation/ Differentiation Outcomes->Proliferation Physiological Levels Toxicity Oxidative Damage/ Cell Death Outcomes->Toxicity Excessive Levels Signaling Redox Signaling Outcomes->Signaling Moderate Levels

Data Interpretation and Troubleshooting

Quantitative Analysis of ROS Results

Proper interpretation of 8-HQ citrate-induced ROS data requires careful consideration of both concentration and temporal patterns. The dose-response relationship for 8-HQ derivatives typically follows a biphasic pattern, where lower concentrations may stimulate cell proliferation through signaling ROS, while higher concentrations trigger oxidative damage and cell death [3]. This is particularly evident in neural stem cells, where DMAMQ enhanced self-renewal and neurite outgrowth at specific concentrations through modulated ROS signaling [3]. When quantifying ROS results, express data as both fold-change relative to controls and absolute fluorescence units when possible, as this facilitates comparison across experimental systems.

For mechanistic studies, the contribution of specific pathways can be quantified using inhibition profiles. For example, the proportion of Nox-dependent ROS generation can be calculated by comparing results with and without apocynin pre-treatment: % Nox-dependent ROS = [1 - (Fluorescenceᵢₙₕᵢբᵢₜₒᵣ/Fluorescenceᵤₙₜᵣₑₐₜₑ₈)] × 100 Similar calculations can determine the contribution of mitochondrial ROS sources using appropriate inhibitors.

Common Technical Challenges and Solutions
  • Probe Oxidation Artifacts: Some fluorescent ROS probes can auto-oxidize or produce ROS themselves under certain conditions. Include proper vehicle controls and consider using multiple probes with different mechanisms to confirm results.
  • Metal Interference: 8-HQ metal chelation can potentially interfere with certain fluorescent probes. Perform control experiments with metal chelators (deferoxamine, EDTA) to identify such interference.
  • Cell Viability Confounders: High ROS levels often correlate with cell death, which can artifactually affect fluorescence measurements. Always include parallel viability assays (MTT, resazurin, propidium iodide) to distinguish primary ROS signaling from secondary effects of cytotoxicity.
  • Concentration Optimization: The narrow therapeutic window of some 8-HQ derivatives necessitates careful concentration optimization for each cell type. Perform comprehensive dose-response experiments spanning at least three orders of magnitude when establishing new assay systems.

Research Applications and Future Directions

The ability of 8-HQ citrate and its derivatives to modulate ROS generation has enabled diverse research applications across multiple fields. In neurobiology, these compounds facilitate studying the role of redox signaling in neural stem cell proliferation and differentiation, with potential therapeutic implications for neurodegenerative conditions [3]. In oncology, 8-HQ derivatives show promise as pro-oxidant agents that can selectively target cancer cells through ROS-mediated mechanisms, with several derivatives demonstrating potent anti-proliferative activity [2]. In microbiology, the dual antimicrobial mechanism of Fe(8-hq)₃ represents a novel approach to overcoming antibiotic resistance by leveraging metal homeostasis disruption and ROS-mediated killing [4].

Future methodological developments will likely focus on improving the specificity and spatial resolution of ROS detection in live cells, particularly for distinguishing between different ROS species generated by 8-HQ compounds. The continued development of 8-HQ derivatives with enhanced selectivity for specific metal ions or cellular compartments will further refine their research applications. Additionally, standardized protocols for correlating ROS measurements with functional outcomes across different experimental systems will strengthen the translational potential of findings generated using these compounds.

References

Overview of Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

For a poorly water-soluble compound like 8-HQC, the general strategies used in pharmaceutical sciences can be broadly categorized as follows. This table summarizes the most common approaches [1] [2] [3].

Technique Category Specific Methods Key Principle Relevant Carriers/Agents
Physical Modifications [1] [3] Micronization, Nanonization (Nanosuspension), Solid Dispersions, Co-crystallization Increase surface area; disrupt crystal lattice; create amorphous, high-energy states Polymers (e.g., PEG, PVP, HPMC); Co-formers (e.g., Nicotinamide)
Chemical Modifications [1] [2] [3] Salt Formation, PEGylation Alter the physicochemical nature of the drug molecule to improve water interaction Various counterions for salt formation; Polyethylene Glycol (PEG)
Colloidal & Complexation Systems [1] [3] Cyclodextrin Complexation, Surfactant Use (Micelles), Lipid-Based Systems Solubilize drug within hydrophobic cores or form soluble inclusion complexes Cyclodextrins (α, β, γ); Surfactants; Phospholipids (Liposomes)
Solvent-Based Systems [2] Co-solvency, Hydrotropy Use water-miscible solvents or hydrotropic agents to enhance solubility Solvents (e.g., Ethanol, PEG); Hydrotropes (e.g., Sodium Benzoate)

The following diagram outlines a general decision-making workflow for selecting an appropriate solubility enhancement strategy, which can be applied to a compound like 8-HQC.

G Start Start: Poorly Soluble Compound Q1 Is the compound ionizable? Start->Q1 Q2 Is it thermally stable? Q1->Q2 No M1 Method: Salt Formation Q1->M1 Yes Q3 Is the goal rapid release or controlled delivery? Q2->Q3 No M2 Method: Solid Dispersion Q2->M2 Yes M3 Method: Particle Size Reduction (Micronization/Nanosuspension) Q3->M3 Rapid Release M4 Method: Lipid-Based Systems (e.g., Liposomes, SLNs) Q3->M4 Controlled Delivery M5 Method: Complexation (e.g., Cyclodextrins) M2->M5 Can be combined with

Detailed Methodologies and Troubleshooting

Here are detailed protocols and common issues for two of the most prominent techniques mentioned in the literature: Solid Dispersions and Nanosuspensions.

Solid Dispersion via Solvent Evaporation

This method is suitable for heat-sensitive compounds, as it avoids high temperatures [1].

Experimental Protocol

  • Dissolution: Dissolve the drug (8-HQC) and a hydrophilic polymer carrier (e.g., PVP or PEG) in a common, volatile organic solvent like ethanol or methanol [1] [4].
  • Mixing: Stir the solution to ensure a homogeneous mixture.
  • Evaporation: Remove the solvent completely, typically using a rotary evaporator, to form a solid matrix. Other methods like spray drying or freeze-drying can also be used [1].
  • Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
  • Size Reduction: Gently grind and sieve the solid to obtain a fine powder [4].

Troubleshooting Guide (FAQs)

  • Q: The solid dispersion is sticky and difficult to handle.
    • A: This is common with certain polymers like PEG. Try using alternative carriers such as PVP or HPMC, or use a combination of adsorbents like silica during the grinding process [4].
  • Q: The dissolution rate is not significantly improved.
    • A: The drug may have crystallized during solvent evaporation. Optimize the evaporation rate (faster is often better) and ensure the drug-to-polymer ratio is high enough to maintain the drug in an amorphous state [3].
  • Q: How can I confirm the drug is in an amorphous state?
    • A: Use characterization techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in PXRD or the disappearance of the drug's melting peak in DSC indicates amorphization [4].
Nanosuspension via Nanomilling

This "top-down" approach is powerful for compounds that are poorly soluble in both water and organic solvents [3].

Experimental Protocol

  • Dispersion: Disperse the finely powdered drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer or a polymer like HPC).
  • Milling: Load the mixture into a mill containing small grinding media (e.g., zirconia beads).
  • Processing: Mill for a predetermined time or until the target particle size (usually < 1 micron) is achieved. Monitor particle size periodically using techniques like dynamic light scattering.
  • Separation: Separate the nanosuspension from the grinding media using a sieve [1] [3].

Troubleshooting Guide (FAQs)

  • Q: The particle size increases over time (Ostwald Ripening).
    • A: This occurs when smaller particles dissolve and re-deposit on larger ones. Ensure a narrow initial particle size distribution and optimize the type and concentration of the stabilizer to prevent this phenomenon [3].
  • Q: The nanosuspension is not physically stable and sediments.
    • A: The stabilizer system is inadequate. Screen different types and concentrations of stabilizers. The zeta potential should be sufficiently high (typically |±30 mV|) for electrostatic stabilization, or a steric stabilizer should be used effectively [3].
  • Q: The milling process is taking too long.
    • A: Optimize process parameters such as milling speed, bead size and loading, and drug concentration. Overmilling can also lead to stability issues, so determine the optimal milling duration [3].

How to Proceed with 8-HQC Solubility Studies

  • Start with Preliminary Characterization: Determine the basic physicochemical properties of 8-HQC, such as its pKa (it has both acidic and basic functional groups), log P, and intrinsic solubility. This will guide the selection of appropriate techniques (e.g., salt formation is viable if it is ionizable) [2].
  • Consult Broader Literature: Look for solubility studies on structurally related compounds, such as 8-hydroxyquinoline or other carboxylic acid-containing drugs, to identify potentially successful strategies.
  • Begin with Screening Studies: Initiate small-scale, rapid screening of the most promising techniques from the table above. For example, you could start with simple co-solvent or complexation studies, followed by solid dispersion screening with various polymers.

References

8-Hydroxyquinoline citrate stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Interaction & Known Properties

8-Hydroxyquinoline (8-HQ) and citric acid form a charge-transfer complex, which is the basis for the 8-hydroxyquinoline citrate compound.

Property Observation / Value
Complex Formation Electron donor-acceptor (charge-transfer) complex between 8-HQ (donor) and citric acid (acceptor) [1].
Stoichiometry 3:1 (8-HQ to citric acid) confirmed by Job's method and conductometric titration [1].
Absorption Maxima Near 320 nm in ethanol and 325 nm in methanol [1].
Function of 8-HQ Serves as an antioxidant, stabilizing phenol in extraction buffers and chelating heavy metals [2].

Recommended Stability-Indicating HPLC Method

For a formal stability study, you need a validated Stability Indicating Method (SIM) that can separate the drug from its degradation products. The following workflow and table summarize the key steps and parameters for developing such a method for this compound.

The following diagram outlines the core experimental workflow for developing and validating a stability-indicating HPLC method:

Start Define Method Objectives Stress Perform Forced Degradation Start->Stress Obj1 • Separate significant degradants • Achieve Rs ≥ 2.0 • Target LOQ ≤ 0.05% Start->Obj1 Prep Prepare Samples Stress->Prep Stress1 • Acid/Base hydrolysis • Oxidative stress • Thermal stress • Photolytic stress Stress->Stress1 Analyze HPLC Analysis Prep->Analyze Prep1 • Use 1:1 water:organic diluent • Ensure solubility of degradants Prep->Prep1 Validate Method Validation Analyze->Validate Analyze1 • Use PDA detector • Prefer gradient elution • Column: C18 Analyze->Analyze1 Validate1 • Specificity • Linearity • Accuracy & Precision • LOQ/LOD Validate->Validate1

Development Stage Key Actions & Parameters

| Method Objectives | - Analytes: Focus on significant degradants from forced degradation. Aim for 3 or fewer significant related substances for full validation [3].

  • Resolution (Rs): Target Rs ≥ 2.0 for robustness against non-ideal peak shapes [3].
  • LOQ: Should be ≤ 0.05% to accurately report at the ICH threshold of 0.1% [3]. | | Forced Degradation | - Goal: Degrade the API by 5-10% [3].
  • Conditions: Expose the drug to acid/base, oxidation, heat, and light [3].
  • Sample Prep: Use a 1:1 water:organic solvent diluent to ensure solubility of all potential degradants [3]. | | HPLC Analysis | - Detector: A Photo-Diode Array (PDA) detector is highly recommended to check peak purity and identity [3].
  • Mode: Gradient elution is often preferred for complex mixtures of degradants [3].
  • Column: A C18 column is a standard starting point [3]. |

Frequently Asked Questions

What is the primary stability concern for this compound in solution? While specific degradation pathways for the citrate complex are not detailed in the search results, the core 8-HQ moiety is known to chelate metal ions [2]. A primary concern in solution would be its stability in the presence of metal ions or its susceptibility to oxidation or hydrolysis under various stress conditions.

How can I confirm my HPLC method is truly stability-indicating? The method must demonstrate specificity. This is proven by subjecting your this compound sample to forced degradation conditions (acid, base, oxidation, heat, light). The resulting chromatograms must show that the main drug peak is pure, free from interference, and that all significant degradation products are satisfactorily separated and detected [3].

Can I use an isocratic HPLC method instead of a gradient? Yes, for simpler mixtures, an isocratic method can be sufficient and is often preferred for its simplicity and stability. However, for complex degradation profiles, a gradient method is more powerful for separating a wider range of impurities with different polarities [3].

References

8-HQC concentration optimization vase life

Author: Smolecule Technical Support Team. Date: February 2026

What is 8-HQC and how does it work?

8-Hydroxyquinoline citrate (8-HQC) is a germicide commonly used in floral preservative solutions. Its primary function is to limit the growth of microorganisms (like bacteria and fungi) in the vase water and within the stem's xylem vessels [1] [2]. This microbial growth is a major cause of vascular blockages that prevent water uptake, leading to flower wilting and premature senescence [1]. By reducing this blockage, 8-HQC helps maintain a better water balance in the cut flower, thereby extending its vase life [1] [2].

What are the optimal 8-HQC concentrations for different cut flowers?

The effective concentration of 8-HQC can vary depending on the flower species. The table below summarizes findings from recent studies.

Flower Species Optimal 8-HQC Concentration Key Effects on Vase Life Citation
Carnation ('Baltico') 250 mg/L (≈ 250 ppm) Extended vase life to 12.92 days (vs 10.83 days for control); increased daily solution uptake (DSU), reduced fresh weight loss, and lowered bacterial counts [1]. [1]
Rose ('First Red', 'Grand Gala') 200 mg/L (200 ppm) Significantly enhanced vase life and fresh weight; reduced microbial growth and vascular blockage [2]. [2]

Troubleshooting Common 8-HQC Experimental Issues

Here are solutions to common problems you might encounter when working with 8-HQC.

Problem Possible Cause Solution & Recommendations

| Ineffective Vase Life Extension | Incorrect concentration; improper flower handling; microbial resistance. | - Test a concentration range (e.g., 150-300 mg/L) for new species [1].

  • Ensure stems are recut with a sharp, sterilized blade before treatment to ensure solution uptake [3]. | | Variable Results Between Batches | Inconsistent source flower quality; unstable solution preparation. | - Source flowers from the same grower and cultivar. Check post-harvest conditions (cooling, transport) [3].
  • Prepare fresh 8-HQC solutions for each experiment. Use distilled water to avoid unknown mineral interactions. | | Solution Contamination | Poor sterilization; contaminated labware. | - Ensure all vases, tools, and containers are properly sterilized.
  • 8-HQC is a germicide, but it cannot compensate for poor sterile technique. |

Detailed Experimental Protocol for Vase Life Evaluation

This protocol outlines a standard method for evaluating the efficacy of 8-HQC, based on published research [1].

1. Solution Preparation

  • Prepare a stock solution of 8-HQC. For example, dissolve 250 mg of 8-HQC in 1 liter of distilled water to make a 250 mg/L solution [1].
  • A control treatment using only distilled water is essential for comparison.

2. Flower Material and Treatment

  • Select uniform, healthy flowers at a standard commercial stage of opening.
  • Recut the stem ends under water to prevent air embolisms from entering the xylem. A standard stem length (e.g., 40-50 cm) should be used for consistency.
  • Randomly assign flowers to treatment groups (e.g., control vs. 8-HQC solutions).
  • Place the flowers in vases containing their respective solutions under controlled laboratory conditions (e.g., 20°C, 60% RH, 12-h light/12-h dark cycle).

3. Data Collection and Measurements Monitor the following parameters throughout the experiment:

  • Vase Life (Days): The number of days from the start of the treatment until the flower is no longer ornamental (e.g., petal wilting, bending of the neck) [1].
  • Daily Solution Uptake (DSU): Measure the volume of solution absorbed by the flower every 24 hours [1].
  • Loss of Fresh Weight (RFW): Weigh the flowers at the start and end of the experiment to calculate the percentage loss [1].
  • Bacterial Counts: Periodically take samples from the vase solution and perform dilution plating to count microbial colony-forming units (CFUs) [1].
  • Flower Quality Parameters: Document changes in flower diameter, color (using a colorimeter for L, a, b values), and overall appearance [1].

The following diagram illustrates the logical workflow and key measurements for this type of experiment.

G cluster_measure Key Measurements Start Start Experiment Prep Prepare Solutions (Control, 8-HQC) Start->Prep Flowers Select & Prepare Flower Material Prep->Flowers Treat Apply Treatments Flowers->Treat Measure Daily Measurements Treat->Measure Data Data Collection Measure->Data Record Data M1 Solution Uptake (DSU) Measure->M1 M2 Fresh Weight (RFW) Measure->M2 M3 Bacterial Counts Measure->M3 M4 Visual Quality Measure->M4 Data->Measure Next Day End Evaluate Vase Life Data->End Flower Senescent

Key Experimental Considerations

  • Synergistic Effects: 8-HQC is often used in combination with a carbohydrate source (like 2% sucrose) to provide nourishment and further extend vase life [2].
  • Species-Specific Response: Always conduct preliminary tests, as the optimal concentration can vary between cultivars and even with changing growing conditions [1].

References

Technical Support Guide: 8-Hydroxyquinoline Citrate for Prevention of Stem Blockage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinoline Citrate (8-HQC) Mechanism

This compound (8-HQC) is a specialized chemical compound widely employed in biological and horticultural research to prevent vascular blockages in plant stem tissues and other biological systems. This technical support guide provides researchers with comprehensive information on the proper use, mechanisms, and troubleshooting of 8-HQC in experimental applications. The compound consists of 8-hydroxyquinoline, a heterocyclic phenol with recognized antiseptic and disinfectant properties, complexed with citric acid to enhance its solubility and functionality in aqueous systems [1] [2].

The efficacy of 8-HQC in preventing stem blockage derives from its dual mechanism of action: antimicrobial activity against bacteria and fungi that colonize vascular tissues, and physiological effects that maintain hydraulic conductivity. When microorganisms proliferate in vascular systems, they can form biofilms, produce polysaccharides, and trigger defensive gelation that physically obstructs water transport, leading to rapid wilting and senescence of biological materials [3] [4]. 8-HQC addresses these issues through its capacity to chelate essential metal ions required for microbial growth and enzymatic processes involved in blockage formation [5].

Research has demonstrated that 8-HQC effectively maintains vascular patency by inhibiting bacterial proliferation in the vascular stream. In controlled studies, solutions containing 8-HQC significantly reduced populations of various bacteria including Escherichia coli and Bacillus cereus, though it showed variable efficacy against Erwinia species [4]. This antimicrobial action prevents the physical blockage of xylem vessels and thereby facilitates continuous water uptake, maintaining turgor and extending the functional lifespan of cut plant materials and potentially other biological preparations [3].

Optimal Formulations & Experimental Concentrations

Based on experimental data from published studies, the following table summarizes effective concentrations of 8-HQC for various research applications:

Table 1: Recommended 8-HQC Concentrations for Different Experimental Applications

Application Type 8-HQC Concentration Combination Agents Experimental Outcomes Citation Source
Cut Flower Preservation 200-300 mg/L 15-25 mg/L SNPs + 6% sucrose Maximum vase life extension (20.67 days), enhanced water uptake, delayed senescence [3]
Bacterial Inhibition Not specified Used alone Effective against E. coli and B. cereus, variable inhibition of Erwinia sp. [4]
General Antimicrobial 0.1% (w/v) Phenol:chloroform solutions Antioxidant stabilization, metal chelation in extraction buffers [5]
Snapdragon Preservation 200 mg/L 8-HQS form with sucrose Reduced stem plugging, extended longevity [3]

These optimized formulations highlight the importance of concentration specificity depending on the research model and desired outcomes. For biological preservation studies, the combination of 8-HQC with sucrose as a metabolic substrate and supplemental antimicrobials like silver nanoparticles creates a synergistic effect that addresses both microbial contamination and nutritional support of the living tissue [3].

The concentration-dependent efficacy of 8-HQC follows a biphasic pattern where insufficient concentrations fail to suppress microbial growth effectively, while excessively high concentrations (e.g., 300 mg/L 8-HQC with 25 mg/L SNPs) may cause phytotoxic responses including stem tissue damage and early floret abscission [3]. Researchers should therefore conduct preliminary range-finding experiments when applying 8-HQC to novel experimental systems or plant species.

Detailed Experimental Protocols

Stock Solution Preparation
  • Materials Required: this compound powder (reagent grade), precision analytical balance (0.0001 g sensitivity), sterile deionized water, graduated cylinders, glass beakers, magnetic stirrer, pH meter, autoclave, and appropriate storage containers.

  • Step 1: Calculate Required Mass: Determine the amount of 8-HQC needed based on your final working concentration and solution volume. For a 1L stock solution at 10,000 mg/L (1% w/v), measure 10.000 g of 8-HQC powder using an analytical balance.

  • Step 2: Dissolution Process: Add approximately 800 mL of sterile deionized water to a clean glass beaker. Gradually sprinkle the 8-HQC powder onto the water surface while stirring constantly using a magnetic stirrer to ensure complete dissolution and prevent clumping.

  • Step 3: Volume Adjustment and Sterilization: Once fully dissolved, transfer the solution to a graduated cylinder and bring the final volume to 1000 mL with sterile deionized water. For sterile applications, filter-sterilize using a 0.22 μm membrane filter rather than autoclaving, as heat exposure may potentially degrade the compound. Aseptically dispense into sterile containers.

  • Step 4: Storage Conditions: Label containers clearly with compound name, concentration, date, and preparer's initials. Store at 4°C protected from light to maintain stability. Properly prepared solutions remain stable for up to 3 months, though fresh preparation is recommended for sensitive applications.

Experimental Setup with 8-HQC
  • Negative Control: Experimental units (stems, vascular tissues, etc.) placed in sterile deionized water without any additives to establish baseline senescence and natural degradation rates.

  • Experimental Groups: Treatment groups receiving 8-HQC at varying concentrations (e.g., 100, 200, 300 mg/L) both alone and in combination with other compounds like sucrose (2-6%) or silver nanoparticles (15-25 mg/L) to evaluate synergistic effects.

  • Positive Control: Inclusion of a known effective preservative solution (commercial floral preservative or antimicrobial compounds) to validate experimental systems and provide comparative efficacy data.

  • Replication and Randomization: Minimum of 5-10 replicates per treatment group with complete randomization of placement in the growth environment to eliminate positional bias. For cut flower studies, standardize initial developmental stage by selecting flowers where "outer 2-3 rows of disc florets were perpendicular to the stalk" [3].

  • Assessment Parameters: Daily monitoring of visual quality, water uptake/absorption rates, fresh weight changes, vascular blockage incidence, and microbial colonization at stem ends. Document with photographic evidence at standardized intervals.

Application Workflow Visualization

The following diagram illustrates the experimental workflow for preparing and applying 8-HQC treatments:

G 8-HQC Experimental Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Setup cluster_assess Assessment Phase Start Prepare Materials Step1 Calculate 8-HQC Mass Start->Step1 Step2 Dissolve in Sterile Water Step1->Step2 Step3 Adjust Final Volume Step2->Step3 Step4 Filter Sterilize (0.22µm) Step3->Step4 Step5 Dilute to Working Concentration Step4->Step5 Step6 Add Combination Agents (Sucrose, SNPs) Step5->Step6 Step7 Assign Treatment Groups with Randomization Step6->Step7 Step8 Daily Monitoring of Water Uptake & Quality Step7->Step8 Step9 Evaluate Vascular Blockage Incidence Step8->Step9 Step10 Statistical Analysis of Results Step9->Step10 End Interpret and Document Findings Step10->End

Mechanism of Action Visualization

G 8-HQC Dual Mechanism of Action cluster_mechanism1 Antimicrobial Action cluster_mechanism2 Physiological Effects 8 8 HQC This compound Chelation Metal Ion Chelation (Especially Cu²⁺, Mn²⁺, Mg²⁺) HQC->Chelation Antioxidant Antioxidant Activity Stabilizes Phenolic Compounds HQC->Antioxidant RNA Inhibition of RNA Synthesis Chelation->RNA DNA Inhibition of DNA Replication Chelation->DNA Microbial Reduced Microbial Population in Vasculature RNA->Microbial DNA->Microbial Xylem Reduced Xylem Vessel Blockage Microbial->Xylem Antioxidant->Xylem Uptake Improved Water Uptake Efficiency Xylem->Uptake Result Extended Functional Lifespan of Biological Preparations Uptake->Result

Technical Troubleshooting Guide

Table 2: Troubleshooting Common 8-HQC Experimental Issues

Problem Potential Causes Recommended Solutions

| Persistent Vascular Blockage | Insufficient 8-HQC concentration High microbial load Resistant bacterial strains | Increase 8-HQC to 200-300 mg/L Pre-sterilize experimental materials Combine with 15-25 mg/L silver nanoparticles [3] | | Solution Precipitation | Poor solubility Incompatibility with hard water Interaction with other compounds | Use citrate form for improved solubility Use sterile deionized water Prepare fresh stock solutions Filter before use | | Variable Results Between Replicates | Inconsistent preparation methods Differential microbial contamination Genetic variability in biological samples | Standardize stock solution preparation Sterilize containers and tools Increase sample size to n≥10 Randomize placement | | Phytotoxic Effects | Excessive 8-HQC concentration Synergistic toxicity with combination agents | Reduce 8-HQC to 100-200 mg/L Lower silver nanoparticle concentration Test component separately | | Limited Efficacy Extension | Single mechanism of action Progressive physiological senescence | Combine with sucrose (2-6%) for nutritional support Add antimicrobials with different mechanisms Re-treat with fresh solution periodically |

Frequently Asked Questions

Q1: What is the scientific basis for 8-HQC's ability to prevent stem blockage?

  • 8-HQC functions through dual mechanisms: (1) Antimicrobial activity via chelation of essential metal ions (Cu²⁺, Mn²⁺, Mg²⁺) required for microbial growth and enzymatic function, which inhibits DNA replication and RNA synthesis in bacteria [5] [1]; (2) Physiological effects including antioxidant properties that stabilize phenolic compounds and prevent oxidation-related vascular occlusion [5]. This combined action reduces microbial colonization and biofilm formation in vascular tissues, maintaining hydraulic conductivity.

Q2: Which bacterial species are most susceptible to 8-HQC treatment?

  • Research indicates that 8-HQC effectively inhibits Gram-positive and Gram-negative bacteria including Escherichia coli and Bacillus cereus, though it demonstrates variable efficacy against Erwinia species [4]. The antimicrobial spectrum stems from 8-HQC's capacity to form coordination complexes with transition metals that are essential cofactors for microbial enzymes, thereby disrupting multiple metabolic pathways simultaneously [5].

Q3: Can 8-HQC be combined with other additives for enhanced efficacy?

  • Yes, 8-HQC shows synergistic effects when combined with several compounds. Research demonstrates that combining 200 mg/L 8-HQC with 15 mg/L silver nanoparticles and 6% sucrose maximized vase life extension in Gerbera flowers to 20.67 days [3]. Sucrose provides nutritional support while silver nanoparticles contribute additional antimicrobial action through mechanisms including disruption of bacterial cell membranes and interference with DNA replication [3].

Q4: What concentration ranges of 8-HQC are most effective for research applications?

  • Effective concentrations depend on the application: 200-300 mg/L 8-HQC combined with antimicrobials and sucrose for cut flower preservation [3]; 0.1% (w/v) approximately 1000 mg/L for antioxidant stabilization in extraction buffers [5]. Concentration optimization is essential as excessively high levels (e.g., 300 mg/L 8-HQC with 25 mg/L SNPs) may cause phytotoxicity, while insufficient concentrations fail to adequately suppress microbial growth [3].

Q5: How should 8-HQC stock solutions be prepared and stored to maintain stability?

  • Prepare stock solutions using sterile deionized water, gradually dissolving the powder while stirring constantly to achieve complete dissolution. Filter-sterilize using 0.22 μm membranes rather than autoclaving to prevent potential heat degradation. Store protected from light at 4°C [3]. The citrate salt form offers improved water solubility compared to the base compound [2]. Properly prepared solutions remain stable for up to 3 months, though fresh preparation is recommended for sensitive applications.

Conclusion and Research Applications

This compound represents a valuable tool for researchers investigating vascular transport, plant physiology, and microbial ecology. Through its dual mechanisms of metal chelation and antimicrobial activity, 8-HQC effectively addresses the complex challenge of vascular blockage caused by microbial proliferation and physiological responses [5] [3]. The experimental protocols and troubleshooting guidelines provided in this technical support resource will enable researchers to implement this compound effectively in their investigations while avoiding common pitfalls.

References

Understanding 8-HQC in Contamination Control

Author: Smolecule Technical Support Team. Date: February 2026

8-HQC (8-Hydroxyquinoline citrate) is a known germicide. Its primary function in experiments is to restrict microbial growth in solutions, thereby preventing vascular blockages and promoting sustained water and nutrient uptake in biological samples [1].

While search results lack specific data for 8-HQC, a comprehensive contamination control strategy relies on multiple elements [2]:

  • Raw Materials: A significant percentage (5-35%) of cell lines used in bioproduction can have mycoplasma contamination.
  • Environmental & Human Factors: Contamination can arise from airflow, water, cleanroom surfaces, and personnel, with human error historically accounting for a large portion of deviations.
  • Proactive Strategy: Modern quality assurance emphasizes a proactive, risk-based approach covering the entire manufacturing process, rather than relying only on final-product testing [2] [3].

Troubleshooting Guide & FAQs

Here are common issues and solutions related to microbial contamination, which can be applied when using antimicrobial agents like 8-HQC.

Issue Category Possible Causes Suggested Solutions

| Persistent Microbial Growth | • Ineffective antimicrobial concentration • Biofilm formation in equipment • Contaminated raw materials or reagents | • Re-evaluate and validate agent concentration [2]. • Implement rigorous cleaning regimens to remove biofilms [2]. • Quality control all process inputs; test reagents for contaminants [2]. | | Inconsistent Test Results | • Viable But Non-Culturable (VBNC) microbes • Use of non-authenticated reference materials • Human error during sampling | • Adopt Rapid Microbiological Methods (RMM) for VBNC detection [2] [3]. • Use validated, reliable reference materials (e.g., USP standards) [2] [4]. • Enhance personnel training and automate processes [2]. | | Systemic Contamination | • Compromised single-use systems • Endogenous contamination from host cell lines • Inadequate environmental monitoring | • Audit vendor quality and inspect assemblies [2]. • Perform rigorous cell line stability testing [2]. • Intensify monitoring of air, water, and surfaces [2] [3]. |

Experimental Workflow for Contamination Control

The diagram below outlines a general proactive workflow for managing microbial risk, integrating the principles of a Contamination Control Strategy (CCS).

Start Start: Risk Assessment A1 Raw Material Controls Start->A1 A2 Process & Utility Monitoring Start->A2 A3 Environmental & Personnel Monitoring Start->A3 B Implement Modern Microbial Methods (MMM) A1->B A2->B A3->B C Detection Event Occurs B->C D Execute Root Cause Investigation C->D E1 Corrective Actions (e.g., process adjustment, decontamination) D->E1 E2 Preventive Actions (e.g., protocol update, training) D->E2 F Documentation & Continuous Improvement E1->F E2->F F->Start Feedback Loop

Integrating Modern Microbial Methods (MMM) is key for faster, more reliable detection [3]. The table below summarizes general MMM technologies applicable to the monitoring stages in the workflow.

Technology Mode of Action Applicable Monitoring Stage
Bioluminescence Measures viable organisms via ATP detection. Process, Raw Materials [3].
Flow Cytometry Enumerates viable counts using fluorescence. Personnel, Facility, Process, Raw Materials [3].
Polymerase Chain Reaction (PCR) Detects specific microbial species. Process, Raw Materials [3].
Viability Staining Uses fluorescent stains to detect viable cells. Personnel, Facility, Process [3].
Automated Colony Detection Uses optics/cameras to count colonies. Personnel, Facility, Process [3].

Guidance for Protocol Development

For a complete experimental protocol using 8-HQC, consult official pharmacopeial standards. Key USP chapters include:

  • <61> Microbiological Examination of Nonsterile Products: Microbial Enumeration Tests [4]
  • <62> Microbiological Examination of Nonsterile Products: Tests for Specified Microorganisms [4]
  • <1223> Validation of Alternative Microbiological Methods [3] [4]

References

8-HQC synergistic combinations silver nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Synergistic Action

The table below summarizes the primary mechanisms by which AgNPs enhance the effect of other antimicrobial agents.

Mechanism Description Key Supporting Evidence
Membrane Disruption AgNPs damage bacterial cell walls/membranes, increasing permeability and allowing easier entry for co-administered antimicrobials. [1] [2] Observed as physical damage to membrane integrity, leading to cell lysis. [1] [2]
Reactive Oxygen Species (ROS) Generation AgNPs induce production of reactive oxygen species, causing oxidative stress that damages cellular components like DNA, proteins, and lipids. [3] [1] [2] Detection of increased ROS levels in treated cells; observed damage to DNA and inactivation of enzymes. [3] [1]
Inhibition of Protein Synthesis AgNPs and released silver ions (Ag+) can interfere with and halt protein synthesis. [2] Proteomic studies show AgNPs affecting protein expression and function. [2]
Drug Delivery & Capping AgNPs can act as carriers for other antimicrobial molecules, improving their stability and delivery to the site of infection. [4] Conjugates show extended circulation and targeted interaction, reducing required individual drug dosages. [4]

Experimental Protocols & Characterization

For any synergistic combination, precise synthesis and thorough characterization are crucial. The following workflow outlines the key stages of this process.

G cluster_synthesis 1. Synthesis & Preparation cluster_char 2. Characterization cluster_bio 3. Bioactivity Testing Start Start Experiment SynthMethod Choose Synthesis Method Start->SynthMethod Phys Physical (e.g., Laser Ablation) SynthMethod->Phys Chem Chemical Reduction (e.g., Sodium Citrate) SynthMethod->Chem Bio Biological/Green (e.g., Plant Extract) SynthMethod->Bio Conjugate Conjugate with Antimicrobial Agent Phys->Conjugate Chem->Conjugate Bio->Conjugate Char Characterize Nanoparticles Conjugate->Char UV UV-Vis Spectroscopy (Confirm SPR band) Char->UV DLS DLS & Zeta Potential (Size & Stability) Char->DLS TEM TEM/SEM (Size, Shape, Morphology) Char->TEM FTIR FTIR (Surface Chemistry) Char->FTIR Test Assay Antimicrobial Activity UV->Test DLS->Test TEM->Test FTIR->Test MIC Checkerboard Assay (Determine MIC & FIC) Test->MIC Cytotox Cytotoxicity Assay (e.g., on HaCaT cells) Test->Cytotox End Evaluate Synergy MIC->End Cytotox->End Ensure Selective Toxicity

Key Characterization Techniques

After synthesis and conjugation, use these techniques to confirm the properties of your AgNP conjugates [5] [1] [2]:

  • UV-Vis Spectroscopy: Confirms formation of AgNPs by detecting the Surface Plasmon Resonance (SPR) band, typically between 400-450 nm. A shift or change in the SPR after conjugation can indicate successful binding.
  • Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter and polydispersity index (PdI). Zeta potential indicates the surface charge and colloidal stability; values above ±30 mV suggest good stability.
  • Electron Microscopy (TEM/SEM): Provides direct imaging of the nanoparticles, revealing their size, shape (spherical, hexagonal, etc.), and morphology.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups on the nanoparticle surface and can confirm the presence of the capping or conjugated antimicrobial agent.
Testing for Synergy: The Checkerboard Assay

This is the standard method for quantifying synergistic effects [4].

  • Prepare Solutions: Prepare serial dilutions of both the AgNP conjugate and the antimicrobial agent (e.g., 8-HQC) in a broth medium in a 96-well microtiter plate.
  • Combination Matrix: Create a grid where each well contains a unique combination of the two agents at different concentrations.
  • Inoculate: Add a standardized suspension of the test microorganism to each well.
  • Incubate and Read: Incubate the plate at the appropriate temperature for 16-24 hours. Measure the growth (e.g., turbidity) to determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination.
  • Calculate FIC: The Fractional Inhibitory Concentration (FIC) index is calculated as:
    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
    • Interpretation: Synergy is typically defined as an FIC Index ≤ 0.5.

Troubleshooting Common Issues

The table below addresses some common problems researchers might encounter.

Issue Possible Cause Solution
Nanoparticle Aggregation Insufficient capping/stabilizing agent; incorrect pH or ionic strength. [3] [1] Optimize the concentration of the stabilizing agent (e.g., citrate, PVP). Ensure solution conditions are mild and avoid high salt concentrations during synthesis. [4]
High Cytotoxicity The active concentration of AgNPs or the conjugate is toxic to mammalian cells. [1] [4] Explore lower dosages that are still effective antimicrobials. The synergy aim is to reduce the required dose of each component. Test different stabilizing agents (e.g., PVP can offer lower toxicity than citrate). [4]
Low Synergistic Effect The combination is not effective; mechanisms of action may not be complementary. Re-evaluate the choice of antimicrobial partner. Screen different ratios of AgNPs to the antimicrobial agent in the checkerboard assay.
Irreproducible Results Uncontrolled synthesis leading to variable nanoparticle size and shape; inconsistent conjugation method. [3] Strictly control synthesis parameters (temperature, time, concentration, pH). Standardize the conjugation protocol and thoroughly characterize each new batch. [5]

Key Considerations for Your Support Center

  • Biosafety and Toxicity: Always emphasize the importance of biosafety assessments. AgNPs can accumulate in organs like the liver and kidneys and cause toxicity through oxidative stress [1] [2]. All new conjugates must be tested for cytotoxicity on relevant cell lines (e.g., HaCaT keratinocytes) [4].
  • The Role of Stabilizing Agents: The choice between citrate (Cit) or polyvinylpyrrolidone (PVP) can significantly impact the physicochemical properties, antimicrobial activity, and cytotoxicity of the final conjugate [4].
  • The "Green Synthesis" Advantage: Where possible, highlight biological synthesis methods using plant extracts. This approach is eco-friendly, often results in nanoparticles with better biocompatibility, and the phytochemicals can act as natural capping and reducing agents [5] [3].

References

8-Hydroxyquinoline citrate copper potentiation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 8-Hydroxyquinoline & Copper Potentiation

Q1: What is the core mechanism behind copper potentiation of 8-hydroxyquinoline (8HQ) activity?

The antibacterial activity of 8HQ against Mycobacterium tuberculosis is not merely enhanced by copper but is dependent on it. The 8HQ molecules act as copper ionophores [1] [2].

  • Ionophore Action: They bind to extracellular copper ions (Cu²⁺) and transport them into the bacterial cell, leading to a dangerous accumulation of copper inside the cell [1].
  • Active Complex: The active form is a 1:1 complex of 8HQ and copper [2]. This activity is specific to copper; other divalent metal ions like zinc, iron, or manganese do not produce this effect [1] [2].

Q2: What are the consequences of increased intracellular copper?

The accumulation of intracellular copper leads to toxicity through at least two key mechanisms:

  • Copper Stress: The elevated copper levels trigger a bacterial stress response, including the upregulation of copper exporter genes like ctpV [1].
  • ROS Generation: Copper is a redox-active metal. Its accumulation leads to the transient generation of hydroxyl radicals, a type of Reactive Oxygen Species (ROS), which cause oxidative damage to the cell. Scavenging these hydroxyl radicals can partially rescue bacterial growth inhibition [1].

The following diagram illustrates this coordinated mechanism of action.

G cluster_mechanism Mechanism of 8HQ Copper Potentiation ExtracellularSpace Extracellular Space Step1 1. 8HQ-Cu Complex Formation ExtracellularSpace->Step1 IntracellularSpace Intracellular Space Step2 2. Copper Transport (Ionophore Activity) Step1->Step2 Step3 3. Intracellular Copper Accumulation Step2->Step3 Cu²⁺ Influx Step4 4A. Copper Stress Step3->Step4 Step5 4B. ROS Generation (Hydroxyl Radicals) Step3->Step5 Step6 Bacterial Cell Death Step4->Step6 Step5->Step6

Q3: What key factors should I control in my experiments?

The following table summarizes critical parameters and their impacts based on the search results.

Factor Impact on 8HQ Activity Experimental Note
Copper Availability Essential; activity is potentiated by Cu²⁺ and reduced by copper chelators [1]. Confirm copper concentration in growth media. Use copper salts (e.g., CuSO₄, CuCl₂) to potentiate and chelators (e.g., TTM) to antagonize [1].
Metal Specificity Highly specific to copper. Other metals (Zn²⁺, Fe²⁺/³⁺, Mn²⁺, Mg²⁺, Ca²⁺) do not potentiate activity [1] [2]. The active form is a 1:1 8HQ-Cu complex [2].
ROS Generation Contributes to toxicity, but is transient (detectable at 90 min, gone by 24h) [1]. Use scavengers like thiourea (for hydroxyl radicals) to test mechanism. TEMPOL (for superoxide) had no effect [1].

Experimental Protocols & Workflows

The search results refer to several key methodologies used to elucidate this mechanism. Here is a summary of the core experimental approaches.

Experiment Goal Key Methodology Brief Description
Confirm Copper Dependence MIC with Chelators [1] Determine Minimum Inhibitory Concentration (MIC) of 8HQs in the presence of the copper-specific chelator TetraThioMolybdate (TTM). A significant increase in MIC (e.g., 15 to 25-fold) confirms copper dependence.

| Verify Ionophore Activity | Intracellular Copper Measurement [1] | Measure intracellular copper levels after 8HQ exposure using: • Fluorescent probe (e.g., PhenGreen SK) in cell lysates. • ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for total metal content. | | Link Toxicity to ROS | ROS Scavenging [1] | Perform MIC assays in the presence of ROS scavengers: • Thiourea (hydroxyl radical scavenger) partially rescues growth. • TEMPOL (superoxide scavenger) has no effect. |

Important Limitations & Notes

  • Focus on 8HQ, not Citrate: The most current and detailed studies investigate the 8-hydroxyquinoline scaffold's interaction with copper, but do not specifically focus on the citrate salt (8-HQC) mentioned in your topic [1] [2]. The core ionophore mechanism is expected to be similar, but formulation differences could exist.
  • Lack of Troubleshooting Guides: The searched literature confirms the mechanism but does not contain dedicated troubleshooting sections for common laboratory problems, such as precipitation of 8HQ-copper complexes or variability in bacterial metal homeostasis.

References

8-HQC fresh weight maintenance cut flowers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary role of 8-HQC in cut flower experiments? 8-HQC is a bactericide. Its main function is to inhibit the growth of bacteria in the vase water, which helps prevent stem blockages and improves water uptake, thereby extending the vase life of the cut flowers [1].

  • Which bacteria does 8-HQC effectively inhibit? Research indicates that 8-HQC, especially when combined with sucrose, can inhibit E. coli and Bacillus cereus. However, it may only inhibit and not kill bacteria from the Erwinia species [1].

  • Does bacterial load in the vase solution matter? Yes, the bacterial population in the vase water increases with the number of cut flower stems per volume of liquid. This highlights the importance of using a bactericide like 8-HQC and maintaining an appropriate solution-to-stem ratio [1].

  • Why is sucrose often added to solutions containing 8-HQC? Sucrose acts as a nutrient source, providing carbohydrates that help improve flower size and color, and contribute to the overall longevity of the cut flowers [2].

Troubleshooting Guide

Problem & Observation Potential Cause Suggested Solution

| Rapid Wilting Flowers wilt quickly despite being in 8-HQC solution. | Bacterial blockage in stems (e.g., by Erwinia sp.); solution concentration too low [1]. | Recut stems under water with a sharp tool; ensure clean utensils and water; verify 8-HQC concentration. | | Cloudy Vase Solution & Foul Odor | Heavy bacterial contamination overwhelming the preservative [1] [2]. | Replace solution entirely; clean vase thoroughly; increase 8-HQC concentration within experimental limits. | | Poor Flower Opening & Faded Color | Lack of metabolic energy (carbohydrates) [2]. | Add sucrose to the 8-HQC solution to provide an energy source. | | Short Vase Life Across All Treatments | Flowers harvested at an improper developmental stage [2]. | For future experiments, ensure flowers are harvested at the optimal stage (see table below). |

Optimal Harvest Stages for Cut Flowers

The following table lists the optimal developmental stage for harvesting various cut flower species to ensure maximum vase life [2].

Species Optimal Development Stage for Harvest
Acacia spp. 1/2 florets open
Alstroemeria hybrids 4-5 florets open
Anthurium spp. spadix almost fully developed
Antirrhinum majus (Snapdragon) 1/3 florets open
Chrysanthemum morifolium (Standard) outer petals fully elongated
Dianthus caryophyllus (Carnation, Standard) half-open flowers
Eustoma (Lisianthus) 5-6 open flowers
Freesia hybrids first bud beginning to open
Gerbera outer row of flowers showing pollen
Gladiolus cultivars 1-5 buds showing color
Lilium spp. colored buds
Rosa hybrids (Red/Pink) first 2 petals beginning to unfold
Tulipa gesneriana half-colored buds

Example Experimental Workflow

This diagram outlines a general workflow for a cut flower experiment, from preparation to data collection.

start Define Experimental Objectives & Groups prep Prepare Solutions start->prep harvest Harvest Flowers at Optimal Stage prep->harvest assign Randomly Assign Flowers to Groups harvest->assign treat Apply Treatments assign->treat measure Measure Response Variables Daily treat->measure analyze Analyze Data measure->analyze

Key Experimental Parameters to Control

For reproducible and meaningful results, it is critical to control the following environmental and handling factors, which are based on general best practices for cut flower research [2]:

  • Temperature: Maintain a low storage temperature (32-35°F or 0-2°C) to slow down respiration and deterioration. Flowers stored at 41°F deteriorate much faster than those at 32°F.
  • Relative Humidity: Strive for a high relative humidity (over 90%) to reduce water loss from the flowers, but avoid condensation to prevent fungal growth like botrytis.
  • Water Quality & Hydration: Use clean, sanitized buckets and tools. Stems can be placed in warm water (110°F / 43°C) initially to enhance water uptake before being moved to a cool room.
  • Initial Flower Quality: Ensure flowers are harvested from healthy plants and at the correct stage of development, as this fundamentally affects potential vase life.

References

8-Hydroxyquinoline citrate ethylene inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of 8-Hydroxyquinoline

While not specific to ethylene inhibition, 8-hydroxyquinoline (8-HQ) is known for two key biochemical properties that are likely relevant to its function in experiments:

  • Metal Chelation: 8-HQ is a powerful chelator of heavy metal ions [1]. This property is often exploited in molecular biology to protect nucleic acids during extraction by inactivating metal-dependent nucleases [1].
  • Antimicrobial Activity: The metal chelating activity of 8-HQ, particularly for copper and zinc, confers broad-spectrum antimicrobial (antibacterial and antifungal) properties [1]. In some pathogens, this activity is enhanced in the presence of copper [1].

Suggested Experimental Verification for Your Guides

Since direct protocols for ethylene inhibition are not available, your technical support center could guide users to validate the compound's activity in their specific system. The following table outlines potential experimental approaches based on the known properties of 8-HQ.

Potential Role Hypothesized Mechanism Experimental Validation Approach
Antimicrobial Agent Chelates essential metal ions, disrupting microbial ethylene biosynthesis pathways [1]. Apply 8-HQ to microbial cultures (e.g., Penicillium digitatum) and measure ethylene production compared to untreated controls [2].
Enzyme Inhibitor Directly inhibits metal-dependent enzymes involved in ethylene synthesis or signaling. Test 8-HQ in a cell-free system with key enzymes (e.g., ACC synthase, ACC oxidase) and measure reaction products [3].
Pathway Blocker Interferes with ethylene signal perception in plants, potentially via receptor interaction. Use plant ethylene response assays (e.g., triple seedling assay) with & without 8-HQ to see if it blocks ethylene effects [3].

Example Workflow for Testing Antimicrobial Effect

For researchers investigating the antimicrobial mechanism, you could provide a generalized workflow. The diagram below outlines the key steps in such an experiment.

A Culture Ethylene-Producing Microbe (e.g., Penicillium) B Divide into Treatment Groups A->B C Control Group (No additive) B->C D Experimental Group (Add 8-Hydroxyquinoline) B->D E Incubate Under Standard Conditions C->E D->E F Collect Gas Samples at Time Intervals E->F G Measure Ethylene via Gas Chromatography F->G H Analyze: Compare Ethylene Production Between Groups G->H

Key Considerations for Troubleshooting

Based on its chemical properties, here are specific issues users might encounter, which you can address in your FAQs:

  • Solubility and Preparation: 8-Hydroxyquinoline citrate is a salt form that is typically more water-soluble than the parent compound. Guides should include detailed instructions on preparing stock solutions in water or buffer, noting that DMSO can be used for the free base form [4].
  • Activity Confirmation: If a user reports no inhibitory effect, the FAQ should advise verifying the compound's integrity and the effective concentration range. Furthermore, the metal-chelating activity is central to its function; therefore, the composition of the growth medium or assay buffer is critical. High concentrations of other metal ions could potentially compete and reduce 8-HQ's effectiveness [1].
  • Experimental Controls: It is crucial to include appropriate controls. These should consist of a vehicle control (e.g., water or DMSO) to rule out solvent effects, and a known inhibitor control (e.g., AVG for ethylene biosynthesis in plants [3] or silver ions for ethylene signaling [3]) to confirm the experimental system is functioning as expected.

References

8-HQC vs silver nanoparticles cut flowers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Data

The following tables summarize the key findings from independent experimental studies on 8-HQC and AgNPs.

Preservative Optimal Concentration Tested Flower Key Efficacy Findings Reference
8-HQC 200 ppm Cut Rose ('First Red', 'Grand Gala') Significantly enhanced vase life and fresh weight; reduced microbial growth and vascular blockage. [1]
AgNPs (Piper betle mediated) 4 ppm (with 4% sucrose) Gladiolus Best results in maintaining fresh/dry weight, reducing vascular blockage, and delaying senescence. [2]
AgNPs (Green-synthesized) 15 mg/L (with 6% sucrose) Gerbera Increased vase life. [3]
Preservative Primary Proposed Mechanisms of Action
8-HQC Functions primarily as a germicide. It restricts microbial growth in the vase solution and the stem's vascular system, reducing vascular blockage and promoting water uptake. [1]

| AgNPs | Acts through multiple mechanisms:

  • Antimicrobial activity: Reduces bacterial blockage in xylem vessels. [2] [3]
  • Antioxidant induction: Stimulates the plant's antioxidant enzyme system (SOD, POD, CAT), scavenging Reactive Oxygen Species (ROS) and reducing membrane lipid peroxidation. [2]
  • Improved water balance: Helps maintain membrane integrity and water uptake. [2] |

Experimental Protocols Summary

Here is an overview of the key methodologies used in the cited research to evaluate these preservatives.

For 8-HQC on Cut Roses [1]:

  • Flower Material: Cut roses (cultivars 'First Red' and 'Grand Gala').
  • Treatment Solution: 200 ppm 8-HQC.
  • Evaluation Metrics: Vase life (days), fresh weight (g), flower diameter, and observation of microbial growth and vascular blockage.

For AgNPs on Gladiolus [2]:

  • Nanoparticle Synthesis: Silver nanoparticles were synthesized using an ethanolic extract of Piper betle leaf, which acts as a reducing and stabilizing agent. The formation of AgNPs was confirmed by a color change to yellowish-brown and characterized using UV-visible spectroscopy and Transmission Electron Microscopy (TEM).
  • Flower Material: Cut spikes of Gladiolus.
  • Treatment Solutions: Included a vase solution of 4% sucrose + 4 ppm AgNPs.
  • Evaluation Metrics: Vase life, spike fresh and dry weight, vascular blockage, membrane stability, and the activity of antioxidant enzymes (Superoxide Dismutase (SOD), Peroxidase (PO), Catalase (CAT)).

Mechanism of Action

The diagram below illustrates the multi-faceted mechanism by which Silver Nanoparticles (AgNPs) are proposed to extend the vase life of cut flowers, based on the research findings.

G start Cut Flower Senescence prob1 Microbial Growth & Vascular Blockage start->prob1 prob2 Reactive Oxygen Species (ROS) Accumulation start->prob2 prob3 Loss of Membrane Integrity & Water Balance start->prob3 action1 Antimicrobial Action: AgNPs reduce bacteria in vase and xylem vessels prob1->action1 action2 Antioxidant Defense: AgNPs induce antioxidant enzymes (SOD, POD, CAT) prob2->action2 action3 Membrane Stabilization: Reduced lipid peroxidation maintains cell structure prob3->action3 result1 Improved Water Uptake action1->result1 result2 Reduced Oxidative Damage action2->result2 result3 Maintained Turgor & Fresh Weight action3->result3 end Delayed Senescence Extended Vase Life result1->end result2->end result3->end

Practical Research Guide

When designing experiments or evaluating these preservatives, consider the following points derived from the research:

  • Synergistic Formulations: Both 8-HQC and AgNPs are typically used in combination with a carbohydrate source like sucrose to provide nourishment for bud development [2] [1]. Research also indicates that combining nanomaterials like graphene oxide with commercial preservatives can have an additive effect, further improving preservation outcomes [3].
  • Concentration is Critical: The efficacy of both compounds is highly concentration-dependent. Using the optimal concentration is crucial, as deviations can lead to suboptimal results or even toxicity [2].
  • Mechanism-Driven Evaluation: To fully understand a treatment's effect, measure metrics related to its proposed mechanism. For AgNPs, this includes assaying antioxidant enzyme activity and lipid peroxidation levels, while for 8-HQC, microbial counts in the vase solution are highly relevant [2] [1].

Research Summary

8-HQC is a well-established germicide that effectively extends vase life by combating microbial blockage. In comparison, green-synthesized silver nanoparticles present a more complex, multi-mechanism solution that combines strong antimicrobial properties with the ability to enhance the plant's internal antioxidant system, leading to delayed senescence.

A direct, controlled comparison under identical conditions would be needed to definitively rank their efficacy. Future research could explore the potential of combining these compounds at their optimal concentrations to leverage both their germicidal and antioxidant benefits.

References

8-Hydroxyquinoline citrate vs 8-HQS efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Differences

The table below summarizes the fundamental characteristics and known efficacies of 8-Hydroxyquinoline and its salt forms.

Property 8-Hydroxyquinoline (Free Base) 8-Hydroxyquinoline Citrate 8-Hydroxyquinoline Sulfate (8-HQS)
Chemical Structure Heterocyclic phenol (C₉H₇NO) [1] Complex of 8-HQ and citric acid [2] Salt of 8-HQ and sulfuric acid [2]
Common Uses Antiseptic, disinfectant, pesticide, metal chelator [3] [1] Active ingredient in vaginal pH-regulating medications [2] Active ingredient in antiseptic and vaginal medications [2]
Reported Bioavailability/Efficacy Broad-spectrum bioactivity; efficacy is highly dependent on metal chelation (e.g., copper ionophore activity) [4] [3] In a rat study, zinc citrate showed superior bioavailability compared to zinc sulfate and other complexes [5]. Serves as a stabilizer for hydrogen peroxide in cosmetic products [2].

| Key Mechanisms of Action | • Acts as a copper ionophore, inducing metal-dependent oxidative stress in pathogens like M. tuberculosis [4]. • Inhibits histone demethylases (e.g., JMJD2) by chelating active-site iron [6]. • Reported to inhibit methionine aminopeptidase 2 [2]. | Information specific to the citrate salt's mechanism is limited, but it is presumed to act via the 8-HQ moiety's metal-chelating properties. | Information specific to the sulfate salt's mechanism is limited, but it is presumed to act via the 8-HQ moiety's metal-chelating properties. |

Experimental Data and Protocols

Here is a detailed methodology from a key study that provides indirect evidence relevant to citrate efficacy.

  • Study Objective: To compare the effect of different zinc complexes (picolinate, citrate, 8-hydroxyquinolate) with sulfate on zinc supply status in rats [5].
  • Experimental Model: 12 groups of 8 young male Sprague-Dawley rats.
  • Dietary Protocol: Rats were fed a semi-synthetic casein diet with a low baseline zinc concentration (1.3 ppm), which was then supplemented to 5, 10, and 15 ppm using the various zinc complexes or salts, including zinc citrate and zinc sulfate [5].
  • Duration: 24 days [5].
  • Key Outcome Measures:
    • Weight gain of the animals.
    • Zinc concentration in tissues.
    • Serum zinc concentration.
    • Activity of alkaline phosphatase (a zinc metalloenzyme) in serum.
    • Percent zinc-binding capacity of serum.
  • Conclusions: The study concluded that zinc citrate demonstrated better utilization and bioavailability compared to zinc sulfate. This was evidenced by a significantly higher serum zinc concentration and a better zinc supply status in the citrate groups [5].

Mechanisms of Action and Signaling Pathways

The broad-range bioactivity of 8-Hydroxyquinoline derivatives primarily stems from their ability to chelate metal ions, which impacts multiple biological pathways. The following diagram illustrates the copper-dependent antibacterial pathway identified in Mycobacterium tuberculosis.

G 8 8 HQ 8-Hydroxyquinoline (8HQ) Complex 8HQ-Cu Complex HQ->Complex Chelates Cu2plus Extracellular Cu²⁺ Cu2plus->Complex IntCu Increased Intracellular Copper Complex->IntCu Copper Ionophore ROS Generation of Reactive Oxygen Species (ROS) IntCu->ROS Fenton Reaction CtrlPath Copper Export (e.g., via CtpV) IntCu->CtrlPath Bacterial Stress Response DNADamage DNA & Cellular Damage ROS->DNADamage BacterialDeath Bacterial Cell Death DNADamage->BacterialDeath

Diagram: Copper-Dependent Antibacterial Mechanism of 8-HQ. 8-HQ acts as a copper ionophore, shuttling extracellular copper into the bacterial cell. The resulting copper overload generates cytotoxic reactive oxygen species (ROS), leading to cell death [4].

Interpretation and Research Considerations

  • The Citrate Advantage: The enhanced bioavailability of zinc citrate over sulfate [5] suggests a potential, though not directly proven, parallel for this compound. Citrate is a key component of the Krebs cycle and may influence cellular energy metabolism and metal uptake.
  • The "Privileged Structure": 8-Hydroxyquinoline itself is considered a "privileged structure" in medicinal chemistry, meaning its core scaffold can be modified to interact with a diverse range of biological targets [3]. The choice of salt (citrate vs. sulfate) can influence properties like solubility, stability, and cellular uptake, which ultimately modulates the efficacy of the final compound.
  • Research Gaps: A direct, controlled study comparing the antibacterial, antifungal, or anticancer efficacy of this compound versus 8-Hydroxyquinoline sulfate is absent from the available literature. Future research should focus on such head-to-head comparisons under standardized conditions.

References

Experimental Data on Stability Constants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative stability constant data I found in the search results for various 8-hydroxyquinoline (8-HQ) and 8-mercaptoquinoline (8-MQ) complexes.

Table 1: Experimentally Determined Stability Constants of Quinoline-based Complexes

Metal Ion Ligand Stability Constant (log β) Experimental Conditions Citation
Various (Zn(II), Cd(II), etc.) 8-Mercaptoquinoline & alkyl derivatives Stability order reported: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) Potentiometrically in Dimethylformamide (DMF) [1]
Ca(II) 1,3-propanediamine analog log β₁₁₀ = 5.25 Spectrophotometrically in Acetonitrile [2]
Ca(II) 1,4-butanediamine analog log β₁₁₀ = 4.07 Spectrophotometrically in Acetonitrile [2]
Ca(II) 1,2-ethylendiamine analog log β₁₁₀ = 4.69 Spectrophotometrically in Acetonitrile [2]
Ni(II) Cimetidine complex 1.40 – 2.4 × 10⁸ (at room temperature) Spectrophotometrically [2]

Key Experimental Protocols

The stability constants cited above were determined using established physicochemical methods. Here are detailed protocols for the key techniques:

  • Potentiometric (pH-metric) Titration: This is a common method for determining stability constants.

    • A solution containing the metal ion and the ligand in a specific ratio is prepared.
    • The solution is titrated with a standard acid or base (e.g., NaOH or HNO₃).
    • The change in pH is measured precisely after each titrant addition.
    • The data (pH vs. volume of titrant) is analyzed using specialized methods, such as the Irving-Rossotti technique [2]. As protons are displaced from the ligand during complex formation, the pH curve shifts. These shifts are used to calculate the stepwise (K₁, K₂,...) and overall (β) stability constants [3].
  • Spectrophotometric Titration: This method is used when the metal complex has distinct absorption properties.

    • A series of solutions is prepared with a constant concentration of the metal ion (or ligand) and varying concentrations of the ligand (or metal ion).
    • The UV-Vis absorption spectrum of each solution is recorded.
    • The change in absorbance at a specific wavelength is plotted against the mole ratio or concentration of the components.
    • The resulting graph is analyzed (e.g., using HypSpec software or the mole ratio method) to determine the stoichiometry of the complex and its stability constant [2].

Stability Factors and chelation Mechanism

The stability of metal complexes with 8-HQ and its analogs is influenced by several factors:

  • Chelation and O,N-Donor System: 8-HQ is an excellent chelating agent because it can donate electrons from its phenolic oxygen and aromatic nitrogen atoms, forming stable, five-membered rings with metal ions [4]. This chelate effect significantly enhances complex stability compared to monodentate ligands [5].
  • Nature of the Central Metal Ion: The charge density (charge-to-size ratio) of the metal ion is critical. Generally, smaller ions with higher charge (e.g., Fe³⁺) form more stable complexes than larger, lower-charged ions (e.g., Ca²⁺) [3].
  • Ligand Structure and Steric Effects: Modifications to the core 8-HQ structure impact stability. For instance, an alkyl group at the 2-position of 8-mercaptoquinoline can introduce steric hindrance, weakening metal-ligand bonding. In contrast, a methyl group at the 7-position was found to enhance stability [1].
  • Crystal Field Stabilization Energy (CFSE): For transition metals, the additional stability gained from the splitting of d-orbitals in the ligand field (CFSE) plays a major role. This leads to the Irving-Williams series of stability for divalent ions: Mn < Fe < Co < Ni < Cu > Zn [3].

The following diagram illustrates the core chelation mechanism of 8-hydroxyquinoline.

G cluster_1 Chelation Process Ligand 8-Hydroxyquinoline (8-HQ) DonorO Phenolic Oxygen (Deprotonated) Ligand->DonorO DonorN Heterocyclic Nitrogen Ligand->DonorN M Metal Ion (Mⁿ⁺) Complex Stable Metal Complex M->Complex DonorO->M Coordinate Bond DonorN->M Coordinate Bond

References

8-Hydroxyquinoline citrate comparative antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antimicrobial Activity of 8-Hydroxyquinoline

The following tables summarize the minimum inhibitory concentration (MIC) data for 8-HQ and its comparators against various microbial strains.

Table 1: Activity against Gram-positive Bacteria and Fungi

Microbial Strain 8-HQ MIC Fe(8-hq)3 MIC Ampicillin MIC Key Findings
Staphylococcus aureus (MSSA) 16.0 µM [1] 4 µM [1] ~27 µM [2] Fe(8-hq)3 is 4-fold more potent than 8-HQ alone [1]
Staphylococcus aureus (MRSA) 16.0-32.0 µM [1] 4 µM [1] Information missing Fe(8-hq)3 overcomes methicillin resistance [1]
Enterococcus faecalis 27.58 µM [2] Information missing 26.93 µM [2] 8-HQ activity is comparable to ampicillin [2]
Candida albicans 27.58 µM [2] Information missing Information missing 8-HQ is active against diploid fungus [2]

Table 2: Activity of 8-HQ Derivative (Chlorquinaldol) vs. Standard Antibiotics This table shows the potency of chlorquinaldol, a derivative of 8-HQ, compared to topical antibiotics fusidic acid and gentamicin [3].

Microbial Strain Chlorquinaldol MIC Fusidic Acid MIC Gentamicin MIC
Staphylococcus aureus (MSSA & MRSA) 0.016 - 0.5 mg/L 0.03 - >64 mg/L 0.25 - 64 mg/L
Streptococcus pyogenes 2 - 4 mg/L 0.12 - 0.5 mg/L 4 - 8 mg/L
Pseudomonas aeruginosa 128 - 512 mg/L >64 mg/L 2 - 4 mg/L

Experimental Protocols and Mechanisms

For researchers to replicate or contextualize these findings, here are the key methodologies and mechanisms involved.

Detailed Experimental Protocols
  • Broth Microdilution for MIC Determination (as in [1] and [3])

    • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.
    • Procedure:
      • Prepare a serial two-fold dilution of the test compound (e.g., 8-HQ, Fe(8-hq)3) in a suitable broth medium in a 96-well microtiter plate.
      • Standardize the microbial inoculum to a density of approximately 1.5 × 10^8 CFU/mL (0.5 McFarland standard) and then dilute to achieve a final concentration of about 10^5 CFU/mL in each well.
      • Incubate the plates at 37°C for 16-24 hours (48 hours for slow-growing bacteria like Propionibacterium acnes).
      • The MIC value is recorded as the lowest concentration of the compound that prevents visible turbidity (bacterial growth).
  • Time-Kill Assay (as in [3])

    • Principle: This test evaluates the rate and extent of bactericidal (killing) activity of an antimicrobial agent over time.
    • Procedure:
      • Exponentially growing bacteria are inoculated into tubes containing the test compound at concentrations of ¼×, ½×, 1×, 2×, and 4× its MIC. A growth control tube without the compound is also included.
      • The tubes are incubated at 37°C. At predetermined time intervals (e.g., 0, 3, 6, 9, 24, and 48 hours), samples are taken.
      • The samples are plated onto agar plates, and the number of viable colonies (CFU/mL) is counted after incubation.
      • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the viable cell count compared to the initial inoculum.
Mechanism of Action

The antimicrobial activity of 8-HQ is primarily attributed to its ability to act as a metal ionophore [4]. The diagrams below illustrate its dual mechanism of action, particularly for its iron complex.

mechanism cluster_8hq 8-HQ Alone: Metal Chelation cluster_fecomplex Fe(8-hq)3 Complex: Dual Mechanism chelate Chelates Essential Metals (Zn²⁺, Cu²⁺, Mn²⁺) disrupt Disrupts Bacterial Metal Homeostasis chelate->disrupt inhibit Inhibits Metalloenzymes & Cellular Processes disrupt->inhibit transport Transports Fe(III) into the Bacterial Cell fenton Fe(III) participates in Fenton Reaction transport->fenton generate Generates Reactive Oxygen Species (ROS) fenton->generate damage Causes Oxidative Damage to Biomolecules generate->damage chelate2 8-HQ Ligand also Chelates Metals chelate2->damage start Extracellular Fe(8-hq)3 start->transport Uptake

Diagram: Dual Antimicrobial Mechanism of Fe(8-hq)3. The iron complex not only disrupts metal homeostasis via chelation (dashed line) but also delivers iron into the cell to induce lethal oxidative stress [1].

Key Insights for Drug Development

The research points to several promising advantages of 8-HQ and its complexes:

  • Overcoming Resistance: Fe(8-hq)3 shows considerably delayed resistance development in S. aureus compared to ciprofloxacin and 8-HQ alone. It can also overcome pre-existing resistance to 8-HQ, mupirocin, and fusidic acid in mutant and MRSA strains [1].
  • Synergistic Potential: Fe(8-hq)3 exhibits a synergistic effect with conventional antibiotics like ciprofloxacin and imipenem, suggesting potential for combination therapies against serious MRSA infections [1].
  • Immunomodulatory Effect: Fe(8-hq)3 can stimulate M1-like macrophage polarization in RAW 264.7 cells, enhancing the macrophages' ability to kill internalized S. aureus. This adds a host-directed therapeutic dimension to its direct antimicrobial action [1].
  • In Vivo Efficacy: A 2% Fe(8-hq)3 topical ointment demonstrated significant in vivo efficacy in a murine excisional wound infection model, reducing the bacterial burden by 99 ± 0.5%. This confirms its therapeutic potential for skin and soft tissue infections (SSTIs) [1].

Experimental Workflow Visualization

For a high-level overview of the key experiments, the following workflow outlines the process from in vitro testing to in vivo validation.

workflow step1 In Vitro MIC/MBC Determination output1 Potency & Spectrum (Table 1, 2) step1->output1 step2 Time-Kill Kinetics & Resistance Studies output2 Bactericidal Profile & Resistance Data step2->output2 step3 Mechanistic Studies & Combination Testing output3 Mechanism of Action (Diagram 1) step3->output3 step4 In Vivo Efficacy (e.g., Murine Model) output4 Therapeutic Potential for SSTIs step4->output4 output1->step2 output2->step3 output3->step4

Diagram: Key Workflow for Evaluating 8-HQ Antimicrobials. The process progresses from basic potency screening to mechanistic and efficacy studies [1] [3].

References

Comprehensive Structure-Activity Relationship Analysis of 8-Hydroxyquinoline Citrate and Derivatives for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Hydroxyquinolines and Metal Chelation Properties

8-Hydroxyquinoline (8-HQ) represents a privileged chemical structure in medicinal chemistry with demonstrated therapeutic utility across multiple disease domains. This bicyclic compound consists of a phenol ring fused to pyridine, with a hydroxyl group at the 8-position that enables its diverse biological activities. The metal chelating capability of 8-HQ derivatives stems from the close proximity of the hydroxyl oxygen and heterocyclic nitrogen, which allows formation of stable complexes with various metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and Mn²⁺. This chelation property directly influences multiple biological processes, from microbial growth to cancer progression and neurodegenerative pathology [1] [2].

The citrate salt form of 8-hydroxyquinoline enhances its pharmaceutical applicability by improving solubility and bioavailability while maintaining the core pharmacological activity. As a derivative of 8-HQ, it retains the characteristic metal-chelating properties but offers formulation advantages for medicinal applications. Understanding the relationship between structural modifications and biological activity is essential for rational drug design, particularly for researchers aiming to develop novel therapeutics with improved efficacy and safety profiles [3] [2].

Table 1: Fundamental Properties of 8-Hydroxyquinoline and Citrate Derivative

Property 8-Hydroxyquinoline 8-Hydroxyquinoline Citrate
Chemical Formula C₉H₇NO C₉H₇NO · C₆H₈O₇
Molecular Weight 145.16 g/mol 345.27 g/mol
Structure Quinoline with OH at position 8 8-HQ complexed with citric acid
Metal Chelation Bidentate chelator Bidentate chelator with enhanced solubility
Key Features Lipophilic, membrane-permeable Improved water solubility, maintained bioactivity
Therapeutic Applications Antimicrobial, anticancer, neuroprotective Similar with enhanced formulation potential

Structural Modifications and Biological Activity Correlations

Core Structure-Activity Relationships

The structure-activity relationship (SAR) of 8-hydroxyquinolines has been extensively studied through systematic modification of the core scaffold. The metal chelating ability represents the fundamental pharmacophore, with the phenolic oxygen and ring nitrogen constituting the essential binding sites. Introduction of electron-withdrawing substituents at specific positions, particularly halogens at C-5 and C-7, significantly enhances both antimicrobial and anticancer activities by influencing the acidity of the phenolic proton and consequently the metal binding efficiency. The pKa values of these derivatives directly correlate with their biological efficacy, with optimal activity observed in derivatives having pKa values between 7.5-9.0, which facilitates metal coordination under physiological conditions [4] [5].

Mannich base derivatives featuring aminomethyl groups at position 7 demonstrate particularly interesting MDR-selective toxicity, showing increased potency against multidrug-resistant cancer cells compared to their parental lines. This selectivity appears dependent on the specific amine substituents, with pyrrolidine and piperidine derivatives exhibiting superior selectivity profiles. The protonation state of the Mannich base nitrogen and its resulting positive charge significantly influence cellular uptake and subcellular localization, contributing to the MDR-selective activity pattern. Interestingly, shifting the Mannich base from position 7 to position 5 generally diminishes this MDR-selective toxicity, highlighting the positional dependence of substituent effects [4].

Comparative Analysis of Key Derivatives

Table 2: Structure-Activity Relationship Comparison of 8-Hydroxyquinoline Derivatives

Compound R5 Substituent R7 Substituent Key Biological Activity IC₅₀/EC₅₀ Values Mechanistic Insights
8-HQ Citrate H H Broad-spectrum antimicrobial, metal chelation Varies by organism Improved solubility, maintains chelation properties [3]
Clioquinol (4) Cl I Neuroprotective, antifungal, antiprotozoal Aβ aggregation IC₅₀: 8.5-13.2 µM Cu/Zn chelation, Aβ disaggregation [1]
PBT2 (5) - - Neuroprotective (Phase II for Alzheimer's) Cognitive improvement in trials Metal protein attenuating compound [1]
NSC693871 (2) H Pyrrolidin-1-yl-methyl MDR-selective anticancer SR: 5.2-8.3 (MES-SA model) P-gp dependent toxicity [4]
NSC57969 (3) H Piperidin-1-yl-methyl MDR-selective anticancer SR: 7.1-9.8 (MES-SA model) Robust MDR-selective toxicity [4]
Nitroxoline NO₂ H Antibacterial, antifungal MIC: 1-16 µg/mL (bacteria) RNA inhibition, metal chelation [6] [7]
5,7-Dichloro-8-HQ Cl Cl Anticancer, antimicrobial IC₅₀: 2.6-16 µM (cancer cells) Enhanced lipophilicity, metal affinity [4] [5]

Halogenation effects on the 8-HQ scaffold significantly influence biological activity through multiple mechanisms. Chloro and bromo substituents at the 5- and/or 7-positions increase lipophilicity, enhancing membrane permeability and cellular accumulation. These electron-withdrawing groups also lower the pKa of the phenolic hydroxyl, facilitating deprotonation and strengthening metal coordination. In particular, 5-chloro-7-iodo substitution (as in clioquinol) demonstrates optimal geometry for zinc and copper coordination in biological systems, contributing to its effectiveness against amyloid aggregation in neurodegenerative models. The position-specific effects of halogenation are clearly demonstrated in derivatives where 5-chloro substitution enhances MDR-selective toxicity, while 5-nitro substitution generally abolishes this selectivity despite increasing general cytotoxicity [4] [1].

The hybridization approach represents an emerging strategy in 8-HQ derivative development, combining the metal-chelating core with other pharmacophores to create multi-targeting agents. Examples include conjugation with tetrahydrocurcumin for enhanced antioxidant activity, benzothiazole moieties for amyloid specificity, and tacrine fragments for acetylcholinesterase inhibition. These hybrids frequently demonstrate synergistic effects exceeding the activity of either component alone, particularly in complex multifactorial diseases like Alzheimer's where simultaneous modulation of multiple pathological pathways is advantageous. The molecular connectivity between 8-HQ and the secondary pharmacophore significantly influences drug-like properties including blood-brain barrier permeability, metabolic stability, and target engagement [1] [5].

Experimental Protocols for Evaluating 8-HQ Derivatives

Cytotoxicity and MDR-Selectivity Assessment

The evaluation of anticancer potential for 8-HQ derivatives employs standardized cytotoxicity assays using parental cancer cell lines and their multidrug-resistant (MDR) counterparts. The typical protocol involves:

  • Cell culture maintenance: Maintain parental (MES-SA) and MDR (MES-SA/Dx5) uterine sarcoma cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For MDR lines, include doxorubicin selection pressure (80 nM) to maintain P-glycoprotein expression, removing it 48 hours before experimentation [4].

  • Compound treatment: Prepare serial dilutions of 8-HQ derivatives in DMSO (final concentration ≤0.1%) and expose cells for 72 hours. Include P-gp inhibitor controls (e.g., 1 µM tariquidar) to confirm P-gp involvement in selective toxicity [4].

  • Viability assessment: Perform PrestoBlue or MTT assays according to manufacturer protocols. Measure fluorescence/absorbance and calculate IC₅₀ values using non-linear regression analysis of dose-response curves [4].

  • Selectivity calculation: Determine MDR-selectivity ratio (SR) using the formula: SR = IC₅₀ (parental) / IC₅₀ (MDR). Compounds with SR >3 are considered selectively toxic to MDR cells [4].

Metal Chelation and Antioxidant Capacity Measurement

The metal chelation properties central to 8-HQ mechanisms can be quantified through several biophysical methods:

  • Spectrophotometric titration: Prepare 50 µM compound solutions in MOPS buffer (20 mM, pH 7.4) with 10% DMSO. Record baseline absorbance (250-500 nm) before adding incremental equivalents of metal salts (CuCl₂, ZnSO₄, FeNH₄(SO₄)₂). Monitor characteristic spectral shifts and determine binding stoichiometry using Job's method of continuous variation [1] [2].

  • Anti-aggregation assay for Aβ: Incubate Aβ₁₋₄₂ (10 µM) with or without 8-HQ derivatives (5-20 µM) in the absence or presence of Cu²⁺ or Zn²⁺ (5 µM) for 24 hours at 37°C. Quantify amyloid aggregation using thioflavin T fluorescence (excitation 440 nm, emission 485 nm) and calculate percentage inhibition relative to untreated controls [1].

  • Hydroxyl radical scavenging: Employ the Cu(II)-ascorbate redox system with deoxyribose to measure hydroxyl radical generation. Monitor malondialdehyde formation by thiobarbituric acid reactivity at 532 nm and calculate antioxidant capacity relative to standard antioxidants [1].

Therapeutic Applications and Mechanism Analysis

Neuroprotective Applications and Mechanisms

The neuroprotective potential of 8-HQ derivatives primarily stems from their ability to modulate metal ion homeostasis in the brain, particularly for copper, zinc, and iron. Clioquinol and PBT2 represent the most advanced compounds in this category, with demonstrated efficacy in cellular and animal models of Alzheimer's and Parkinson's diseases. These metal-protein attenuating compounds function not by sequestering metals, but by redistributing them within the neuronal environment, thereby restoring metal homeostasis and reducing metal-mediated oxidative stress. The blood-brain barrier permeability of these compounds is a critical determinant of their neuroprotective efficacy, with optimal log P values typically ranging from 1.5-3.5 for sufficient CNS penetration [1] [2].

The multifunctional ligand approach has yielded several promising 8-HQ derivatives with additional mechanisms beyond metal chelation. Hybrid molecules combining 8-HQ with MAO inhibitory moieties (e.g., M30, HLA20) or acetylcholinesterase inhibitors (e.g., DPH6) demonstrate enhanced neuroprotective efficacy by simultaneously addressing multiple pathological pathways. These compounds typically show IC₅₀ values for MAO-B inhibition in the 100-500 nM range, while maintaining nanomolar to low micromolar metal chelation potency. The radical scavenging capacity of certain 8-HQ derivatives further contributes to their neuroprotection by directly neutralizing reactive oxygen species generated through Fenton chemistry or mitochondrial dysfunction [1].

Anticancer Mechanisms and MDR-Selective Toxicity

The anticancer activity of 8-HQ derivatives involves multiple mechanisms, with metalloenzyme inhibition representing a primary pathway. Key molecular targets include histone deacetylases, matrix metalloproteinases, and ribonucleotide reductase, all of which require metal ions for catalytic activity. The most intriguing development is the discovery of MDR-selective toxicity exhibited by certain Mannich base derivatives, which show increased potency against P-glycoprotein-overexpressing resistant cells compared to their parental lines. This paradoxical activity appears dependent on the protonation state of the Mannich base nitrogen, with experimental pKa values between 8.5-10.5 correlating with optimal MDR-selectivity [4] [1].

The P-glycoprotein dependence of this selective toxicity has been confirmed through inhibitor studies with tariquidar, which completely abolishes the selectivity ratio when co-applied with 8-HQ derivatives. Current models suggest that the protonatable Mannich bases undergo enhanced uptake in the acidic tumor microenvironment or subcellular compartments of MDR cells, where they chelate essential metal ions or generate reactive oxygen species through redox cycling. This mechanism represents a promising approach to overcoming multidrug resistance in oncology, particularly for aggressive cancers with established resistance to conventional chemotherapy [4].

Antimicrobial Activity and Clinical Applications

The antimicrobial properties of 8-HQ derivatives span bacterial, fungal, and viral pathogens, with nitroxoline demonstrating particular efficacy against urinary tract infections. The primary mechanism involves metalloenzyme disruption in microbial pathogens, though additional targets include RNA inhibition and membrane disruption. Against Mycobacterium tuberculosis, 8-HQ derivatives exhibit potent activity (IC₅₀ values 0.5-5 µM) through copper-dependent toxicity mechanisms, enhancing bacterial killing within macrophage phagolysosomes where copper concentrations are elevated. The broad-spectrum activity stems from the essential nature of metal ions for fundamental microbial processes including respiration, redox homeostasis, and enzyme function [7] [5].

Recent innovations include prochelator approaches where 8-HQ derivatives are masked with protective groups (e.g., pinanediol boronic ester) that are selectively cleaved in the presence of pathogen-specific factors such as hydrogen peroxide in activated macrophages. This strategy reduces off-target toxicity while maintaining antimicrobial efficacy at the infection site. Against viral pathogens, particularly dengue virus (DENV2) and H5N1 influenza, 8-HQ derivatives demonstrate inhibition at early stages of the viral lifecycle, with lipophilicity and electron-withdrawing substituents enhancing antiviral potency. The iso-Bu derivative shows particularly promising activity against DENV2 with IC₅₀ of 0.49 µM and selectivity index of 39.5 [7] [5].

The following diagram illustrates the multifaceted mechanisms through which 8-hydroxyquinoline derivatives exert their biological activities:

Diagram 1: Multifaceted mechanisms of 8-hydroxyquinoline derivatives. The primary metal chelation activity leads to diverse cellular consequences and therapeutic outcomes across multiple disease contexts.

Research Implications and Future Directions

The structure-activity relationship studies of this compound and its derivatives provide compelling evidence for continued development of this chemotype against challenging therapeutic targets. The well-characterized metal chelation properties offer a versatile mechanism that can be fine-tuned through strategic substituent modifications to optimize potency, selectivity, and drug-like properties. Particularly promising are the Mannich base derivatives with demonstrated MDR-selective toxicity, which address a critical unmet need in oncology by potentially turning the common resistance mechanism of P-glycoprotein overexpression into a therapeutic vulnerability [4] [1].

Future research directions should prioritize hybrid molecule development combining the 8-HQ pharmacophore with complementary bioactive motifs to address multifactorial diseases like neurodegeneration and cancer. The late-stage functionalization approaches enabling specific introduction of functional groups at targeted positions offer efficient strategies for optimizing activity and minimizing toxicity. Additionally, the development of targeted delivery systems such as the prochelator design demonstrated for antimicrobial applications could significantly improve the therapeutic index of 8-HQ derivatives by concentrating active compounds at disease sites while reducing systemic exposure. As resistance to conventional therapies continues to evolve across multiple disease domains, the versatile 8-hydroxyquinoline scaffold represents a promising platform for developing next-generation therapeutics with novel mechanisms of action [1] [5].

Table 3: Research Gaps and Future Development Opportunities

Research Area Current Status Development Opportunities
Hybrid Molecules Limited examples reported Conjugation with indole, benzimidazole, tacrine for enhanced multi-target activity
Formulation Strategies Conventional salt forms (citrate, sulfate) Nanoparticle delivery, prochelator activation, targeted conjugates
Mechanistic Studies Established metal chelation, some target identification Detailed structural biology of target complexes, systems biology approaches
Therapeutic Applications Neurodegeneration, cancer, infection Metabolic diseases, autoimmune disorders, rare diseases with metal imbalance
Clinical Translation Few compounds in advanced trials (PBT2, nitroxoline) Repurposing opportunities, combination therapy regimens

Conclusion

References

8-HQC industrial scale synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

How to Approach 8-HQC Synthesis Optimization

For an objective comparison guide, the core involves systematically evaluating different synthesis parameters and their impact on critical performance metrics.

The table below outlines key parameters and metrics that are typically the focus of optimization studies for chemical synthesis.

Table 1: Key Parameters and Metrics for Synthesis Optimization

Category Parameter / Metric Description / Typical Data to Collect
Reaction Parameters Temperature, Pressure, Reaction Time Record specific values (e.g., 120°C, 2 bar, 4 hours).
Reactant Molar Ratios Ratios of starting materials (e.g., 8-HQ to oxidant).
Catalyst Type & Loading Identity and amount of catalyst used (e.g., homogeneous vs. heterogeneous).
Solvent System The primary solvent and any co-solvents used.
Process Metrics Yield (%) The final percentage yield of purified 8-HQC.
Purity (%) Analyzed by HPLC or similar methods.
Space-Time Yield (kg/m³·h) Mass of product per unit reactor volume per time.
E-Factor kg of waste per kg of product (measures environmental impact).
Scale-Up Considerations Mixing Efficiency Agitation speed and type (important for heat and mass transfer).
Heating/Cooling Method Jacketed reactor, microwave, etc.
Work-up & Purification Methods for isolation, purification (recrystallization, chromatography).

Suggested Experimental Workflow for Comparison

A structured experimental approach is crucial for generating reliable and comparable data. The following diagram outlines a potential high-level workflow for such a study.

workflow Start Define Optimization Goal P1 Literature Review & Parameter Selection Start->P1 P2 Design of Experiments (DoE) P1->P2 P3 Bench-Scale Synthesis (Batch Reactor) P2->P3 P4 Product Isolation & Purification P3->P4 P5 Analysis & Data Collection P4->P5 P5->P2 Iterate P6 Scale-Up Verification (Pilot Plant) P5->P6 P7 Select Optimal Protocol P6->P7

A Promising Technology for Industrial Synthesis

While not specifically reported for 8-HQC, one technology stands out for the industrial-scale synthesis of nanomaterials and fine chemicals due to its high efficiency and scalability: Hydrodynamic Cavitation (HC) [1].

HC creates extreme conditions of high temperature and pressure through the formation and violent collapse of bubbles in a liquid flowing through a constriction, like a Venturi tube [1]. The mechanical, thermal, and chemical effects of HC can:

  • Significantly enhance reaction rates and product yields.
  • Reduce or eliminate the need for catalysts in some reactions.
  • Offer an economic efficiency at least one order of magnitude higher than conventional methods like acoustic cavitation (ultrasound) for large-scale applications [1].

A comparative study could be designed to test HC against traditional heating and ultrasound methods for one of the 8-HQC synthesis routes.

Where to Find Specific Data

To obtain the specific data required for your guide, I suggest consulting the following resources:

  • Specialized Scientific Databases: Search platforms like SciFinder, Reaxys, or Scopus for journal articles and patents on "8-hydroxyquinoline-5-carboxylic acid synthesis," "scale-up," and "process optimization."
  • Patent Literature: Patents often contain detailed experimental sections and examples performed at various scales. Look for patents from pharmaceutical and specialty chemical companies.
  • Supplier Technical Data: Companies that sell 8-HQC or its precursors may have technical bulletins or application notes with synthesis information.

References

Mechanisms of Action and Comparison of 8-HQ Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

8-Hydroxyquinoline (8-HQ) is considered a "privileged structure" in medicinal chemistry due to its versatile binding properties and broad-ranging pharmacological potential [1]. Its core activity is largely attributed to its ability to chelate metal ions, particularly zinc and copper [1] [2]. This chelation property is the foundation for its role in modulating Reactive Oxygen Species (ROS).

The table below summarizes the key characteristics and experimental findings for several well-researched 8-HQ derivatives.

Compound Name Key Structural Features Reported ROS-Related Activities & Experimental Findings Experimental Models Used
Clioquinol (CQ) 5-chloro-7-iodo-8-HQ [3] Redistributes zinc and copper ions from amyloid-β (Aβ) plaques; showed improved cognition in a Phase II clinical trial for Alzheimer's disease (AD) [1]. Clinical trial (AD patients) [1].
PBT2 5,7-dichloro-2-[(dimethylamino)methyl]-8-HQ [4] [3] Second-generation ionophore with improved blood-brain barrier permeability and less toxicity; modulates metal-driven oxidative damage; progressed to Phase II clinical trials for AD [3] [1]. Cell-free assays for Aβ aggregation [3]; Animal models [3]; Clinical trials (AD) [1].
DMAMQ 2-[(dimethylamino)methyl]-8-HQ [4] Stimulated neural stem cell (NSC) proliferation and increased neurite outgrowth; induced a rise in intracellular ROS, with growth effects inhibited by blocking NADPH oxidase (Nox) enzymes [4]. In vitro cultures of adult murine neural stem cells (NSCs) [4].
HLA20 Hybrid structure combining 8-HQ with a pharmacophore from rasagiline [1]. Functions as a strong iron(III) chelator and radical scavenger; selectively inhibits monoamine oxidase B (MAO-B); exhibited protective activity against cell death induced by 6-hydroxydopamine [1]. Differentiated P19 cell line (mouse embryonal carcinoma) [1].
VK28 & M30 Hybrid structures with iron-chelating moieties [1]. Brain-permeable iron chelators with neuroprotective effects; M30 also acts as a brain-selective MAO inhibitor [1]. Rat model with 6-hydroxydopamine lesions [1].

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate research, here are the methodologies behind some key findings:

  • For DMAMQ-induced NSC Proliferation [4]:

    • Cell Culture: Adult murine neural stem cells (NSCs) were cultured in vitro as neurospheres.
    • Treatment: NSCs were treated with DMAMQ.
    • Assessment: Self-renewal (proliferation) and neurite outgrowth were measured.
    • ROS & Pathway Inhibition: Intracellular ROS levels were measured concurrently. To confirm the pathway, Nox enzyme family activity was inactivated using specific inhibitors, which was shown to block the growth effects of DMAMQ.
  • For Cytoprotective Screening of 8-HQ Betti Libraries [3]:

    • Library Synthesis: A 48-membered library of 8-HQ analogues was synthesized via a formic acid-mediated Betti-type multicomponent reaction.
    • Primary Screening: The synthesized analogues were tested in a cytoprotection assay involving chemically induced oxidative stress.
    • Orthogonal Assays: The most active "hit" compounds were further tested in:
      • A real-time cell viability method.
      • A fluorescence-activated cell sorting (FACS)-based assay measuring changes in mitochondrial membrane potential.
      • Gene expression analysis.

ROS Modulation Pathways of 8-HQ Derivatives

The biological effects of 8-HQ derivatives related to ROS are complex and can appear contradictory. They can be broadly categorized into two contexts, as illustrated below:

ros_pathways cluster_normal Pathway A: Cytoprotection (Low/Moderate ROS) cluster_stress Pathway B: Pro-oxidant Signaling (High ROS Context) n1 Healthy State Physiological ROS Levels n2 8-HQ Derivative (Metal Chelation) n1->n2 spacer n3 Reduced Oxidative Stress n2->n3  Scavenges ROS  Prevents Fenton reaction n4 Cytoprotective Effect n3->n4 s1 Disease State Elevated ROS & Metal Ions s2 8-HQ Derivative (Metal Shuttling/Ionophore) s1->s2 s3 Increased Intracellular ROS (e.g., via Nox activation) s2->s3  Catalyzes ROS production  via redox-active metals s4 Pro-oxidant Effect s3->s4 s5 Altered Cell Signaling (e.g., Stem Cell Proliferation) s3->s5

Research Implications and Future Directions

The dual capacity of 8-HQ derivatives to either protect against or promote ROS signaling presents unique therapeutic opportunities:

  • Cytoprotection & Neuroprotection: The metal-chelating and ROS-scavenging properties make derivatives like PBT2 and the cytoprotective Betti bases strong candidates for treating neurodegenerative diseases where metal ion dysregulation and oxidative stress are key pathologies [3] [1].
  • Therapeutic Pro-oxidant Effects: The ability of compounds like DMAMQ to modulate ROS as signaling molecules opens avenues for regenerative medicine, such as stimulating the body's own neural stem cells to promote repair [4].
  • Therapeutic Window: It is crucial to note that the pro-oxidant effects leading to proliferation, as seen with DMAMQ, may occur within a narrow concentration range, suggesting a small therapeutic window that requires careful dosing [4].

References

×

UNII

K522O2O40B

Other CAS

134-30-5

Wikipedia

8-hydroxyquinoline citrate

General Manufacturing Information

8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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